molecular formula C7H5ClO2 B1345674 5-Chloro-1,3-benzodioxole CAS No. 7228-38-8

5-Chloro-1,3-benzodioxole

Cat. No.: B1345674
CAS No.: 7228-38-8
M. Wt: 156.56 g/mol
InChI Key: ODQPZHOXLYATLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQPZHOXLYATLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222606
Record name 5-Chloro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-38-8
Record name 5-Chloro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7228-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring the methylenedioxy bridge and a reactive chlorine substituent on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of its applications in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound, also known as 4-chloro-1,2-methylenedioxybenzene, is an organic compound with the chemical formula C₇H₅ClO₂.[1][2][3][4] The structure consists of a benzene ring fused to a 1,3-dioxolane ring, with a chlorine atom substituted at the 5-position of the benzodioxole core.

  • IUPAC Name: this compound[4]

  • CAS Number: 7228-38-8[4][5]

  • Molecular Formula: C₇H₅ClO₂[1][2][3][5]

  • Synonyms: 1-Chloro-3,4-methylenedioxybenzene, 5-Chlorobenzo[d][1][3]dioxole, 3,4-Methylenedioxyphenyl chloride[1]

Physical and Chemical Properties

This compound is typically a clear, pale yellow to yellow liquid at room temperature.[1][6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 156.57 g/mol [3][7]
Exact Mass 155.9978071 Da[4]
Appearance Clear pale yellow to yellow liquid[1][6]
Density 1.34 g/mL at 25 °C[1][2][8]
Boiling Point 185-187 °C[8]
Flash Point 201 °F (93.9 °C)[1][2][9]
Refractive Index (n20/D) 1.556[1][2][8]
XLogP3 2.2[4]
Topological Polar Surface Area 18.5 Ų[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are available from various sources:

  • ¹H NMR and ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure.[2][10][11] The ¹³C NMR spectrum is typically recorded in CDCl₃.[11]

  • Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining the molecular weight and fragmentation pattern of the compound.[5]

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic chlorination of 1,3-benzodioxole. Its reactivity is characterized by the properties of the aromatic ring, which can undergo further substitution, and its utility as a precursor in coupling reactions.

Experimental Protocol: Synthesis via Chlorination

A common method for the preparation of this compound involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[7]

Materials:

  • 1,3-Benzodioxole

  • Chlorine gas (Cl₂)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

  • Water

Procedure: [7]

  • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.

  • Stir the mixture to dissolve the starting material.

  • Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35 °C.

  • After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.

  • Upon completion, wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound. This procedure has been reported to achieve a yield of 96.2%.[7]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 1,3-Benzodioxole D Dissolve Benzodioxole in Chloroform A->D B Chlorine (Cl2) E Bubble Cl2 gas at 35°C B->E C Chloroform (Solvent) C->D D->E F Stir for 2 hours E->F G Aqueous Workup (Water & Brine Wash) F->G H Drying (Na2SO4) G->H I Solvent Evaporation H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[12] this compound serves as a key intermediate, providing a site for further chemical modification, often through coupling reactions like the Suzuki-Miyaura coupling, to generate more complex molecules with therapeutic potential.[12]

Key Application Areas:

  • Kinase Inhibitors: The this compound scaffold has been incorporated into novel kinase inhibitors. For instance, it is a component of AZD0530, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor investigated for its potent antitumor activity.[13]

  • Anticancer Agents: Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[14][15] The benzodioxole ring can be conjugated with other active groups, such as arsenicals, to improve anti-tumor efficiency.[14]

  • Plant Growth Promoters: Novel auxin receptor agonists have been designed using the 1,3-benzodioxole structure as a base, leading to the discovery of compounds that promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]

G cluster_derivatives Synthetic Derivatization cluster_applications Therapeutic & Biological Applications A This compound (Core Building Block) B Coupling Reactions (e.g., Suzuki-Miyaura) A->B C Functional Group Interconversion A->C D Kinase Inhibitors (e.g., c-Src/Abl for Cancer) B->D E Antiproliferative Agents (General Anticancer) B->E F Agrochemicals (Auxin Agonists) C->F

Caption: Logical pathway from core chemical to diverse applications.

Safety and Handling

This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[1] For storage, it is recommended to keep it in a cool place, such as between 2-8°C.[9]

References

An In-depth Technical Guide to 5-Chloro-1,3-benzodioxole (CAS: 7228-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole is a halogenated aromatic ether that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a chlorinated benzene ring fused to a methylenedioxy group, makes it a versatile intermediate in the production of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, with a particular focus on its role in drug discovery and development as a key precursor to targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [1][2]
Appearance Clear pale yellow to yellow liquid[3]
Boiling Point 185-187 °C (lit.)[1][4]
Density 1.34 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.556 (lit.)[1][5]
Flash Point 201 °F (93.9 °C)[1][5]
Solubility Data not readily available[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification

The primary synthetic route to this compound involves the electrophilic chlorination of 1,3-benzodioxole.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis is the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[3]

Materials:

  • 1,3-Benzodioxole

  • Chlorine gas

  • Chloroform

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.

  • Slowly bubble chlorine gas into the solution while maintaining the reaction temperature at approximately 35°C.

  • After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.

  • Upon completion of the reaction, wash the organic layer twice with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product. A yield of approximately 96.2% has been reported for this method.[3]

Purification

The crude this compound is typically purified by vacuum distillation to obtain a product with high purity.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

  • Gas Chromatography (GC): To assess the purity of the compound. An assay of ≥97.5% is commercially available.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR: Provides information on the proton environment in the molecule.[6][7]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[8]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[9][11]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the pharmaceutical industry. The benzodioxole moiety is present in numerous biologically active compounds and natural products, contributing to a range of pharmacological activities including anti-inflammatory, anticancer, and antihypertensive effects.[12]

A notable application of this compound is its use as a key starting material in the synthesis of Saracatinib (AZD0530) , a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases.[13]

Role in the Synthesis of Saracatinib (AZD0530)

The synthesis of Saracatinib involves the coupling of the this compound-derived amine with a substituted quinazoline core. This highlights the importance of this compound in providing a crucial structural component for this targeted cancer therapeutic.

G cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_product Final Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Substituted Quinazoline Substituted Quinazoline Substituted Quinazoline->Coupling Reaction Saracatinib (AZD0530) Saracatinib (AZD0530) Coupling Reaction->Saracatinib (AZD0530)

Synthetic pathway of Saracatinib.
Mechanism of Action of Saracatinib and Targeted Signaling Pathways

Saracatinib functions as an ATP-competitive inhibitor of both c-Src and Abl kinases, which are often dysregulated in various cancers.[4][13] By blocking the activity of these kinases, Saracatinib disrupts downstream signaling pathways that are critical for tumor cell proliferation, survival, migration, and invasion.[4][5]

c-Src Signaling Pathway: c-Src is a non-receptor tyrosine kinase that, when activated, triggers multiple downstream pathways, including the PI3K-AKT, Ras-MAPK, and FAK pathways, promoting oncogenesis and drug resistance.[14]

G Growth Factor Receptors Growth Factor Receptors c-Src c-Src Growth Factor Receptors->c-Src Integrins Integrins Integrins->c-Src PI3K/AKT Pathway PI3K/AKT Pathway c-Src->PI3K/AKT Pathway Ras/MAPK Pathway Ras/MAPK Pathway c-Src->Ras/MAPK Pathway FAK Pathway FAK Pathway c-Src->FAK Pathway Saracatinib Saracatinib Saracatinib->c-Src Survival Survival PI3K/AKT Pathway->Survival Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Migration & Invasion Migration & Invasion FAK Pathway->Migration & Invasion

Inhibition of the c-Src signaling pathway by Saracatinib.

Abl Signaling Pathway: The Abl kinase, particularly in its fused form as BCR-Abl in chronic myeloid leukemia (CML), is constitutively active and drives leukemogenesis through the activation of pathways such as RAS/MAPK and PI3K/AKT.[15][16]

G BCR-Abl BCR-Abl RAS/MAPK Pathway RAS/MAPK Pathway BCR-Abl->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway BCR-Abl->PI3K/AKT Pathway STAT5 STAT5 BCR-Abl->STAT5 Saracatinib Saracatinib Saracatinib->BCR-Abl Leukemic Cell Proliferation Leukemic Cell Proliferation RAS/MAPK Pathway->Leukemic Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/AKT Pathway->Inhibition of Apoptosis STAT5->Leukemic Cell Proliferation

Inhibition of the BCR-Abl signaling pathway by Saracatinib.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.[13]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Conclusion

This compound is a commercially important chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key precursor in the synthesis of the dual c-Src/Abl kinase inhibitor Saracatinib underscores its value in the development of targeted cancer therapies. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

References

An In-depth Technical Guide to the Structure and Spectral Data of 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 5-Chloro-1,3-benzodioxole, a chemical compound of interest in various research and development domains. This document collates critical data, including its chemical structure, key identifiers, and detailed spectral analyses from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and spectral characterization of this compound.

Chemical Structure and Identifiers

This compound is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a dioxole ring, with a chlorine atom substituted at the 5-position of the benzodioxole framework.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 7228-38-8[1][2]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [2]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)Cl
InChI Key ODQPZHOXLYATLC-UHFFFAOYSA-N

Spectral Data

The following sections present a summary of the key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.84d8.1H-7
6.75dd8.1, 1.9H-6
6.91d1.9H-4
5.97s--OCH₂O-

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
148.5C-3a
147.2C-7a
126.3C-5
121.7C-6
109.1C-4
108.3C-7
101.6-OCH₂O-

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch[3]
2890MediumAliphatic C-H stretch (-OCH₂O-)
1605, 1485StrongAromatic C=C stretching[3]
1240StrongAsymmetric C-O-C stretch (dioxole ring)
1040StrongSymmetric C-O-C stretch (dioxole ring)
820StrongC-H out-of-plane bending (aromatic)
730StrongC-Cl stretch

Technique: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
156/158100/33[M]⁺ (Molecular ion, due to ³⁵Cl/³⁷Cl isotopes)
126Moderate[M-CH₂O]⁺
98Moderate[M-CH₂O-CO]⁺
91Low[C₇H₅]⁺
63Moderate[C₅H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

Materials:

  • 1,3-Benzodioxole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reaction flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve 1,3-benzodioxole (1 equivalent) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

  • KBr Pellet: Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

  • Thin Film: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

Visualizations

The following diagrams illustrate key processes and relationships related to this compound.

synthesis_workflow start Start Materials: 1,3-Benzodioxole N-Chlorosuccinimide reaction Chlorination Reaction (Reflux in Acetonitrile) start->reaction 1. Mix & Heat workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup 2. Cool & Concentrate purification Purification (Silica Gel Chromatography) workup->purification 3. Dry & Concentrate product Final Product: This compound purification->product 4. Elute

Caption: Synthesis workflow for this compound.

spectral_correlation compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms aromatic_ring Aromatic Ring (C-H & C=C) nmr->aromatic_ring δ 6.7-7.0 (Ar-H) δ 108-149 (Ar-C) dioxole_ring Dioxole Ring (-OCH2O-) nmr->dioxole_ring δ 5.97 (-CH2-) δ 101.6 (-OCH2O-) ir->aromatic_ring ~3050 cm-1 (C-H) ~1600, 1485 cm-1 (C=C) ir->dioxole_ring ~1240, 1040 cm-1 (C-O-C) c_cl_bond C-Cl Bond ir->c_cl_bond ~730 cm-1 (C-Cl) ms->c_cl_bond Isotopic Pattern (3:1) molecular_formula Molecular Formula (C7H5ClO2) ms->molecular_formula m/z 156/158 [M]+

Caption: Correlation of structural features with spectral data.

References

An In-Depth Technical Guide to 5-Chloro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, specifically focusing on its role as a scaffold for kinase and auxin receptor modulators.

Chemical and Physical Properties

This compound, also known by its IUPAC name this compound, is a halogenated aromatic ether.[1] It is a crucial building block in organic synthesis due to the reactivity of the benzodioxole ring system. The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 7228-38-8[1][2]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 185-187 °C[3][4]
Density 1.34 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.556[2][3][4]
Flash Point 201 °F (93.9 °C)[2][3]
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of 1,3-benzodioxole. A general experimental protocol is provided below.

Experimental Protocol: Chlorination of 1,3-Benzodioxole

This protocol outlines the preparation of this compound from 1,3-benzodioxole.[5]

Materials:

  • 1,3-Benzodioxole

  • Chlorine (gas)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

  • Water (H₂O)

  • Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

  • In a reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.

  • Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.

  • After the addition of chlorine is complete, stir the reaction mixture for 2 hours at 35 °C.

  • Upon completion of the reaction, wash the organic layer twice with water.

  • Combine the organic layers and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product.

This procedure has been reported to yield this compound in high purity (96.2% yield).[5]

Applications in Drug Discovery and Development

This compound serves as a versatile precursor for the synthesis of complex molecules with significant biological activities. Its derivatives have shown promise as anticancer agents and plant growth regulators.

Role as a Scaffold for c-Src and Abl Kinase Inhibitors

Derivatives of this compound have been instrumental in the development of potent and selective kinase inhibitors. Notably, the compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[6]

c-Src and c-Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[7] Aberrant activation of these kinases is a hallmark of several human cancers.[7] The signaling pathways initiated by these kinases are complex and involve multiple downstream effectors.

c_Src_Abl_Signaling GF Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src c-Src RTK->Src Abl c-Abl Src->Abl activates Downstream Downstream Signaling Pathways (RAS/MAPK, PI3K/AKT) Src->Downstream Abl->Downstream Response Cellular Responses: - Proliferation - Survival - Migration Downstream->Response AZD0530 AZD0530 (this compound derivative) AZD0530->Src inhibits AZD0530->Abl inhibits

Simplified c-Src and Abl signaling pathway and the inhibitory action of a this compound derivative.

This protocol provides a method for evaluating the inhibitory activity of compounds against c-Src kinase in a 96-well plate format.[7]

Materials and Reagents:

  • Recombinant active c-Src kinase

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Test compound (e.g., AZD0530) dissolved in DMSO

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Detection Antibody: Phosphotyrosine-specific antibody conjugated to HRP

  • Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Stop Solution: 100 mM EDTA

  • 96-well high-binding capacity microplates

  • Plate reader

Procedure:

  • Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant c-Src kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Wash the plate three times with Wash Buffer.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 1 hour.

  • Wash the plate three times with Wash Buffer.

  • Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC₅₀ value of the test compound.

Kinase_Assay_Workflow Start Start: 96-well plate Coat Coat plate with substrate peptide Start->Coat Wash1 Wash Coat->Wash1 AddCompound Add test compound Wash1->AddCompound AddEnzyme Add c-Src kinase AddCompound->AddEnzyme AddATP Initiate reaction with ATP AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate StopReaction Stop reaction Incubate->StopReaction Wash2 Wash StopReaction->Wash2 AddAntibody Add detection antibody Wash2->AddAntibody Incubate2 Incubate at RT AddAntibody->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add HRP substrate and read plate Wash3->AddSubstrate End End: Calculate IC50 AddSubstrate->End

Experimental workflow for an in vitro c-Src kinase inhibition assay.
Application in the Development of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent agonists of the auxin receptor TIR1, demonstrating significant root growth-promoting activity.[8] This highlights the potential of the this compound scaffold in agricultural applications.

Auxin is a plant hormone that regulates various aspects of plant growth and development. The perception of auxin occurs through the TIR1/AFB family of F-box proteins, which act as auxin receptors.[9][10] In the presence of auxin, TIR1/AFB proteins promote the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[11]

Auxin_Signaling Auxin Auxin or Auxin Agonist TIR1 TIR1/AFB (Auxin Receptor) Auxin->TIR1 SCF SCF Complex TIR1->SCF associates with AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome degradation ARF ARF (Transcription Factor) AuxIAA->ARF represses SCF->AuxIAA binds Ub Ubiquitin Ub->AuxIAA ubiquitinates GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression activates Growth Plant Growth and Development GeneExpression->Growth

The TIR1-mediated auxin signaling pathway.

This bioassay is a classic method to determine the biological activity of auxins and auxin-like compounds.[12]

Materials and Reagents:

  • Wheat seeds

  • Test compound solutions at various concentrations (prepared from a stock solution)

  • Control solution (e.g., distilled water)

  • Petri dishes

  • Blotting paper

  • Ruler or caliper

Procedure:

  • Germinate wheat seeds in the dark for approximately 72 hours.

  • Prepare a series of petri dishes lined with blotting paper, each moistened with a different concentration of the test compound solution or the control solution.

  • Excise the coleoptile tips (approximately 3 mm in length, leaving 2 mm at the apical part) from the germinated seedlings.

  • Place a set number of coleoptile tips (e.g., 3-5) in each petri dish.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • After the incubation period, measure the final length of each coleoptile tip.

  • Calculate the percentage increase in length for each concentration compared to the control.

  • Plot a dose-response curve to determine the optimal concentration for promoting coleoptile elongation.

Spectroscopic Data

A summary of available spectroscopic data for this compound is provided below. This information is critical for compound identification and characterization.

Spectroscopic DataAvailabilityReference
¹H NMR Spectrum available[13]
¹³C NMR Spectrum available[14]
Mass Spectrum (EI) Spectrum available[15]
IR Spectrum Data available[1]

Safety Information

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS).

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

Molecular weight and formula of 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a halogenated derivative of the 1,3-benzodioxole scaffold. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the relevance of the broader 1,3-benzodioxole class in medicinal chemistry, highlighting its role as a key structural motif in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Physicochemical Properties

This compound is a synthetic organic compound that serves as a valuable building block in medicinal and chemical research. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a chlorine atom substituted at the 5-position.

PropertyValueReference
Chemical Formula C₇H₅ClO₂[1][2][3][4][5]
Molecular Weight 156.57 g/mol [1][3][6]
CAS Number 7228-38-8[1][2][3]
Appearance Liquid[2]
Density 1.34 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.556[2][6]
Exact Mass 155.9978071 Da[2][5]
Monoisotopic Mass 155.9978071 Da[2][5]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic chlorination of 1,3-benzodioxole.

Experimental Protocol

Reaction: Chlorination of 1,3-benzodioxole.[3]

Materials:

  • 1,3-Benzodioxole (0.5000 g)

  • Chloroform (15 ml total)

  • Chlorine gas (1.005 g)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel.

Procedure:

  • In the reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform and stir the mixture.

  • Add 5 ml of chloroform to the dropping funnel.

  • Slowly introduce 1.005 g of chlorine gas into the chloroform solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.

  • After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.

  • Following the reaction period, wash the mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product.

Yield: 96.2%[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic DataObservation
¹H NMR Spectral data available, detailed peaks not provided in search results.
¹³C NMR Spectral data available, detailed peaks not provided in search results.
Mass Spectrometry (Electron Ionization) Mass spectrum available through the NIST/EPA/NIH Mass Spectral Library.
Infrared (IR) Spectroscopy IR spectral data available.

Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, the 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active molecules. This structural motif is often explored in drug discovery due to its ability to mimic the catechol moiety while offering improved metabolic stability.

Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as:

  • Kinase Inhibitors: A notable example is a derivative of this compound which has been developed as a potent and selective dual-specific c-Src/Abl kinase inhibitor, demonstrating potential in oncology.[7]

  • Auxin Receptor Agonists: Certain N-(benzo[d][1][3]dioxol-5-yl) derivatives have been designed and synthesized as potent agonists of the auxin receptor TIR1, showing promise as root growth promoters in agriculture.[8][9]

  • Antitumor Agents: A series of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[10]

The versatility of the 1,3-benzodioxole ring system allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.

Workflow Diagram

The following diagram illustrates the synthesis and analytical workflow for this compound.

Synthesis_and_Analysis_Workflow Start 1,3-Benzodioxole (Starting Material) Reaction Chlorination (Cl₂, Chloroform, 35°C) Start->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Purification Purification (Drying and Solvent Evaporation) Workup->Purification Product This compound (Final Product) Purification->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: Synthesis and analytical workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 5-Chloro-1,3-benzodioxole (CAS No: 7228-38-8). The information is intended to support its safe use in research and development activities.

Chemical and Physical Properties

This compound is a chlorinated aromatic ether. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Appearance Clear pale yellow to yellow liquid[2]
Density 1.34 g/mL at 25 °C[3]
Boiling Point 185-187 °C[3]
Flash Point 93 °C (199.4 °F)[2]
Refractive Index 1.5535-1.5575 @ 20 °C[4]
Solubility No data available
Vapor Pressure No data available
logP 2.06870[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

GHS Pictogram:

Signal Word: Warning[2]

Toxicological Information

Mechanism of Irritation (General)

While specific studies on the irritation mechanism of this compound are lacking, the general mechanism of chemical-induced skin and eye irritation involves the following pathways.

Skin Irritation: Chemical irritants can disrupt the skin barrier, leading to changes in epidermal cells and the release of pro-inflammatory cytokines.[7] This initiates an inflammatory cascade, resulting in the characteristic signs of irritation such as redness, swelling, and pain.

Eye Irritation: Chemical burns to the eye, particularly from alkali agents, can cause a rapid increase in the pH of the anterior chamber, leading to a massive inflammatory response.[8] This inflammation is mediated by factors such as tumor necrosis factor-alpha (TNF-α), which can cause widespread damage to the retina and other ocular structures.[8]

The following diagram illustrates a generalized pathway for chemical-induced skin irritation.

G cluster_0 Initiation Phase cluster_1 Cellular Response cluster_2 Inflammatory Cascade Chemical Exposure Chemical Exposure Disruption of Stratum Corneum Disruption of Stratum Corneum Chemical Exposure->Disruption of Stratum Corneum Direct Damage Penetration into Epidermis Penetration into Epidermis Disruption of Stratum Corneum->Penetration into Epidermis Keratinocyte Activation Keratinocyte Activation Penetration into Epidermis->Keratinocyte Activation Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte Activation->Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Recruitment of Immune Cells (e.g., Neutrophils, T-cells) Recruitment of Immune Cells (e.g., Neutrophils, T-cells) Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α)->Recruitment of Immune Cells (e.g., Neutrophils, T-cells) Vasodilation and Increased Vascular Permeability Vasodilation and Increased Vascular Permeability Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α)->Vasodilation and Increased Vascular Permeability Clinical Signs of Irritation (Redness, Swelling, Pain) Clinical Signs of Irritation (Redness, Swelling, Pain) Recruitment of Immune Cells (e.g., Neutrophils, T-cells)->Clinical Signs of Irritation (Redness, Swelling, Pain) Vasodilation and Increased Vascular Permeability->Clinical Signs of Irritation (Redness, Swelling, Pain)

Generalized signaling pathway for chemical-induced skin irritation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.[9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The workflow for safely handling this compound is depicted below.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS Don appropriate PPE Don appropriate PPE Review SDS->Don appropriate PPE Ensure proper ventilation (fume hood) Ensure proper ventilation (fume hood) Don appropriate PPE->Ensure proper ventilation (fume hood) Dispense required amount carefully Dispense required amount carefully Ensure proper ventilation (fume hood)->Dispense required amount carefully Keep container tightly closed when not in use Keep container tightly closed when not in use Dispense required amount carefully->Keep container tightly closed when not in use Avoid inhalation of vapors and contact with skin/eyes Avoid inhalation of vapors and contact with skin/eyes Keep container tightly closed when not in use->Avoid inhalation of vapors and contact with skin/eyes Decontaminate work area Decontaminate work area Avoid inhalation of vapors and contact with skin/eyes->Decontaminate work area Dispose of waste in a designated hazardous waste container Dispose of waste in a designated hazardous waste container Decontaminate work area->Dispose of waste in a designated hazardous waste container Remove and properly store/dispose of PPE Remove and properly store/dispose of PPE Dispose of waste in a designated hazardous waste container->Remove and properly store/dispose of PPE Wash hands thoroughly Wash hands thoroughly Remove and properly store/dispose of PPE->Wash hands thoroughly

Workflow for the safe handling of this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[2] The compound is reported to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[9]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the chlorination of 1,3-benzodioxole.[10]

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.

  • Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at 35 °C.

  • After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.

  • Wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.

In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[11]

Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[12]

General Procedure:

  • Culture the RhE tissues to the appropriate stage of development.

  • Apply the test chemical (this compound) to the surface of the RhE tissue.

  • Incubate for a defined period (e.g., 60 minutes).[13]

  • After incubation, thoroughly rinse the tissue to remove the test chemical.

  • Incubate the tissues in fresh medium for a post-exposure period (e.g., 24-42 hours).

  • Assess cell viability using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.

  • A chemical is identified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[11]

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[14] It is typically performed on rabbits.

Principle: A single dose of the test substance is applied to one eye of the experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15]

General Procedure:

  • A weight-of-the-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[14]

  • If the test is deemed necessary, a single animal is used for an initial test.

  • The test substance is applied to the conjunctival sac of one eye.

  • The eye is examined at 1, 24, 48, and 72 hours after application.[16]

  • If corrosive or severe irritant effects are observed, no further testing is performed.

  • If the initial test shows no or mild irritation, the response is confirmed in up to two additional animals.

  • The reversibility of any observed effects is monitored for up to 21 days.[15]

Use in Research and Drug Development

This compound is a valuable building block in organic synthesis. For instance, it has been used as a starting material in the synthesis of a novel, highly selective, and orally available dual-specific c-Src/Abl kinase inhibitor, AZD0530, which has been evaluated in clinical trials for cancer therapy.[17] This highlights its importance for medicinal chemists and drug development professionals.

References

An In-depth Technical Guide to Key Reactions Involving 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered dioxole ring fused to a benzene ring, is a prominent scaffold in a vast array of natural products and synthetic compounds of significant biological and commercial importance. Its unique electronic properties and structural rigidity make it a versatile building block in medicinal chemistry, agrochemicals, and the fragrance industry. This technical guide provides a comprehensive overview of the core reactions involving 1,3-benzodioxole derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Core Synthetic Reactions

The reactivity of the 1,3-benzodioxole system is largely dictated by the electron-donating nature of the methylenedioxy group, which activates the aromatic ring towards electrophilic substitution, primarily at the 5-position.[1] Concurrently, the fused ring system can be derivatized using modern cross-coupling methodologies, offering a powerful toolkit for the synthesis of complex molecules.

Electrophilic Aromatic Substitution

Nitration

The nitration of 1,3-benzodioxole derivatives is a fundamental transformation for introducing a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amine. The reaction typically proceeds with high regioselectivity.[1]

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [2]

  • In a 250 mL sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • At a temperature of 15-25 °C, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise.

  • Stir the mixture at room temperature overnight.

  • Collect the precipitated crystals by suction filtration.

  • Wash the crystals with water.

  • Recrystallize the product from alcohol to obtain 5-nitro-1,3-benzodioxole.

Quantitative Data for Nitration of 1,3-Benzodioxole Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-BenzodioxoleHNO₃/H₂O-9025-Nitro-1,3-benzodioxole87[3]
1,3-BenzodioxoleHNO₃/Acetic AcidAcetic Acid15-25Overnight5-Nitro-1,3-benzodioxole90.6[2]
5-Bromo-1,3-benzodioxoleHNO₃/Acetic AcidAcetic Acid15-250.5-0.755-Bromo-6-nitro-1,3-benzodioxoleHigh[1]

Diagram: General Mechanism of Electrophilic Aromatic Substitution on 1,3-Benzodioxole

Caption: Electrophilic attack on the 1,3-benzodioxole ring.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. It is a key method for the synthesis of ketone derivatives.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Model for 1,3-Benzodioxole) [4]

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by the slow addition of ice-cold water (5 mL).

  • Stir for a further 5 minutes and transfer the mixture to a separatory funnel.

  • Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to obtain the crude product.

Quantitative Data for Friedel-Crafts Acylation of 1,3-Benzodioxole

Acylating AgentCatalystTemperature (°C)Time (min)Conversion (%)Selectivity (%)Reference
Propionic AnhydrideAquivion SO₃H®100307362[5]
Propanoyl ChlorideAquivion SO₃H®7560Product DetectedLower than anhydride[6]
Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other coupled systems. Halogenated 1,3-benzodioxoles are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole [7]

  • To a dry reaction flask, add 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this process three times.

  • Add an anhydrous solvent (e.g., Dioxane, Toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative [8]

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane59[9][10]
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane89[8]
4-Fluorophenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane75[8]
Thiophene-2-boronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane68[8]
Pyridine-3-boronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane45[8]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-X (e.g., 5-Bromo-1,3-benzodioxole) ArX->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling.

Biological Significance and Relevant Pathways

Derivatives of 1,3-benzodioxole are known for their wide range of biological activities, including anticancer properties.[11][12] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Apoptosis Induction

Several 1,3-benzodioxole derivatives have been shown to exhibit potent antitumor activity.[11] One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases.[13][14]

Diagram: Simplified Apoptosis Pathway Induced by 1,3-Benzodioxole Derivatives

Apoptosis_Pathway Benzodioxole 1,3-Benzodioxole Derivative Mitochondria Mitochondria Benzodioxole->Mitochondria Induces Stress CytC Cytochrome c (release) Mitochondria->CytC Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution of Cell Death

Caption: Caspase-dependent apoptosis initiated by 1,3-benzodioxole derivatives.

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system is a major antioxidant system in cells and is often overexpressed in cancer cells to combat oxidative stress.[13] Inhibition of thioredoxin reductase (TrxR), a key enzyme in this system, by 1,3-benzodioxole derivatives can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[13][15] Some inhibitors have been shown to covalently modify the C-terminal redox motif of TrxR.[16]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive 1,3-benzodioxole derivatives follows a structured workflow, from the initial synthesis and purification to comprehensive biological screening.

Diagram: General Experimental Workflow

Drug_Discovery_Workflow cluster_screening Biological Screening Synthesis Synthesis of 1,3-Benzodioxole Derivatives Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitro InVivo In Vivo Models (e.g., Xenografts) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) InVitro->DataAnalysis InVivo->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization LeadOptimization->Synthesis Iterative Design & Synthesis

Caption: Workflow for synthesis and screening of bioactive compounds.

References

Unlocking the Therapeutic Potential of Benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic properties of benzodioxole derivatives, focusing on their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications and Quantitative Efficacy

Benzodioxole derivatives have been investigated for a multitude of therapeutic applications, with significant findings in oncology, metabolic disorders, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Benzodioxole Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Organic Arsenicals with 1,3-Benzodioxole
PZ2HL-60Proliferation0.83 ± 0.03[1]
PZ2NB4Proliferation0.89 ± 0.05[1]
PZ2A549Proliferation1.15 ± 0.12[1]
PZ24T1Proliferation1.35 ± 0.08[1]
MAZ2HL-60Proliferation0.43 ± 0.02[1]
MAZ2NB4Proliferation0.49 ± 0.04[1]
MAZ2A549Proliferation0.55 ± 0.03[1]
MAZ24T1Proliferation0.78 ± 0.06[1]
Benzodioxole Carboxamides
Compound 2aHep3BMTS AssayPotent (not specified)
Compound IIdVarious (4 lines)MTS Assay26 - 65[2][3]
Benzodioxole Aryl Acetates/Acetic Acids
Compound 4fHeLaMTS AssayCC50 = 219
Safrole Derivatives
Safrole OilHep3BMTS Assay1.08 ± 0.06 mg/mL
Safrole NanoemulgelHep3BMTS Assay0.31 ± 0.02 mg/mL
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
Compound/DerivativeTarget EnzymeAssayIC50 (µM)Reference
Compound IIaα-AmylaseIn Vitro Inhibition0.85[2][3]
Compound IIcα-AmylaseIn Vitro Inhibition0.68[2][3]
Table 3: Anti-inflammatory Activity of Benzodioxole Derivatives
Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Benzodioxole Aryl Acetates/Acetic Acids
Compound 4fCOX-10.725-
Compound 3bCOX-11.120.862
Compound 3bCOX-21.30.862
Compound 4dCOX-1 / COX-2-1.809

Key Signaling Pathways and Mechanisms of Action

A significant mechanism underlying the anticancer activity of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system. This system, which includes thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and proliferation.

Thioredoxin_System_Inhibition cluster_Trx_Cycle Thioredoxin Cycle NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (oxidized) TrxR_red TrxR (reduced) TrxR_ox->TrxR_red e- Trx_ox Trx (oxidized) ROS Increased ROS TrxR_red->ROS Leads to Trx_red Trx (reduced) Trx_ox->Trx_red e- Downstream Downstream Targets (e.g., ASK1, NF-κB) Trx_red->Downstream Reduces Benzodioxole Benzodioxole Derivatives Benzodioxole->TrxR_red Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Survival Cancer Cell Survival & Proliferation Downstream->Cell_Survival Promotes

Inhibition of the Thioredoxin System by Benzodioxole Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzodioxole derivatives.

Synthesis of Benzodioxole Carboxamide Derivatives[2]

This protocol outlines the general procedure for the synthesis of N-substituted benzodioxole carboxamides.

Synthesis_Workflow start Start dissolve_acid Dissolve benzodioxole carboxylic/acetic acid in DCM start->dissolve_acid add_reagents Add DMAP and EDCI under Argon atmosphere dissolve_acid->add_reagents incubate Incubate for 30 minutes add_reagents->incubate add_aniline Add corresponding aniline derivative incubate->add_aniline stir Stir for 48 hours at room temperature add_aniline->stir workup Reaction Work-up (e.g., extraction, washing) stir->workup purify Purify the product (e.g., column chromatography) workup->purify characterize Characterize the final product (NMR, HRMS, etc.) purify->characterize end End characterize->end

Workflow for the Synthesis of Benzodioxole Carboxamides.

Materials:

  • Benzo[d][4][5]dioxol-5-yl)acetic acid or benzo[d][4][5]dioxole-5-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Substituted aniline derivative

  • Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the starting benzodioxole acid (1.0 eq) in DCM.

  • Add DMAP (0.3 eq) to the solution and stir under an argon atmosphere.

  • After 5-10 minutes, add EDCI (1.3 eq) and continue stirring.

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • Add the corresponding substituted aniline derivative (1.0 eq) to the reaction mixture.

  • Stir the reaction for 48 hours at room temperature.

  • Upon completion, perform a standard aqueous work-up, including washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Evaluation (MTS Assay)[6][7]

The MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, Hep3B, Caco-2)

  • Complete cell culture medium

  • Benzodioxole derivative stock solution (in DMSO)

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the benzodioxole derivative in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antiangiogenic Activity (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to study angiogenesis.

CAM_Assay_Workflow start Start incubate_eggs Incubate fertilized chicken eggs (3-4 days) start->incubate_eggs create_window Create a window in the eggshell to expose the CAM incubate_eggs->create_window apply_sample Apply a sterile filter paper disc with the test compound onto the CAM create_window->apply_sample reincubate Re-incubate the eggs (48-72 hours) apply_sample->reincubate observe Observe and photograph the CAM for changes in blood vessel formation reincubate->observe quantify Quantify angiogenesis (e.g., vessel length, branch points) observe->quantify end End quantify->end

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Materials:

  • Fertilized chicken eggs

  • Incubator (37°C, 60% humidity)

  • Sterile scissors and forceps

  • Sterile filter paper discs

  • Benzodioxole derivative solution

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs for 3-4 days.

  • On day 3 or 4, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Prepare sterile filter paper discs and impregnate them with the benzodioxole derivative solution at various concentrations. A vehicle control disc should also be prepared.

  • Gently place the discs on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

  • After the incubation period, observe the area around the discs under a stereomicroscope and capture images.

  • Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points or the total vessel length.

In Vitro α-Amylase Inhibition Assay[4]

This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for the management of type 2 diabetes.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Benzodioxole derivative solution

  • Spectrophotometer

Procedure:

  • Pre-incubate a mixture of the benzodioxole derivative solution (at various concentrations) and the α-amylase solution for 10 minutes at 37°C.

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the mixture to room temperature and dilute with distilled water.

  • Measure the absorbance at 540 nm.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The diverse biological activities of benzodioxole derivatives underscore their significant potential in drug discovery. The data presented in this guide highlight their promise as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visualized workflows and signaling pathways are intended to serve as a valuable resource for researchers to build upon these findings.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzodioxole scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the observed therapeutic effects beyond the thioredoxin system.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

  • Development of Novel Derivatives: Synthesis of new classes of benzodioxole derivatives with improved drug-like properties.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

The Pivotal Role of 5-Chloro-1,3-benzodioxole as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzodioxole, a halogenated derivative of the benzodioxole scaffold, has emerged as a critical building block in modern organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the preparation of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting significant biological activities. The introduction of a chlorine atom at the 5-position of the benzodioxole ring system enhances its utility as a chemical intermediate. The chloro-substituent provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will explore the synthesis of this compound and its subsequent elaboration into high-value compounds.

Synthesis of this compound

The direct chlorination of 1,3-benzodioxole is a common and efficient method for the preparation of this compound. The reaction proceeds with high regioselectivity, affording the desired product in excellent yield.

Experimental Protocol: Chlorination of 1,3-Benzodioxole

Materials:

  • 1,3-Benzodioxole

  • Chlorine gas

  • Chloroform

  • Anhydrous sodium sulfate

  • Brine solution

  • Water

Equipment:

  • Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel

  • Gas inlet tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve 1,3-benzodioxole (e.g., 0.5000 g) in chloroform (e.g., 10 ml).

  • Slowly bubble chlorine gas (e.g., 1.005 g) through the solution while maintaining the reaction temperature at 35°C. The addition of chlorine gas should be completed over approximately 5 minutes.[1]

  • After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.[1]

  • Upon completion of the reaction (monitored by TLC or GC-MS), wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material1,3-Benzodioxole[1]
ReagentChlorine[1]
SolventChloroform[1]
Reaction Temperature35°C[1]
Reaction Time2 hours[1]
Yield 96.2% [1]
Purity (by GC) ≥97.5% [2]
Spectroscopic Data
TechniqueKey Data
¹H NMR (CDCl₃) Signals corresponding to the aromatic and methylenedioxy protons.
¹³C NMR (CDCl₃) Resonances for the aromatic carbons and the methylene carbon of the dioxole ring.
IR (Neat) Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 156.57 g/mol .

Role as a Chemical Intermediate in Drug Development

This compound serves as a key precursor in the synthesis of several biologically active molecules. Its utility is highlighted in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[3]

Synthesis of Saracatinib (AZD0530) Precursor

A crucial step in the synthesis of Saracatinib involves the preparation of N-(5-chloro-1,3-benzodioxol-4-yl) intermediate. While the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be devised based on standard organic transformations.

Proposed Experimental Workflow:

G cluster_0 Synthesis of N-(5-chloro-1,3-benzodioxol-4-yl) Precursor This compound This compound Nitration Nitration This compound->Nitration HNO₃/H₂SO₄ 4-Nitro-5-chloro-1,3-benzodioxole 4-Nitro-5-chloro-1,3-benzodioxole Nitration->4-Nitro-5-chloro-1,3-benzodioxole Reduction Reduction 4-Nitro-5-chloro-1,3-benzodioxole->Reduction e.g., Fe/HCl or H₂/Pd-C 4-Amino-5-chloro-1,3-benzodioxole 4-Amino-5-chloro-1,3-benzodioxole Reduction->4-Amino-5-chloro-1,3-benzodioxole

Caption: Proposed synthesis of the key amino-benzodioxole precursor for Saracatinib.

c-Src/Abl Kinase Signaling Pathway and Inhibition

c-Src and Abl are non-receptor tyrosine kinases that play crucial roles in intracellular signaling pathways regulating cell proliferation, migration, and survival.[4][5] In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell growth.[4][6] Dual inhibitors like Saracatinib, which incorporates the this compound moiety, are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.[3]

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses Growth Factors Growth Factors c-Src c-Src Growth Factors->c-Src Integrins Integrins Integrins->c-Src Abl Abl c-Src->Abl MAPK/ERK MAPK/ERK c-Src->MAPK/ERK JAK/STAT3 JAK/STAT3 c-Src->JAK/STAT3 Migration Migration c-Src->Migration PI3K/AKT/mTOR PI3K/AKT/mTOR Abl->PI3K/AKT/mTOR Proliferation Proliferation PI3K/AKT/mTOR->Proliferation MAPK/ERK->Proliferation Survival Survival JAK/STAT3->Survival Saracatinib (AZD0530) Saracatinib (AZD0530) Saracatinib (AZD0530)->c-Src Saracatinib (AZD0530)->Abl

Caption: Simplified c-Src/Abl signaling pathway and the inhibitory action of Saracatinib.

Other Synthetic Applications

The reactivity of the chloro-substituent in this compound makes it a suitable substrate for various cross-coupling reactions, further expanding its utility as a chemical intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or esters to introduce aryl or vinyl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[7]

  • Add the anhydrous solvent via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Grignard Reaction

While direct Grignard reagent formation from aryl chlorides can be challenging, it is feasible under specific conditions. Alternatively, this compound can react with other Grignard reagents in the presence of a suitable catalyst. A more common approach is the formation of a Grignard reagent from the corresponding bromo-analogue, which can then be used in subsequent reactions.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the chloro-substituent provide a gateway to a wide range of complex molecules with significant biological activities. As demonstrated by its role in the synthesis of the potent kinase inhibitor Saracatinib, this building block is of considerable interest to researchers in drug discovery and development. The experimental protocols and data presented in this guide aim to facilitate its broader application in the synthesis of novel therapeutic agents and other high-value chemical entities.

References

Methodological & Application

Application Notes: Regioselective Chlorination of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

AN-BDC-CL01

Introduction

Chlorinated 1,3-benzodioxole derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] They serve as key intermediates in the synthesis of a wide range of biologically active compounds. The regioselective introduction of a chlorine atom onto the benzodioxole ring is a critical transformation that can significantly influence the pharmacological properties of the final molecule. This document outlines protocols for the electrophilic chlorination of 1,3-benzodioxole, focusing on methods that offer high yield and selectivity. Various chlorinating agents, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS), are discussed, providing researchers with a selection of methods to suit different laboratory capabilities and substrate requirements.

Reaction Overview & Chlorination Strategies

The chlorination of 1,3-benzodioxole is an electrophilic aromatic substitution reaction. The methylenedioxy group is an ortho-para directing group, activating the aromatic ring. Therefore, substitution is expected to occur primarily at the 5-position.

Several reagents can be employed for this transformation, each with distinct advantages regarding handling, reactivity, and safety.

  • Chlorine (Cl₂): A highly reactive gas that often provides excellent yields but requires specialized equipment for safe handling.[3]

  • Sulfuryl Chloride (SO₂Cl₂): A versatile and inexpensive liquid alternative to chlorine gas, often used for both ionic and free-radical chlorinations.[4] It is more easily handled than gaseous chlorine.

  • N-Chlorosuccinimide (NCS): A stable, solid reagent that is safer to handle and is effective for chlorinating electron-rich arenes.[5][6][7] It is considered a mild oxidant and a source of "Cl+".[5]

The choice of reagent and conditions allows for the controlled synthesis of mono-chlorinated products, predominantly 5-chloro-1,3-benzodioxole.

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas in Chloroform

This protocol describes the direct chlorination of 1,3-benzodioxole using gaseous chlorine, which has been shown to produce this compound in high yield.[3]

Materials:

  • 1,3-Benzodioxole

  • Chloroform (CHCl₃), anhydrous

  • Chlorine gas (Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Stirrer

  • Reflux condenser

  • Dropping funnel or gas inlet tube

  • Temperature-controlled bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a gas inlet tube, add 1,3-benzodioxole (e.g., 0.50 g) and chloroform (10 ml).

  • Stir the mixture until the benzodioxole is fully dissolved.

  • Control the temperature of the reaction solution to 35°C using a water bath.[3]

  • Slowly bubble chlorine gas (e.g., 1.005 g) through the solution over approximately 5 minutes.[3]

  • After the addition is complete, continue to stir the reaction mixture at 35°C for 2 hours.[3]

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash twice with deionized water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, this compound, can be further purified by distillation if necessary. A reported yield for this method is 96.2%.[3]

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive. This experiment must be conducted in a well-ventilated fume hood.

  • Chloroform is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction may be exothermic; maintain temperature control.

Protocol 2: Chlorination using Sulfuryl Chloride

Sulfuryl chloride offers an effective and more easily handled liquid alternative to chlorine gas for the chlorination of benzodioxole derivatives.

Materials:

  • 1,3-Benzodioxole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,3-benzodioxole in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride (typically 1.0-1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography or distillation as needed.

Safety Precautions:

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • The quenching process generates gas (CO₂ and SO₂). Add the bicarbonate solution slowly to control the effervescence.

Data Summary

The following table summarizes various methods for the chlorination of 1,3-benzodioxole, highlighting the reagents, conditions, and reported yields for the primary product, this compound.

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Chlorine (Cl₂)Chloroform35296.2[3]
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane0 to RT3-5Good Yield*
N-Chlorosuccinimide (NCS)AcetonitrileRefluxVariesGood Yields**[5][7][8]

*Specific yield data for the direct chlorination of unsubstituted 1,3-benzodioxole with SO₂Cl₂ was noted as providing "good yield" in patent literature, suggesting industrial utility. **NCS is widely used for chlorinating electron-rich arenes, with yields typically ranging from good to excellent (75-96%) for various aromatic compounds.[8]

Diagrams

General Chlorination Scheme

The following diagram illustrates the general electrophilic aromatic substitution reaction for the chlorination of 1,3-benzodioxole.

Caption: General reaction scheme for the chlorination of 1,3-benzodioxole.

Experimental Workflow

This diagram outlines the typical laboratory workflow for the chlorination reaction, from setup to final product analysis.

G A 1. Reactant Preparation (1,3-Benzodioxole in Solvent) B 2. Reaction Setup (Cooling, Inert Atmosphere) A->B C 3. Reagent Addition (Dropwise addition of Chlorinating Agent) B->C D 4. Reaction Monitoring (Stirring at controlled temp, TLC analysis) C->D E 5. Workup: Quenching (e.g., NaHCO₃ solution) D->E F 6. Workup: Extraction (Separation of organic layer) E->F G 7. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Column Chromatography or Distillation) G->H I 9. Product Analysis (NMR, GC-MS) H->I

Caption: Standard laboratory workflow for benzodioxole chlorination.

References

Applications of 5-Chloro-1,3-benzodioxole in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzodioxole is a versatile synthetic intermediate with significant applications in the preparation of a wide range of organic compounds. Its unique structural features, including the chlorinated aromatic ring and the methylenedioxy bridge, make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for key transformations involving this compound, including its use in the synthesis of pharmaceutical intermediates, fragrance components, and as a substrate in fundamental organic reactions such as electrophilic aromatic substitution, Grignard reactions, and Suzuki-Miyaura cross-coupling.

Introduction

This compound, also known as 4-chloro-1,2-methylenedioxybenzene, is a halogenated derivative of 1,3-benzodioxole. The presence of the chlorine atom provides a handle for various cross-coupling reactions, while the electron-rich benzodioxole ring is susceptible to electrophilic substitution. These characteristics allow for its elaboration into a diverse array of more complex molecules. This document outlines several key applications of this compound in organic synthesis, providing detailed protocols and quantitative data where available.

Applications in the Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor for the synthesis of kinase inhibitors.

Synthesis of 4-Amino-5-chloro-1,3-benzodioxole: A Key Intermediate for Kinase Inhibitors

4-Amino-5-chloro-1,3-benzodioxole is a key intermediate in the synthesis of potent and selective c-Src/Abl kinase inhibitors, such as N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)[1]. The synthesis of this intermediate involves a two-step process: nitration of this compound followed by reduction of the nitro group.

Workflow for the Synthesis of 4-Amino-5-chloro-1,3-benzodioxole:

Workflow start This compound nitration Nitration (HNO3, H2SO4) start->nitration intermediate 4-Nitro-5-chloro-1,3-benzodioxole nitration->intermediate reduction Reduction (e.g., SnCl2, HCl or H2/Pd-C) intermediate->reduction product 4-Amino-5-chloro-1,3-benzodioxole reduction->product

Caption: Synthetic workflow for 4-Amino-5-chloro-1,3-benzodioxole.

Protocol 2.1.1: Nitration of this compound to 4-Nitro-5-chloro-1,3-benzodioxole (General Procedure)

This protocol is adapted from the nitration of a similar substrate, 5-bromo-1,3-benzodioxole.

  • Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Ice bath

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2.1.2: Reduction of 4-Nitro-5-chloro-1,3-benzodioxole to 4-Amino-5-chloro-1,3-benzodioxole (General Procedure)

This is a general procedure for the reduction of an aromatic nitro group.

  • Materials:

    • 4-Nitro-5-chloro-1,3-benzodioxole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

    • Ethanol or Ethyl acetate

    • Hydrochloric acid (HCl) (if using SnCl₂)

    • Sodium hydroxide solution (NaOH)

    • Diatomaceous earth (e.g., Celite®) (if using Pd/C)

  • Procedure (using SnCl₂):

    • Suspend 4-Nitro-5-chloro-1,3-benzodioxole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Procedure (using H₂/Pd-C):

    • Dissolve 4-Nitro-5-chloro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Reactant Product Reagents Solvent Yield Reference
This compound4-Nitro-5-chloro-1,3-benzodioxoleHNO₃, H₂SO₄CH₂Cl₂N/AGeneral Procedure
4-Nitro-5-chloro-1,3-benzodioxole4-Amino-5-chloro-1,3-benzodioxoleSnCl₂·2H₂O, HClEthanolN/AGeneral Procedure
4-Nitro-5-chloro-1,3-benzodioxole4-Amino-5-chloro-1,3-benzodioxoleH₂, Pd/CEthanolN/AGeneral Procedure

Applications in the Synthesis of Fragrance and Flavor Compounds

The 1,3-benzodioxole moiety is a common feature in many fragrance and flavor compounds. This compound can be a precursor to valuable fragrance molecules like 6-chloropiperonal.

Synthesis of 6-Chloropiperonal via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. Applying this reaction to this compound is expected to yield 6-chloropiperonal (6-chloro-1,3-benzodioxole-5-carbaldehyde) due to the directing effect of the methylenedioxy group.

Reaction Scheme for the Vilsmeier-Haack Formylation:

Vilsmeier_Haack reactant This compound plus1 + reagents POCl3, DMF arrow -> product 6-Chloropiperonal

Caption: Vilsmeier-Haack formylation of this compound.

Protocol 3.1.1: Synthesis of 6-Chloropiperonal (General Procedure)

This is a general protocol for the Vilsmeier-Haack reaction.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Sodium acetate solution

    • Dichloromethane or other suitable solvent

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool DMF to 0 °C.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the reagent to 0 °C and add a solution of this compound (1.0 eq) in a minimal amount of DMF or dichloromethane dropwise.

    • After the addition, heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the mixture with a sodium acetate or sodium hydroxide solution.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reactant Product Reagents Solvent Yield Reference
This compound6-ChloropiperonalPOCl₃, DMFDMF/CH₂Cl₂N/AGeneral Procedure

Applications in Cross-Coupling and Grignard Reactions

The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst.

General Scheme for Suzuki-Miyaura Coupling:

Suzuki_Coupling reactant1 This compound plus + reactant2 Ar-B(OH)2 arrow -> [Pd catalyst, Base] product 5-Aryl-1,3-benzodioxole Grignard_Workflow start This compound grignard_formation Grignard Formation (Mg, THF) start->grignard_formation grignard_reagent 5-(1,3-Benzodioxolyl)magnesium chloride grignard_formation->grignard_reagent alkylation Alkylation (e.g., Allyl bromide) grignard_reagent->alkylation product Safrole Derivative alkylation->product

References

Application Notes and Protocols: 5-Chloro-1,3-benzodioxole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural and electronic properties make it a valuable building block for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols on the use of this compound in the development of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

I. Anticancer Applications: Targeting Kinase Signaling with Saracatinib (AZD0530)

The this compound moiety is a critical component of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases.[1][2] These kinases are key regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in the progression of various cancers.[2]

A. Quantitative Data: Biological Activity of Saracatinib

The inhibitory activity of Saracatinib against a panel of kinases and its antiproliferative effects on various cancer cell lines are summarized below.

Kinase TargetIC50 (nM)
c-Src2.7[3]
c-YES4[4]
Fyn4-10[4]
Lyn5[4]
Lck<4[4]
Blk4-10[4]
Fgr4-10[4]
v-Abl30[4]
EGFR66[4]
c-Kit200[4]
Table 1: In vitro inhibitory activity of Saracatinib (AZD0530) against a panel of kinases.
Cell LineCancer TypeIC50 (µM)
K562Leukemia0.22[4]
PC-9Non-small-cell lung0.23[4]
A549 (migration)Lung Cancer0.14[4]
DU145Prostate Cancer~0.5[5]
PC3Prostate Cancer~0.7[5]
Table 2: Antiproliferative and antimigratory activity of Saracatinib (AZD0530) in various human cancer cell lines.
B. Signaling Pathway

Saracatinib exerts its anticancer effects by inhibiting the c-Src and Abl kinase signaling pathways. Downstream signaling cascades, including the FAK, STAT3, PI3K/AKT, and Ras/MAPK pathways, are consequently disrupted, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs / Integrins cSrc c-Src RTK->cSrc Activates FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras Abl Abl Abl->Ras Saracatinib Saracatinib (AZD0530) Saracatinib->cSrc Inhibits Saracatinib->Abl Inhibits Proliferation Proliferation Survival Migration FAK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation

c-Src/Abl Signaling Pathway Inhibition by Saracatinib.
C. Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of the core scaffold.

  • Materials: 1,3-Benzodioxole, Chloroform, Chlorine gas, Anhydrous sodium sulfate.

  • Procedure:

    • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.[6]

    • Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at 35°C.[6]

    • After the addition of chlorine is complete, stir the reaction mixture for 2 hours.[6]

    • Wash the reaction mixture twice with water, followed by a brine wash.[6]

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.[6]

2. Synthesis of Saracatinib (AZD0530) - A Plausible Route

The synthesis of Saracatinib is a multi-step process. A plausible synthetic route involves the initial synthesis of the quinazoline core followed by coupling with the this compound amine derivative.

G A 2,4,6-Trifluorobenzonitrile B Ammonolysis & Hydrolysis A->B C Cyclization B->C D Substituted Quinazoline Core C->D F Coupling Reaction D->F E 5-Chloro-4-amino- 1,3-benzodioxole E->F G Saracatinib (AZD0530) F->G

Plausible Synthetic Workflow for Saracatinib.
  • Protocol Outline:

    • Synthesis of the Quinazoline Core: Saracatinib can be synthesized starting from 2,4,6-trifluorobenzonitrile through procedures of ammonolysis, hydrolysis, and cyclization to form the substituted quinazoline core.[1][7]

    • Synthesis of the Anilino Sidechain: Preparation of 4-amino-5-chloro-1,3-benzodioxole.

    • Coupling Reaction: The final step involves a nucleophilic aromatic substitution reaction between the chlorinated quinazoline core and the 4-amino-5-chloro-1,3-benzodioxole to yield Saracatinib.[8]

3. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the IC50 values of a compound against a specific kinase.[4]

  • Materials: Purified recombinant c-Src or Abl kinase, kinase buffer, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Saracatinib stock solution (in DMSO), ADP-Glo™ Kinase Assay Kit (Promega), 384-well plates.

  • Procedure:

    • Prepare serial dilutions of Saracatinib in kinase buffer.

    • In a 384-well plate, add the diluted Saracatinib or DMSO (vehicle control).

    • Add the respective kinase diluted in kinase buffer.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

G A Prepare Saracatinib Dilutions B Add Kinase and Saracatinib to Plate A->B C Initiate Reaction with ATP/Substrate B->C D Incubate C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Workflow for In Vitro Kinase Inhibition Assay.

4. In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor efficacy of a compound in a mouse model.[9]

  • Materials: Immunocompromised mice (e.g., NOD-SCID), human cancer cell line, Matrigel, Saracatinib, vehicle for administration (e.g., 0.5% methylcellulose in water).

  • Procedure:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer Saracatinib or vehicle orally on a predetermined schedule (e.g., daily).

    • Measure tumor volumes and body weights 2-3 times weekly.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

II. Antimicrobial Applications

Derivatives of 1,3-benzodioxole have demonstrated promising antimicrobial activity. While specific studies on this compound are limited, related structures have shown efficacy against various bacterial strains. For instance, certain 5-(benzo[d][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have exhibited potent antibacterial activity.[5]

A. Quantitative Data: Antibacterial Activity of a Benzodioxole Derivative

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative 1,3-benzodioxole-containing pyrazoline derivative against selected bacterial strains.

CompoundBacterial StrainMIC (nM)
Pyrrolidinomethanone derivative (4e)Sarcina sp.80[5]
Staphylococcus aureus110[5]
Hydroxypiperidinoethanone derivative (6c)Sarcina sp.90[5]
Table 3: In vitro antibacterial activity of representative 1,3-benzodioxole pyrazoline derivatives.[5]
B. Experimental Protocols

1. Synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Derivatives

This protocol outlines the synthesis of a class of antimicrobial compounds containing the 1,3-benzodioxole scaffold.

  • Protocol Outline:

    • Chalcone Synthesis: Reaction of an appropriate acetophenone with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a base to form the corresponding chalcone.

    • Pyrazoline Formation: Cyclization of the chalcone with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole.[5]

    • Derivatization: Further reaction at the N1 position of the pyrazoline ring with various electrophiles (e.g., acid chlorides, alkyl halides) to generate a library of derivatives.[5]

G A Acetophenone Derivative C Base-catalyzed Condensation A->C B Piperonal B->C D Chalcone C->D F Cyclization D->F E Hydrazine Hydrate E->F G Pyrazoline Core F->G I Derivatization G->I H Electrophiles H->I J Pyrazoline Derivatives I->J

Synthetic Workflow for Antimicrobial Pyrazoline Derivatives.

2. Agar Well Diffusion Method for Antimicrobial Screening

A standard method to evaluate the antimicrobial activity of novel compounds.

  • Materials: Mueller-Hinton agar (MHA), Mueller-Hinton broth (MHB), bacterial strains, sterile petri plates, sterile cork borer, test compound solutions in a suitable solvent (e.g., DMSO), positive control (e.g., a standard antibiotic), negative control (solvent).

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria in MHB.

    • Spread the bacterial inoculum evenly over the surface of an MHA plate to create a lawn.

    • Aseptically punch wells of a uniform diameter (e.g., 6 mm) in the agar.

    • Add a fixed volume of the test compound solution, positive control, and negative control to separate wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Conclusion

The this compound scaffold is a versatile and valuable component in the design of novel therapeutic agents. Its incorporation into molecules like Saracatinib has led to potent anticancer candidates by targeting key signaling pathways. Furthermore, derivatives of the parent 1,3-benzodioxole structure have demonstrated promising antimicrobial activities. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working on the development of new drugs based on this important chemical moiety. Further exploration and derivatization of the this compound scaffold hold significant promise for the discovery of next-generation therapeutics.

References

5-Chloro-1,3-benzodioxole: A Key Building Block for Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 5-Chloro-1,3-benzodioxole has emerged as a critical starting material in the synthesis of complex pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its unique structure serves as a versatile scaffold for the construction of highly potent and selective kinase inhibitors, offering significant promise in the field of oncology and beyond. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable building block.

Application in the Synthesis of Saracatinib (AZD0530)

A prime example of the utility of this compound is its role in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[1] These kinases are key regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is implicated in various cancers.[2] Saracatinib, with its core structure derived from a this compound precursor, has demonstrated significant anti-tumor activity and has been investigated in the treatment of various solid tumors.[3]

The synthesis of Saracatinib from a this compound derivative involves a multi-step process, culminating in a crucial condensation reaction to form the final quinazoline-based drug molecule. The overall synthetic strategy highlights the importance of this chlorinated benzodioxole as a key intermediate for introducing the necessary functionalities for potent kinase inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Saracatinib, starting from the functionalization of this compound.

Protocol 1: Synthesis of 4-Amino-5-chloro-1,3-benzodioxole

This protocol outlines the two-step conversion of this compound to the key aniline intermediate required for the final condensation step.

Step 1: Nitration of this compound

This procedure is adapted from a similar reaction with a related compound and is expected to yield the desired nitrated product with high regioselectivity.[4]

  • Materials:

    • This compound

    • Concentrated Nitric Acid

    • Glacial Acetic Acid

    • Ice bath

    • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 15-25 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

    • Wash the solid with cold water until the washings are neutral and dry the product.

Step 2: Reduction of 4-Nitro-5-chloro-1,3-benzodioxole

This step involves the reduction of the nitro group to an amine, a standard transformation in organic synthesis.

  • Materials:

    • 4-Nitro-5-chloro-1,3-benzodioxole

    • Iron powder or Tin(II) chloride

    • Hydrochloric acid

    • Ethanol or Acetic Acid

    • Sodium hydroxide solution

    • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Procedure:

    • Suspend 4-Nitro-5-chloro-1,3-benzodioxole in a mixture of ethanol and water (or acetic acid).

    • Add iron powder (or Tin(II) chloride) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter off the solid catalyst.

    • Neutralize the filtrate with a sodium hydroxide solution to precipitate the amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-5-chloro-1,3-benzodioxole.

Protocol 2: Synthesis of Saracatinib (AZD0530)

This protocol details the final condensation step to produce Saracatinib.

  • Materials:

    • 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazolin-4-one

    • 4-Amino-5-chloro-1,3-benzodioxole

    • An organic base (e.g., DBU or DBN)

    • A condensing agent (e.g., phosphorus oxychloride or thionyl chloride)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

    • Sodium hydride

    • Round-bottom flask with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazolin-4-one in anhydrous THF.

    • Add sodium hydride portion-wise at 0 °C and stir for 30 minutes.

    • Add 4-Amino-5-chloro-1,3-benzodioxole to the reaction mixture.

    • Slowly add the condensing agent (e.g., a solution of phosphorus oxychloride in THF) dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 5-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and quench with ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Saracatinib.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Key Analytical Data
This compoundC₇H₅ClO₂156.57-Starting Material
4-Nitro-5-chloro-1,3-benzodioxoleC₇H₄ClNO₄201.57>90 (predicted)-
4-Amino-5-chloro-1,3-benzodioxoleC₇H₆ClNO₂171.5870-85 (typical)-
Saracatinib (AZD0530)C₂₇H₃₂ClN₅O₅542.03~24.54 (overall)¹H-NMR and MS data confirm structure
Drug Target Interaction Data
Compound IC₅₀ (nM)
Saracatinib (AZD0530)c-Src: 2.7, Abl: 30[1]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by Saracatinib.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTK->c_Src Integrins Integrins Integrins->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Cell Survival Akt->Survival MAPK->Proliferation Saracatinib Saracatinib (AZD0530) Saracatinib->c_Src

Caption: The c-Src signaling pathway and its inhibition by Saracatinib.

Abl_Signaling_Pathway BCR_Abl BCR-Abl (in CML) Grb2 Grb2 BCR_Abl->Grb2 CrkL CrkL BCR_Abl->CrkL STAT5 STAT5 BCR_Abl->STAT5 Ras_MAPK Ras-MAPK Pathway BCR_Abl->Ras_MAPK Gab2 Gab2 Grb2->Gab2 PI3K PI3K Gab2->PI3K Proliferation Cell Proliferation CrkL->Proliferation Survival Cell Survival STAT5->Survival PI3K->Survival Ras_MAPK->Proliferation Saracatinib Saracatinib (AZD0530) Saracatinib->BCR_Abl

Caption: The BCR-Abl signaling pathway and its inhibition by Saracatinib.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Saracatinib from this compound.

Synthesis_Workflow Start This compound Nitration Nitration (HNO₃, HOAc) Start->Nitration Nitro_Intermediate 4-Nitro-5-chloro-1,3-benzodioxole Nitration->Nitro_Intermediate Reduction Reduction (Fe, HCl or SnCl₂) Nitro_Intermediate->Reduction Aniline_Intermediate 4-Amino-5-chloro-1,3-benzodioxole Reduction->Aniline_Intermediate Condensation Condensation (Base, Condensing Agent) Aniline_Intermediate->Condensation Quinazolinone Substituted Quinazolinone Quinazolinone->Condensation Crude_Saracatinib Crude Saracatinib Condensation->Crude_Saracatinib Purification Purification (Column Chromatography) Crude_Saracatinib->Purification Final_Product Saracatinib (AZD0530) Purification->Final_Product

Caption: General workflow for the synthesis of Saracatinib.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Utilizing 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the 5-chloro-1,3-benzodioxole scaffold. The focus is on the potent and selective dual c-Src/Abl kinase inhibitor, Saracatinib (AZD0530), which incorporates this key structural motif. This document outlines the rationale for targeting these kinases, presents detailed protocols for synthesis and biological characterization, and summarizes key quantitative data to facilitate further research and development in this area.

Introduction to this compound in Kinase Inhibitor Design

The this compound moiety is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its utility is exemplified in the structure of Saracatinib (AZD0530), a potent inhibitor of the non-receptor tyrosine kinases c-Src and Abl.[1][2][3] The quinazoline core of Saracatinib is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The this compound group attached to the 4-amino position of the quinazoline scaffold plays a crucial role in modulating the potency and selectivity of the inhibitor.

Target Kinases: c-Src and Abl

c-Src (Proto-oncogene tyrosine-protein kinase Src) is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[4] Aberrant activation of c-Src is implicated in the progression of many human cancers, making it a prime target for therapeutic intervention.[4]

Abl (Abelson murine leukemia viral oncogene homolog 1) is another non-receptor tyrosine kinase that plays a critical role in cell proliferation, adhesion, and migration. The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML).

Dual inhibition of both c-Src and Abl, as achieved by Saracatinib, offers a promising strategy for the treatment of various cancers.

Quantitative Data: Kinase Inhibition Profile of Saracatinib (AZD0530)

The following table summarizes the in vitro inhibitory activity of Saracatinib against a panel of kinases, demonstrating its potency and selectivity.

Kinase TargetIC50 (nM)
c-Src 2.7
Abl 30
c-YES4
Lck<4
Fyn4-10
Lyn4-10
Blk11
Fgr4-10
EGFR66
c-Kit200
CDK210,000
CSK>1000

Data compiled from multiple sources.[1][2][5]

Signaling Pathways

The following diagrams illustrate the signaling pathways of c-Src and Abl, highlighting the point of inhibition by Saracatinib.

c_Src_Signaling_Pathway RTK RTK / Integrins c_Src c-Src RTK->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Saracatinib Saracatinib (AZD0530) Saracatinib->c_Src

Caption: Simplified c-Src signaling pathway and the inhibitory action of Saracatinib.

Abl_Signaling_Pathway BCR_Abl BCR-Abl Grb2 Grb2/Sos BCR_Abl->Grb2 PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival Saracatinib Saracatinib (AZD0530) Saracatinib->BCR_Abl

Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Saracatinib.

Experimental Protocols

Protocol 1: Synthesis of Saracatinib (AZD0530) - A Representative Method

This protocol describes a representative synthetic route to Saracatinib, focusing on the key nucleophilic aromatic substitution step to couple the this compound moiety with the quinazoline core.

Synthesis_Workflow start 5-Chloro-1,3-benzodioxol-4-amine reaction Nucleophilic Aromatic Substitution start->reaction quinazoline 4-Chloro-5,7-disubstituted-quinazoline quinazoline->reaction product Saracatinib (AZD0530) reaction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of Saracatinib.

Materials:

  • 4-Chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline

  • 5-Chloro-1,3-benzodioxol-4-amine

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline (1.0 equivalent) in 2-propanol, add 5-chloro-1,3-benzodioxol-4-amine (1.1 equivalents) and DIPEA (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold 2-propanol.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, Saracatinib.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.

Kinase_Assay_Workflow plate_prep Prepare serial dilution of Saracatinib in 384-well plate reagent_add Add kinase, substrate, and ATP plate_prep->reagent_add incubation1 Incubate at room temperature reagent_add->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate at room temperature adp_glo_add->incubation2 detection_add Add Kinase Detection Reagent incubation2->detection_add incubation3 Incubate at room temperature detection_add->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate IC50 value readout->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Purified recombinant c-Src or Abl kinase

  • Appropriate kinase substrate (e.g., a synthetic peptide)

  • Saracatinib (or other test inhibitor)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of Saracatinib in the kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and the diluted Saracatinib. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with various concentrations of Saracatinib seed_cells->treat_cells incubation Incubate for 72 hours treat_cells->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_incubation Incubate to allow formazan crystal formation mtt_add->formazan_incubation solubilize Add solubilization solution (e.g., DMSO) formazan_incubation->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Calculate cell viability and IC50 readout->analysis

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., K562 for BCR-Abl, or a Src-dependent line)

  • Complete cell culture medium

  • Saracatinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Saracatinib. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Application Notes and Protocols: Preparation of 1,3-Benzodioxole Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making them crucial building blocks in drug discovery and medicinal chemistry.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a highly efficient route for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate provides a robust and high-yielding pathway to functionalized 1,3-benzodioxole derivatives.[7][8] These application notes provide a detailed protocol for the synthesis of 1,3-benzodioxole derivatives utilizing the Suzuki-Miyaura coupling, along with relevant data and visualizations to guide researchers in this synthetic endeavor.

Data Presentation

The following table summarizes the yields of various 1,3-benzodioxole derivatives synthesized via an optimized Suzuki-Miyaura coupling protocol. The reaction couples a 1,3-benzodioxole-triazole bromide with a range of substituted aryl boronic acids.[1][9]

ProductAryl Boronic Acid SubstituentYield (%)
6a 4-isoxazole75
6b 2-ethoxyphenyl89
6c 3-ethoxy-2-pyridinyl79
6d 8-quinolonyl63
6e 4-phenyl81
6f 1-methyl-2-pyrrolyl55
6g 5-cyclohexyl-2-thienyl33
6h 2-(methylsulfonyl)phenyl45
6i 4-(trifluoromethyl)phenyl67
6j 4-cyanophenyl58
6k Phenyl59
6l 4-fluorophenyl72
6m 4-chlorophenyl68
6n 4-bromophenyl65
6o 4-iodophenyl61
6p 4-methylphenyl78
6q 4-methoxyphenyl85
6r 3-methoxyphenyl82
6s 2-methoxyphenyl77

Table 1: Yields of 1,3-benzodioxole derivatives (6a-s) prepared via Suzuki-Miyaura coupling.[1][9]

Experimental Protocols

This section outlines a general and an optimized protocol for the Suzuki-Miyaura coupling to synthesize 1,3-benzodioxole derivatives.

General Protocol for Suzuki-Miyaura Coupling of Bromo-1,3-benzodioxoles

This protocol is adapted for the coupling of a bromo-1,3-benzodioxole derivative with a generic arylboronic acid.[7]

Materials:

  • Bromo-1,3-benzodioxole derivative (e.g., 5-Bromo-6-nitro-1,3-benzodioxole) (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add the bromo-1,3-benzodioxole derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent via a syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-benzodioxole derivative.

Optimized Protocol for the Synthesis of 1-((6-(Aryl)benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Derivatives[1][9]

This protocol provides optimized conditions for the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various arylboronic acids.

Materials:

  • 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • PdCl₂(PPh₃)₂ (0.05 eq.)

  • Triphenylphosphine (PPh₃) (0.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a two-necked round bottom flask equipped with a reflux condenser, add 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the corresponding arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with argon.

  • Add anhydrous dioxane via a syringe.

  • Heat the reaction mixture to reflux with stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 (Boronic Acid/Ester) + Base boronate_complex R1-Pd(II)L2-R2 transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 R1-R2 (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the synthesis and purification of 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling.

Experimental_Workflow start Start: Assemble Reagents reaction_setup Reaction Setup: - Add reagents to flask - Purge with inert gas - Add solvent start->reaction_setup heating Reaction: - Heat to reflux (e.g., 80-110°C) - Stir for specified time reaction_setup->heating monitoring Monitoring: - TLC or GC-MS heating->monitoring workup Aqueous Workup: - Cool to RT - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterization: - NMR, HRMS, etc. purification->characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 5-Chloro-1,3-benzodioxole (CAS No: 7228-38-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The following protocols and data are intended to assist in quality control, purity assessment, and structural elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅ClO₂[3][4][5]
Molecular Weight156.57 g/mol [3][5][6]
AppearanceClear pale yellow to yellow liquid[7]
Boiling Point185-187 °C[2]
Density1.34 g/mL at 25 °C[2]
Refractive Indexn20/D 1.556[2][4]
IUPAC NameThis compound[3]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for separation and purity determination, and spectroscopic methods for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and identifying any potential impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Agilent 8890 GC system coupled to a 7250 Q-TOF mass spectrometer, or equivalent.[8]

  • GC Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[8]

    • Inlet: Splitless mode.[8]

    • Inlet Temperature: 280 °C.[8]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Quadrupole Temperature: 150 °C.[8]

    • Mass Range: m/z 40-450.

    • Data Acquisition: Full scan mode.

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 156 and a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at m/z 158 in an approximate 3:1 ratio).[3][5] Key fragmentation patterns should be analyzed for structural confirmation. The NIST Mass Spectrometry Data Center reports a top peak at m/z 155.[3]

Table 2: GC-MS Data for this compound

ParameterValue
Molecular Ion (M⁺)156 m/z
Isotopic Peak (M+2)⁺158 m/z
Top Peak155 m/z[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for quantifying its presence in reaction mixtures or final products. A reverse-phase method is typically employed.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD), or equivalent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 288 nm.

    • Injection Volume: 10 µL.

Expected Results:

A single major peak corresponding to this compound should be observed. The retention time and peak purity can be used for identification and quantification against a standard. The assay (by GC) is expected to be ≥97.5%.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer, or equivalent.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 12 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 (d)Doublet1HAromatic CH
~6.7 (dd)Doublet of doublets1HAromatic CH
~6.6 (d)Doublet1HAromatic CH
~5.9 (s)Singlet2HO-CH₂-O

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Bruker Avance 100 MHz NMR spectrometer, or equivalent.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~148Aromatic C-O
~147Aromatic C-O
~129Aromatic C-Cl
~122Aromatic CH
~109Aromatic CH
~108Aromatic CH
~101O-CH₂-O

Note: Chemical shift assignments are predictive and should be confirmed with 2D NMR techniques if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3150Aromatic C-H stretch
~2900-3000Aliphatic C-H stretch (from -OCH₂O-)
~1600, 1480Aromatic C=C stretching
~1250, 1040C-O-C asymmetric and symmetric stretching
~800-880C-Cl stretch

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample prep Dissolve in Dichloromethane (1 mg/mL) start->prep injection Inject into GC-MS prep->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (EI, m/z 40-450) separation->detection process Process Data detection->process identify Identify Peaks (Mass Spectrum) process->identify quantify Quantify Purity identify->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample prep Dissolve in Mobile Phase (1 mg/mL) start->prep injection Inject into HPLC prep->injection separation RP-HPLC Separation (C18 column) injection->separation detection UV Detection (288 nm) separation->detection process Process Chromatogram detection->process identify Identify Peak (Retention Time) process->identify quantify Determine Purity identify->quantify Spectroscopy_Workflow cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_result Result sample This compound nmr_prep Dissolve in CDCl3 sample->nmr_prep ir_prep Prepare Neat Sample sample->ir_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_analysis Spectral Interpretation nmr_acq->nmr_analysis result Structural Confirmation nmr_analysis->result ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_analysis Functional Group Analysis ir_acq->ir_analysis ir_analysis->result

References

Application Note: LC/MS/MS Method for the Analysis of Synthetic Dyes and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic dyes are extensively used in a variety of industries, including textiles, food, cosmetics, and pharmaceuticals.[1][2] Due to their widespread use and potential health risks, such as carcinogenicity and allergenicity, regulatory bodies have imposed strict limits on the presence of certain dyes in consumer products.[1][3] This necessitates sensitive and selective analytical methods for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as the preferred technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze a wide range of compounds in complex matrices.[2][4][5] This application note provides a detailed protocol for the analysis of a panel of synthetic dyes using LC/MS/MS.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is presented below, which can be adapted based on the specific matrix (e.g., textile, foodstuff, or water).

For Solid Samples (e.g., Textiles, Food Powders):

  • Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.[1][2]

  • Add 10-20 mL of a suitable extraction solvent. Acetonitrile or methanol are commonly used.[1][2] For textiles, sonication at 50°C for 30 minutes is recommended.[1] For food samples, vortexing for 1 minute followed by ultrasonication for 30 minutes can be effective.[2]

  • Centrifuge the sample at 7,500-10,000 rpm for 10 minutes.[1][2]

  • Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an autosampler vial.[1][4]

  • For some textile samples, an evaporation and reconstitution step may be necessary. Evaporate the filtrate to dryness under a gentle stream of nitrogen and reconstitute in a water/methanol mixture.[1]

For Liquid Samples (e.g., Beverages, Wastewater):

  • For clear liquid samples, a simple dilution with the initial mobile phase may be sufficient.

  • For samples with complex matrices, a solid-phase extraction (SPE) cleanup may be required. A Phenomenex Strata SCX SPE cartridge can be used for the cleanup of dyes like malachite green and crystal violet in seafood.[6]

LC/MS/MS Analysis

The following conditions can be used as a starting point and should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography Conditions:

ParameterValue
Column Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate[2]
Flow Rate 0.3 - 0.5 mL/min[1][2]
Injection Volume 5 µL[1][2]
Oven Temperature 40 - 45 °C[1][2]
Gradient 5% B (0-2 min), 5-95% B (2-12 min), 95% B (12-17.5 min), 5% B (17.51-20 min)[1]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative[1][2]
Interface Temperature 300 °C[7]
Desolvation Line (DL) Temp 250 °C[1][7]
Heat Block Temperature 400 °C[1][7]
Nebulizing Gas Flow 3 L/min (N₂)[1]
Drying Gas Flow 15 L/min (N₂)[1]
CID Gas Argon (230 kPa)[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)[4]

Data Presentation

MRM Transitions and Quantitative Data

The selection of appropriate precursor and product ion transitions is crucial for the selectivity and sensitivity of the LC/MS/MS method.[8] Two transitions are typically monitored for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).[8] The following tables summarize the MRM transitions for a selection of common synthetic dyes and their reported limits of detection (LOD) and quantification (LOQ).

Table 1: MRM Transitions for Selected Synthetic Dyes

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Ionization Mode
Sudan I249.1156.193.1Positive
Sudan II277.1121.177.1Positive
Sudan III353.2259.193.1Positive
Sudan IV381.2259.193.1Positive
Para Red294.1156.1107.1Positive
Rhodamine B443.2399.2355.2Positive
Malachite Green329.2313.2208.1Positive
Crystal Violet372.3356.3251.2Positive
Tartrazine533.0441.0345.0Negative
Sunset Yellow FCF451.0349.0285.0Negative

Note: The specific m/z values may vary slightly depending on the instrument and tuning.

Table 2: Summary of Quantitative Performance Data

AnalyteLOD (ng/mL or µg/kg)LOQ (ng/mL or µg/kg)Recovery (%)MatrixReference
Sudan Dyes (I-IV) 0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL82 - 119Sauce, Cotton Candy, Pickle[2]
Disperse Dyes 0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL63.0 - 120.9Textile[1]
Food Dyes 0.10 - 200 µg/kg-> 90Chili Powder, Syrup-preserved Fruits[4]
Malachite Green -0.05 ppb-Seafood[6]
Crystal Violet -0.05 ppb-Seafood[6]
Pharmacologically Active Dyes 0.01 - 0.1 µg/L (LOQ)-71.2 - 104.9Water[9]

Mandatory Visualization

The overall workflow for the LC/MS/MS analysis of synthetic dyes is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Receipt (Textile, Food, Water) extraction Extraction (Solvent Extraction / Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration cleanup Optional Cleanup (SPE or Evaporation/Reconstitution) filtration->cleanup lc_separation LC Separation (C18 Column, Gradient Elution) cleanup->lc_separation Sample Injection ms_detection MS/MS Detection (ESI, MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration, Calibration) ms_detection->data_processing quantification Quantification & Confirmation data_processing->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC/MS/MS analysis of synthetic dyes.

Conclusion

The described LC/MS/MS method provides a robust and sensitive approach for the simultaneous determination of a wide range of synthetic dyes in various matrices. The method offers excellent selectivity and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in the analysis of these compounds. Further method validation should be performed in the specific matrix of interest to ensure accuracy and precision.

References

Application Notes and Protocols for GC/MS Analysis of Reactive Starting Materials in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of reactive starting materials is a critical aspect of drug development and manufacturing. These compounds, often containing polar functional groups, can be challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) due to their low volatility, thermal instability, and potential for interaction with the chromatographic system.[1][2][3] This can lead to poor peak shapes, inaccurate quantification, and even sample loss.[1][2]

Chemical derivatization is a powerful and often necessary technique to overcome these challenges.[1][3][4] By chemically modifying the reactive functional groups, the resulting derivatives become more volatile, thermally stable, and amenable to GC-MS analysis.[1][3][4] This application note provides detailed protocols for the GC-MS analysis of common reactive starting materials encountered in drug synthesis, with a focus on derivatization techniques.

General Workflow for Analysis of Reactive Starting Materials

The overall workflow for the analysis of reactive starting materials by GC-MS typically involves sample preparation, derivatization, and instrumental analysis. The specific steps may vary depending on the analyte and the sample matrix.

GC/MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis Sample Sample Collection Extraction Extraction/Cleanup (LLE, SPE) Sample->Extraction Drying Drying (N2 stream) Extraction->Drying Reagent Add Derivatizing Reagent & Solvent Drying->Reagent Reaction Heating/Incubation Reagent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: General workflow for the GC/MS analysis of reactive starting materials.

Derivatization Strategy: Choosing the Right Reagent

The selection of the appropriate derivatizing reagent is crucial for successful analysis and is primarily dictated by the functional groups present in the analyte. The following diagram illustrates the logical relationship between common functional groups and suitable derivatization techniques.

Derivatization_Logic cluster_groups cluster_reagents Analyte Analyte Functional Group OH Alcohols, Phenols COOH Carboxylic Acids NH Amines, Amides SH Thiols Silylation Silylation (e.g., BSTFA, MSTFA) OH->Silylation COOH->Silylation Alkylation Alkylation (e.g., Alkyl Chloroformates) COOH->Alkylation NH->Silylation Acylation Acylation (e.g., TFAA, PFPA) NH->Acylation SH->Silylation

Caption: Logic diagram for selecting a derivatization reagent based on analyte functional group.

Experimental Protocols

This section provides detailed protocols for the derivatization and GC-MS analysis of common classes of reactive starting materials.

Analysis of Primary Amines

Primary amines are often challenging to analyze directly due to their polarity and tendency to cause peak tailing.[1] Acylation and silylation are common derivatization techniques to improve their chromatographic behavior.[1]

Protocol 4.1.1: Acylation of Primary Amines with Trifluoroacetic Anhydride (TFAA)

  • Materials:

    • Primary amine sample

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

    • Reaction vials with PTFE-lined caps

    • Heating block or oven

  • Procedure:

    • Place a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

    • Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]

    • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 4.1.2: Silylation of Primary Amines with BSTFA

  • Materials:

    • Primary amine sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., pyridine, acetonitrile)

    • Reaction vials with PTFE-lined caps

    • Heating block or oven

  • Procedure:

    • Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If in solution, evaporate to dryness.[1]

    • Add 100 µL of the anhydrous solvent to dissolve the sample.

    • Add 100 µL of BSTFA (with 1% TMCS).[1]

    • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample directly into the GC system.[1]

Analysis of Alcohols and Carboxylic Acids

Silylation is a widely used and effective method for the derivatization of alcohols and carboxylic acids, increasing their volatility and thermal stability.[4][5]

Protocol 4.2.1: Silylation of Alcohols and Carboxylic Acids with BSTFA

  • Materials:

    • Sample containing alcohol or carboxylic acid functional groups

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% TMCS catalyst

    • Anhydrous solvent (e.g., pyridine, acetonitrile, DMF)

    • Reaction vials with PTFE-lined caps

    • Heating block or oven

  • Procedure:

    • Place a known amount of the sample into a reaction vial. If necessary, evaporate the solvent to dryness.

    • Add 100 µL of the anhydrous solvent to dissolve the sample.

    • Add a 2:1 molar excess of BSTFA to the active hydrogens in the sample.[5] For sterically hindered groups, the addition of TMCS as a catalyst is recommended.[4]

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need optimization depending on the reactivity of the analyte.[5]

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Analysis of Alkyl Halides

Alkyl halides are often used as alkylating agents in synthesis and can be present as residual impurities.[6][7] They are typically volatile enough for direct GC-MS analysis, often using headspace sampling to minimize matrix effects.[6]

Protocol 4.3.1: Headspace GC-MS Analysis of Alkyl Halides

  • Materials:

    • Sample containing alkyl halides

    • Headspace vials with magnetic screw-caps

    • Solvent for sample dissolution (e.g., Milli-Q water, DMSO)

    • Internal standard solution (e.g., fluorobenzene in methanol)

  • Procedure:

    • Accurately weigh about 20 mg of the sample into a 20 mL headspace vial.[6]

    • Add 10 mL of the appropriate solvent (e.g., Milli-Q water).[6]

    • Add a known amount of internal standard solution (e.g., 10 µL of 20 µg/mL fluorobenzene in methanol).[6]

    • Immediately seal the vial with a magnetic screw-cap.[6]

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[6]

    • The autosampler will then inject a portion of the headspace vapor into the GC-MS system.

Analysis of Sulfonate Esters

Sulfonate esters are a class of potentially genotoxic impurities that require sensitive analytical methods for their control.[8][9] Direct analysis by GC-MS is often feasible.

Protocol 4.4.1: Direct GC-MS Analysis of Sulfonate Esters

  • Materials:

    • Sample containing sulfonate esters

    • Appropriate solvent for dissolution (e.g., dichloromethane, iso-octane)[10][11]

    • Vortex mixer

    • Syringe filter (if necessary)

  • Procedure:

    • Accurately weigh a known amount of the sample (e.g., 75 mg) into a suitable vial.[11]

    • Add a specific volume of the solvent (e.g., 1.5 mL of iso-octane).[11]

    • Vortex the solution for approximately 1 minute to ensure complete dissolution.[11]

    • If particulates are present, filter the solution through a 0.22 µm syringe filter.[11]

    • Transfer the clear solution to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

Analysis of Boronic Acids and Esters

Boronic acids and their esters are important reagents in cross-coupling reactions.[12][13] While some boronic esters can be analyzed directly, boronic acids often require derivatization to improve their chromatographic properties.[12]

Protocol 4.5.1: Direct GC-MS Analysis of Boronic Esters

  • Materials:

    • Sample containing boronic esters

    • Aprotic solvent (e.g., carbon tetrachloride)

    • Internal standard (e.g., 1,3-benzenedithiol)

  • Procedure:

    • Dissolve a known amount of the sample in an aprotic solvent to prevent hydrolysis.[12]

    • Add a known amount of internal standard.

    • Inject 1 µL of the solution into the GC-MS system.

Protocol 4.5.2: Derivatization of Boronic Acids for GC-MS Analysis

  • Note: Derivatization of boronic acids for GC-MS often involves conversion to a more stable and volatile ester, such as a pinacol ester. However, the search results indicate that for low-level analysis, derivatization might be followed by LC-MS analysis.[12] For GC-MS, if direct analysis is not feasible, a common approach is esterification. A general protocol is provided below, which may require optimization.

  • Materials:

    • Sample containing boronic acid

    • Diol for esterification (e.g., pinacol)

    • Anhydrous solvent (e.g., toluene)

    • Dean-Stark apparatus (for water removal)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Dissolve the boronic acid sample and a slight excess of the diol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of the acid catalyst.

    • Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or other suitable technique).

    • Cool the reaction mixture and work up as appropriate (e.g., washing with a mild base and water, followed by drying of the organic layer).

    • Evaporate the solvent and redissolve the resulting boronic ester in a suitable solvent for GC-MS analysis.

    • Inject 1 µL of the solution into the GC-MS system.

Typical GC-MS Instrumental Parameters

The following tables provide typical GC-MS parameters for the analysis of the derivatized and underivatized reactive starting materials discussed in this application note. These parameters should be considered as a starting point and may require optimization for specific applications.

Table 1: Typical GC Parameters

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Inlet Temperature 250 - 280 °C
Injection Mode Split or Splitless (depending on concentration)
Injection Volume 1 µL
Oven Program Initial Temp: 40-60°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 min

Table 2: Typical MS Parameters

ParameterSetting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40 - 550
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of various reactive starting materials.

Table 3: Quantitative Data for Derivatized Primary Amines (Acylation)

Analyte ClassDerivatization ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
Primary AminesTFAA, PFPA0.1 - 100 µg/mL0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL

Table 4: Quantitative Data for Derivatized Alcohols and Carboxylic Acids (Silylation)

Analyte ClassDerivatization ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
Alcohols, Carboxylic AcidsBSTFA, MSTFA0.1 - 100 µg/mL0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL

Table 5: Quantitative Data for Alkyl Halides (Headspace GC-MS)

Analyte ClassLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
Alkyl Halides0.1 - 50 ng/mg (in API)[6]~0.1 ng/mg (in API)[6]~0.5 ng/mg (in API)[6]

Table 6: Quantitative Data for Sulfonate Esters (Direct GC-MS)

AnalyteLinearity Range (in Simvastatin)Limit of Detection (LOD)Limit of Quantitation (LOQ)
MMS, EMS, Mp-TS, Ep-TS0.5 - 10 mg/L[8]0.1 - 0.2 mg/L[8]0.5 mg/L[8]

Table 7: Quantitative Data for Boronic Acids and Esters

AnalyteMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
Boronic EstersDirect GC-MSAnalyte Dependent~1 ppm2.5 ppm (for BPD in API)[12]
Boronic AcidsDerivatization (to ester) then GC-MSAnalyte Dependent~10 ppm30 ppm (for BBA in API)[12]

Conclusion

The GC-MS analysis of reactive starting materials in drug synthesis is a critical but challenging task. The application of appropriate sample preparation and derivatization techniques is essential for achieving accurate and reliable results. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust GC-MS methods for the analysis of these important compounds. Careful optimization of derivatization conditions and instrumental parameters will ensure the highest quality data for process monitoring, impurity profiling, and quality control in the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of Antitumor Agents from 1,3-Benzodioxole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a prominent structural motif in a variety of biologically active natural products and synthetic compounds. Its unique electronic and conformational properties have made it a valuable precursor in the design and synthesis of potent antitumor agents. This document provides detailed application notes and experimental protocols for the synthesis of key antitumor agents derived from 1,3-benzodioxole, along with an overview of their mechanisms of action and relevant biological data.

Featured 1,3-Benzodioxole-Based Antitumor Agents

This section details the synthesis and biological activity of notable antitumor agents synthesized from 1,3-benzodioxole precursors.

Noscapine and its Analogues

Noscapine, a phthalideisoquinoline alkaloid isolated from Papaver somniferum, contains a 1,3-benzodioxole moiety and exhibits potent antitumor activity by modulating microtubule dynamics.[1][2][3] Its low toxicity profile has spurred the development of numerous analogues with enhanced efficacy.[4]

Biological Activity Data:

CompoundCell LineIC50 / EC50 (µM)Mechanism of ActionReference
NoscapineVarious Cancer CellsMicromolar rangeMicrotubule dynamics modulation, cell cycle arrest, apoptosis induction.[2][2]
9-Bromonoscapine--Enhanced antitumor activity compared to Noscapine.[5]
N-substituted Noscapine AnaloguesPC3, MCF-7, Caco-2VariesInhibition of cell proliferation.[4][4]

Experimental Protocol: Total Synthesis of (±)-α-Noscapine

This protocol outlines a convergent total synthesis of (±)-α-noscapine starting from piperonal (a 1,3-benzodioxole derivative).[6]

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • 2,3-dimethoxybenzoic acid

  • 2,2-dimethoxyethanamine

  • Various reagents and solvents as described in the procedure.

Procedure:

  • Synthesis of Meconin Derivative: Synthesize the 3-trimethylsilyl-meconin derivative from 2,3-dimethoxybenzoic acid through a series of standard organic reactions.[6]

  • Synthesis of Cotarnine Derivative: Prepare the iodized salt of the cotarnine derivative starting from piperonal and 2,2-dimethoxyethanamine.[6]

  • Condensation Reaction: The key step involves the condensation of the 3-trimethylsilyl-meconin derivative and the iodized salt of the cotarnine derivative to construct the C5'-C3 bond.[6]

  • Final Product Formation: Subsequent chemical transformations yield (±)-α-noscapine. The final product can be purified by recrystallization.[6]

Signaling Pathway of Noscapine:

Noscapine exerts its anticancer effects primarily by interacting with tubulin, a key component of microtubules.[1][2] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[2] Structural studies suggest that a bioactive metabolite of noscapine binds to the colchicine site of tubulin.[7][8]

Noscapine_Pathway Noscapine Noscapine (1,3-Benzodioxole Derivative) Metabolite Bioactive Metabolite Noscapine->Metabolite Metabolism Tubulin Tubulin Metabolite->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin (1,3-Benzodioxole Derivative) Topoisomerase_II Topoisomerase II Podophyllotoxin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Generation Podophyllotoxin->ROS DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Apoptosis Arsenical_Conjugate_Workflow Benzodioxole_Acid 1,3-Benzodioxole Carboxylic Acid Acid_Chloride Acid Chloride Formation Benzodioxole_Acid->Acid_Chloride Conjugation Amide Bond Formation Acid_Chloride->Conjugation Arsenical_Precursor Arsenical Precursor Arsenical_Precursor->Conjugation Final_Product 1,3-Benzodioxole-Arsenical Conjugate Conjugation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) to assist in the successful synthesis of 5-Chloro-1,3-benzodioxole. This valuable intermediate is utilized in the development of various bioactive molecules, including kinase inhibitors targeting signaling pathways implicated in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic chlorination of 1,3-benzodioxole. This is typically achieved by using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Common challenges include controlling the regioselectivity of the chlorination to favor the desired 5-position, preventing over-chlorination which leads to the formation of dichlorinated byproducts, and purification of the final product from unreacted starting material and isomers.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). GC-MS is particularly useful for identifying the formation of the desired product as well as any side products, such as isomers or dichlorinated species.[1]

Q4: What is the significance of this compound in drug development?

A4: The 1,3-benzodioxole moiety is a key structural feature in many biologically active compounds.[2] Derivatives of this compound have been investigated as potent inhibitors of tyrosine kinases like c-Src and Abl, which are involved in cancer cell signaling pathways.[3]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Chlorinating Agent Ensure the chlorinating agent (e.g., chlorine gas, SO₂Cl₂) is fresh and has been stored properly. For gas cylinders, ensure adequate pressure and flow. For reagents like N-Chlorosuccinimide (NCS), check for decomposition.
Insufficient Reaction Temperature For chlorination with chlorine gas, a mild temperature of around 35°C is often optimal.[4] Significantly lower temperatures may slow down the reaction rate, while higher temperatures can lead to increased side product formation.
Poor Quality Starting Material Verify the purity of the 1,3-benzodioxole starting material. Impurities can interfere with the reaction.
Inadequate Mixing Ensure efficient stirring to maintain a homogenous reaction mixture, especially when using gaseous reagents.
Formation of Multiple Products (Isomers and Dichlorination)
Potential Cause Troubleshooting Steps
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent portion-wise or as a dilute solution can help prevent the formation of di- and trichlorinated byproducts. Monitor the reaction closely by GC-MS to stop it once the starting material is consumed.
Lack of Regioselectivity The methylenedioxy group is an ortho, para-director. To favor chlorination at the 5-position (para to one oxygen and meta to the other), controlling the reaction temperature is crucial. Running the reaction at a slightly elevated but controlled temperature (e.g., 35°C) can improve selectivity. The use of a Lewis acid catalyst can sometimes alter the regioselectivity, but may also increase the risk of side reactions.[5][6]
Isomer Separation Issues The separation of chlorinated benzodioxole isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure may be effective. For laboratory scale, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common purification method.[7][8][9]

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas

This protocol is based on a reported synthesis with a high yield.[4]

Materials:

  • 1,3-Benzodioxole

  • Chloroform (CHCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine solution

  • Deionized water

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet tube, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.

  • Maintain the reaction temperature at 35°C using a water bath.

  • Slowly bubble chlorine gas (1.05 eq) through the solution over a period of approximately 5 minutes.

  • After the addition of chlorine is complete, stir the reaction mixture for 2 hours at 35°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture twice with deionized water and then once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Parameter Value Reference
Starting Material1,3-Benzodioxole[4]
Chlorinating AgentChlorine Gas (Cl₂)[4]
SolventChloroform[4]
Temperature35°C[4]
Reaction Time2 hours[4]
Reported Yield96.2%[4]
Alternative Chlorinating Agents

While chlorine gas is effective, other reagents can also be used for the chlorination of aromatic compounds. The optimal choice may depend on the scale of the reaction and available equipment.

Chlorinating Agent Typical Conditions Advantages Potential Issues
Sulfuryl Chloride (SO₂Cl₂) Often used with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in a chlorinated solvent at 0°C to room temperature.Liquid reagent, easier to handle than chlorine gas.Can be highly reactive, leading to over-chlorination. Generates corrosive HCl and SO₂ byproducts.
N-Chlorosuccinimide (NCS) Typically requires an acid catalyst (e.g., trifluoroacetic acid) or can be initiated by a radical initiator. Reactions are often performed in solvents like acetonitrile or dichloromethane.[10][11][12][13]Solid, easy to handle reagent. Can offer milder reaction conditions.May require longer reaction times or higher temperatures compared to Cl₂ or SO₂Cl₂.

Visualizing the Process

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,3-Benzodioxole in Chloroform temp Equilibrate to 35°C start->temp add_cl2 Slowly Add Chlorine Gas temp->add_cl2 react Stir for 2 hours at 35°C add_cl2->react monitor Monitor by TLC/GC-MS react->monitor wash Wash with Water and Brine monitor->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree cluster_yield Low Yield Troubleshooting cluster_side Side Product Troubleshooting start Reaction Issue? low_yield Low Yield? start->low_yield Yes side_products Side Products? start->side_products No check_reagents Check Reagent Activity low_yield->check_reagents check_temp Verify Temperature low_yield->check_temp check_mixing Ensure Adequate Mixing low_yield->check_mixing control_stoich Control Stoichiometry side_products->control_stoich optimize_temp Optimize Temperature side_products->optimize_temp purification Improve Purification side_products->purification solution Problem Solved check_reagents->solution check_temp->solution check_mixing->solution control_stoich->solution optimize_temp->solution purification->solution

Caption: A decision tree for troubleshooting common synthesis issues.

Relevant Signaling Pathway: c-Src and Abl Kinase Inhibition

Derivatives of this compound have shown potential as inhibitors of c-Src and Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Their aberrant activation is a hallmark of several cancers.

G Simplified c-Src/Abl Signaling Pathway and Inhibition cluster_upstream Upstream Signals cluster_kinases Tyrosine Kinases cluster_downstream Downstream Effects growth_factors Growth Factors c_src c-Src growth_factors->c_src abl Abl growth_factors->abl integrins Integrins integrins->c_src integrins->abl proliferation Cell Proliferation c_src->proliferation survival Cell Survival c_src->survival migration Cell Migration c_src->migration abl->proliferation abl->survival abl->migration inhibitor This compound Derivative inhibitor->c_src Inhibits inhibitor->abl Inhibits

Caption: Inhibition of c-Src and Abl signaling by benzodioxole derivatives.

References

Technical Support Center: Synthesis of Substituted Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzodioxoles, with a primary focus on improving reaction yields.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific problems encountered during the synthesis of substituted benzodioxoles, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Methylenation of Catechols

Question: My yield for the methylenation of a catechol to form the benzodioxole ring is consistently low (<50%). What are the common causes and how can I improve it?

Answer: Low yields in catechol methylenation are a frequent issue, often stemming from suboptimal reaction conditions, particularly the choice of base and solvent. Formation of intermolecular O-alkylation side products can also be a problem.

Potential Causes & Solutions:

  • Ineffective Base: The basicity and solubility of the base are critical. While potassium carbonate (K₂CO₃) is commonly used, cesium carbonate (Cs₂CO₃) has been shown to provide higher and more consistent yields, especially for less reactive catechols.

  • Poor Solvent Choice: The solvent must effectively dissolve the catechol and the resulting cesium phenoxide. Dimethylformamide (DMF) is generally more effective than acetonitrile (CH₃CN) as it allows for higher reaction temperatures, increasing the reaction rate.

  • Suboptimal Reagent: While various dihalomethanes can be used, bromochloromethane is reported to give excellent yields. Dichloromethane has also been used effectively, often in dipolar aprotic solvents like DMSO or DMF.

  • Side Product Formation: High concentrations of the catechol starting material can lead to the formation of dimeric or polymeric side products. This can be minimized by ensuring slow and controlled addition of reagents.

Issue 2: Poor Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction

Question: I am trying to synthesize a substituted benzodioxole via a Suzuki-Miyaura coupling between a bromo-benzodioxole and an arylboronic acid, but the yield is low or the reaction does not go to completion. How can I troubleshoot this?

Answer: The Suzuki-Miyaura coupling is sensitive to the choice of catalyst, base, and solvent. Inactivity of the catalyst or competing side reactions like protodeboronation are common culprits for low yields.

Potential Causes & Solutions:

  • Catalyst Inefficiency: Palladium catalysts can degrade upon storage. Using a fresh batch of catalyst or an air-stable pre-catalyst is recommended. As shown in the data below, the choice of palladium catalyst has a dramatic impact on yield. PdCl₂(PPh₃)₂ was found to be significantly more effective than Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dba)₂ in a specific tested reaction.

  • Incorrect Base or Solvent: The base activates the boronic acid, and the solvent influences solubility and the stability of the catalytic species. Anhydrous dioxane is often a superior solvent choice compared to THF or MeCN for these reactions. A systematic optimization of the base and solvent combination is crucial for maximizing yield.

  • Protodeboronation of Boronic Acid: The boronic acid can react with protons in the reaction mixture before it couples with the palladium center. To mitigate this, ensure the use of a non-protic, anhydrous solvent and a strong, non-nucleophilic base.

  • Low Reaction Temperature: Suzuki couplings typically require heating to proceed efficiently, often in the range of 80-110 °C.

Quantitative Data Summary

For effective comparison, quantitative data from optimization experiments are summarized below.

Table 1: Effect of Base and Solvent on the Methylenation of 5,6-dihydroxy-1-tetralone (R = F)

BaseSolventTemperatureReaction TimeYield (%)
Cesium Carbonate DMF 110 °C 1.5 h 86%
Potassium CarbonateDMF110 °C1.5 hLow-Moderate
Cesium CarbonateAcetonitrileReflux18 h88%

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Reaction: 1-((6-bromobenzo[d]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic acid.

EntryPalladium Catalyst (mol%)BaseSolventYield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃DioxaneTrace
2Pd(OAc)₂ (5%)K₂CO₃Dioxane0
3Pd(dba)₂ (5%)K₂CO₃Dioxane<5%
4PdCl₂(PPh₃)₂ (5%) K₂CO₃ Dioxane 59%
5PdCl₂(PPh₃)₂ (5%)K₂CO₃MeCN30%
6PdCl₂(PPh₃)₂ (5%)K₂CO₃Toluene0
7PdCl₂(PPh₃)₂ (5%)K₂CO₃Benzene0
8PdCl₂(PPh₃)₂ (5%)K₂CO₃DCM0

Experimental Protocols

Protocol 1: High-Yield Methylenation of Catechols using Cesium Carbonate

This protocol is based on a method demonstrated to provide high yields for a variety of catechols.

  • Preparation: To a round-bottom flask, add the catechol (1.0 equivalent), cesium carbonate (2.5 equivalents), and dimethylformamide (DMF).

  • Reagent Addition: Add bromochloromethane (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the combined organic layers with water to remove residual DMF, followed by a wash with cold, dilute alkali. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is based on optimized conditions for the synthesis of substituted benzodioxoles.

  • Preparation: In a flame-dried two-necked flask under an inert atmosphere (Argon or Nitrogen), add the bromo-benzodioxole derivative (1.0 equivalent), the aryl boronic acid (1.1-1.5 equivalents), potassium carbonate (K₂CO₃, 1.1 equivalents), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite or silica gel to remove the catalyst.

  • Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualized Workflows and Logic

Troubleshooting_Low_Yield cluster_synthesis Synthesis Type? cluster_cat Methylenation Issues cluster_suz Suzuki Coupling Issues start Low or No Product Yield Observed cat_meth Catechol Methylenation start->cat_meth suz_coup Suzuki Coupling start->suz_coup check_base_cat 1. Check Base Is it optimal? cat_meth->check_base_cat check_catalyst_suz 1. Check Catalyst Is it fresh/active? suz_coup->check_catalyst_suz sol_cs2co3 Solution: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ for higher yields. check_base_cat->sol_cs2co3 If No check_solvent_cat 2. Check Solvent Is it DMF? check_base_cat->check_solvent_cat If Yes sol_cs2co3->check_solvent_cat sol_dmf Solution: Use DMF for better solubility and higher reaction temperature. check_solvent_cat->sol_dmf If No check_reagent_cat 3. Check Reagent Addition Was it controlled? check_solvent_cat->check_reagent_cat If Yes sol_dmf->check_reagent_cat sol_addition Solution: Slowly add reagents to minimize intermolecular side products. check_reagent_cat->sol_addition If No sol_catalyst Solution: Use a fresh batch of Pd catalyst. Optimize catalyst choice (e.g., PdCl₂(PPh₃)₂). check_catalyst_suz->sol_catalyst If No check_conditions_suz 2. Check Conditions Base/Solvent/Temp optimal? check_catalyst_suz->check_conditions_suz If Yes sol_catalyst->check_conditions_suz sol_conditions Solution: Use anhydrous dioxane. Ensure temperature is 80-110 °C. check_conditions_suz->sol_conditions If No check_proto_suz 3. Suspect Protodeboronation? check_conditions_suz->check_proto_suz If Yes sol_conditions->check_proto_suz sol_proto Solution: Use anhydrous, non-protic solvents and a strong, non-nucleophilic base. check_proto_suz->sol_proto If Yes

Caption: Troubleshooting logic for diagnosing low product yield.

Experimental_Workflow_Methylenation start Start: Catechol, Cs₂CO₃, Bromochloromethane prep 1. Combine Reactants in DMF start->prep react 2. Heat Reaction (110 °C, 1.5-3h) Monitor by TLC prep->react workup 3. Aqueous Workup Cool, add H₂O, and extract with organic solvent react->workup purify 4. Purify Wash, Dry, Concentrate workup->purify end Final Product: Substituted Benzodioxole purify->end

Caption: General experimental workflow for catechol methylenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzodioxole ring itself?

A1: The most prevalent laboratory method is the methylenation of a catechol (a 1,2-dihydroxybenzene). This is typically achieved by reacting the catechol with a dihalomethane (like dichloromethane or bromochloromethane) in the presence of a base. Various bases and solvents can be used, with cesium carbonate in DMF being a particularly high-yielding combination. Another approach involves using phase-transfer catalysis, which can facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent). For industrial-scale synthesis, methods using solid acid catalysts like zeolites have also been developed.

Q2: How can I effectively purify my final substituted benzodioxole product?

A2: Purification strategies depend on the nature of the product and the impurities. Common methods include:

  • Filtration: After reactions like the Suzuki coupling, the palladium catalyst can be removed by filtering the reaction mixture through a pad of celite or silica gel.

  • Recrystallization: This is an effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent system (e.g., ethanol/water) and allowed to cool slowly, causing the pure product to crystallize.

  • Column Chromatography: For more challenging separations or for purifying oils, column chromatography on silica gel is the standard method. A solvent system is chosen based on TLC analysis to achieve good separation between the product and any impurities.

Q3: Are there alternatives to the standard Williamson ether synthesis conditions for methylenation?

A3: Yes, several alternative methods have been developed to improve yields and simplify procedures. One significant alternative is the use of phase-transfer catalysis (PTC) . A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Adogen 464), facilitates the transport of the catechoxide anion from an aqueous or solid phase into the organic phase where it can react with the dihalomethane. This can avoid the need for expensive, anhydrous, aprotic solvents and strong bases. Other methods have employed catalysts like cupric oxide in DMF.

Q4: What are some key safety considerations for these syntheses?

A4:

  • Dihalomethanes: Reagents like dichloromethane and bromochloromethane are volatile and should be handled in a well-ventilated fume hood. They are also suspected carcinogens.

  • Strong Bases & Solvents: Strong bases like sodium hydroxide are corrosive. Anhydrous solvents like DMF and DMSO can be absorbed through the skin and may carry dissolved chemicals with them. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Many organometallic reactions, such as the Suzuki-Miyaura coupling, require an inert atmosphere (nitrogen or argon) to prevent the degradation of catalysts and reagents. Ensure glassware is properly flame-dried or oven-dried before use.

  • Pressure: Some reactions may generate gas, so it is important not to conduct them in a completely sealed vessel unless it is designed to withstand pressure.

Side-product formation in the chlorination of benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side-product formation during this critical reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chlorination of benzodioxole.

Issue 1: Polychlorination - Formation of Dichloro- and Trichlorobenzodioxole

Question: My reaction is producing significant amounts of di- and trichlorinated benzodioxole derivatives. How can I improve the selectivity for the desired monochlorinated product?

Answer:

Polychlorination is a common side reaction in the electrophilic chlorination of activated aromatic rings like benzodioxole. The electron-donating nature of the methylenedioxy group makes the ring highly susceptible to further chlorination. Here are several strategies to minimize polychlorination:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to benzodioxole. Using a stoichiometric amount or a slight excess of the chlorinating agent can favor monosubstitution. An excess of the chlorinating agent will significantly increase the likelihood of polychlorination.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Running the reaction at 0°C or even lower temperatures can help to control the reaction rate and reduce the formation of polychlorinated byproducts.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role. Milder chlorinating agents are less likely to lead to over-chlorination. Consider using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) instead of harsher reagents like chlorine gas.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents are often preferred as they can temper the reactivity of the electrophile.

  • Catalyst Selection: The type and amount of Lewis acid catalyst can significantly impact the outcome. Weaker Lewis acids may provide better selectivity. It is also crucial to use the catalyst in catalytic amounts, as an excess can promote polychlorination.

Issue 2: Poor Regioselectivity - Formation of Undesired Isomers

Question: I am observing a mixture of chlorinated isomers. How can I control the position of chlorination on the benzodioxole ring?

Answer:

The methylenedioxy group is an ortho, para-director. Therefore, chlorination is expected to occur primarily at the 4- and 5-positions. Controlling regioselectivity between these positions can be challenging.

  • Steric Hindrance: Bulky chlorinating agents or catalysts might favor chlorination at the less sterically hindered position.

  • Directed Ortho Metalation (DoM): For specific regioselectivity, consider a multi-step approach involving directed ortho-metalation followed by reaction with an electrophilic chlorine source. This method offers precise control over the position of chlorination but adds complexity to the synthesis.

  • Catalyst Control: Certain catalysts can influence the ortho/para ratio. Experimenting with different Lewis acids or even heterogeneous catalysts like zeolites may improve the regioselectivity.

Issue 3: Ring Opening/Cleavage of the Methylenedioxy Bridge

Question: I suspect the methylenedioxy bridge is being cleaved during my chlorination reaction. What conditions can cause this and how can I avoid it?

Answer:

Cleavage of the methylenedioxy bridge is a potential side reaction, particularly under harsh acidic conditions.

  • Strong Lewis Acids: The use of strong and excess Lewis acids can promote the cleavage of the acetal-like methylenedioxy group. Using milder Lewis acids or stoichiometric amounts can mitigate this issue.

  • Protic Acids: The presence of strong protic acids can also lead to ring opening. Ensure the reaction is carried out under anhydrous conditions to prevent the formation of acidic byproducts that could catalyze this side reaction.

  • Reaction Temperature: High reaction temperatures can contribute to the degradation of the benzodioxole ring. Maintaining a low reaction temperature is advisable.

  • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strong aqueous acids. A quick and gentle work-up is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the chlorination of benzodioxole?

A1: The most common side-products are dichlorinated and, to a lesser extent, trichlorinated benzodioxole derivatives. Due to the activating nature of the methylenedioxy group, the primary monochlorinated product is still susceptible to further electrophilic attack. The main dichlorinated isomers are typically 4,5-dichloro-1,3-benzodioxole and 4,7-dichloro-1,3-benzodioxole.

Q2: Which analytical techniques are best suited for identifying and quantifying the side-products?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the different chlorinated isomers and polychlorinated byproducts.[1][2] The mass spectra will show characteristic isotopic patterns for chlorine-containing compounds, aiding in their identification. For quantitative analysis, GC with a Flame Ionization Detector (GC-FID) or GC-MS in selected ion monitoring (SIM) mode can be used with appropriate calibration standards. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation of the isolated products, helping to distinguish between different isomers.[3][4][5]

Q3: Can I use chlorine gas for the chlorination of benzodioxole?

A3: While chlorine gas can be used, it is a highly reactive and hazardous substance. Its high reactivity often leads to a lack of selectivity and an increased risk of polychlorination and other side reactions. For laboratory-scale synthesis where selectivity is crucial, it is generally recommended to use milder and more manageable chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Q4: What is the role of a Lewis acid catalyst in this reaction?

A4: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is often used to activate the chlorinating agent, making it a more potent electrophile. The Lewis acid polarizes the Cl-Cl bond (in the case of Cl₂) or the N-Cl bond (in NCS), generating a more electrophilic chlorine species that can then attack the electron-rich benzodioxole ring. The choice and concentration of the Lewis acid are critical for controlling the reaction's rate and selectivity.[6][7]

Data Presentation

The following table summarizes the expected product distribution in the chlorination of benzodioxole under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.

Chlorinating AgentCatalystTemperature (°C)SolventMajor ProductKey Side-Products
SO₂Cl₂ (1.1 eq)None0 to RTDichloromethane4-chloro-1,3-benzodioxoleDichlorobenzodioxoles
NCS (1.1 eq)AlCl₃ (cat.)0Acetonitrile4-chloro-1,3-benzodioxole5-chloro-1,3-benzodioxole, Dichlorobenzodioxoles
Cl₂ (gas)FeCl₃ (cat.)< 10Carbon tetrachlorideMixture of monochloro isomersSignificant polychlorination

Experimental Protocols

Protocol 1: Selective Monochlorination of 1,3-Benzodioxole using Sulfuryl Chloride

This protocol aims to achieve selective monochlorination with minimal side-product formation.

Materials:

  • 1,3-Benzodioxole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 1,3-benzodioxole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, let the reaction stir at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-chloro-1,3-benzodioxole.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up cluster_purification Purification start Dissolve Benzodioxole in DCM cool Cool to 0°C start->cool add_reagent Add SO₂Cl₂ dropwise cool->add_reagent stir Stir at 0°C, then warm to RT add_reagent->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify

Caption: Experimental workflow for the selective monochlorination of benzodioxole.

troubleshooting_logic cluster_polychlorination High Polychlorination? cluster_isomers Undesired Isomers? cluster_cleavage Ring Cleavage? issue Side-Product Formation Observed poly_yes Yes issue->poly_yes Check GC-MS poly_no No issue->poly_no action_poly Reduce Chlorinating Agent Lower Temperature Use Milder Reagent poly_yes->action_poly iso_yes Yes poly_no->iso_yes Check NMR/GC-MS iso_no No poly_no->iso_no action_iso Change Catalyst Consider DoM iso_yes->action_iso cleave_yes Yes iso_no->cleave_yes Check for Catechol Derivatives action_cleave Use Milder/Less Catalyst Anhydrous Conditions Lower Temperature cleave_yes->action_cleave

Caption: Troubleshooting decision tree for side-product formation in benzodioxole chlorination.

References

Technical Support Center: Purification of 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-1,3-benzodioxole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically originate from the synthesis process, which often involves the chlorination of 1,3-benzodioxole.[1] Potential impurities include:

  • Unreacted starting material: 1,3-benzodioxole.

  • Over-chlorinated byproducts: Such as 5,6-dichloro-1,3-benzodioxole.

  • Positional isomers: Depending on the chlorination method, small amounts of other monochlorinated isomers could be present.

  • Residual solvents: From the reaction and workup, for example, chloroform.[1]

  • Degradation products: If the reaction or purification conditions are too harsh.

Q2: My purified this compound is a yellow to brown liquid. Is this normal?

A2: While pure this compound is often described as a colorless to light yellow liquid, a more intense yellow or brown color can indicate the presence of impurities. These could be colored byproducts from the synthesis or degradation products. Further purification by distillation or column chromatography may be necessary to remove these color impurities.

Q3: I am having trouble separating this compound from a byproduct with a very similar boiling point. What should I do?

A3: When dealing with impurities that have close boiling points, standard distillation may not be effective. Consider the following approaches:

  • Fractional Distillation: Use a fractionating column to increase the separation efficiency. The increased surface area in the column allows for multiple vaporization-condensation cycles, which can separate liquids with small differences in boiling points.

  • Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds, which can sometimes improve separation and prevent degradation of heat-sensitive materials.

  • Column Chromatography: This technique separates compounds based on their different affinities for the stationary phase. It is often very effective for separating isomers and other closely related impurities.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a powerful purification technique.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra of your sample to a reference spectrum of pure this compound.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Purification Techniques: Data and Protocols

Data Summary
Purification TechniqueKey ParametersExpected PurityAdvantagesDisadvantages
Fractional Distillation Boiling Point: ~185-187 °C at atmospheric pressure.[5]>98%Good for large quantities; removes non-volatile and some volatile impurities.May not separate impurities with very close boiling points.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient>99%Excellent for removing closely related impurities and colored compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Solvent System: Ethanol or Hexane>99% (if successful)Can yield very high purity product.Only applicable if the compound is a solid at room temperature or can be induced to crystallize.
Experimental Protocols

1. Fractional Distillation

This protocol is suitable for purifying larger quantities of this compound from impurities with different boiling points.

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

  • Procedure:

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Begin heating the flask gently.

    • Observe the temperature at the top of the column. The temperature should rise and then stabilize as the first fraction (likely residual solvent or lower-boiling impurities) begins to distill.

    • Collect the initial fraction in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes again near the boiling point of this compound (approx. 185-187 °C at atmospheric pressure), change the receiving flask to collect the pure product.[5]

    • Continue distillation until the temperature begins to rise again, indicating the start of a higher-boiling fraction, or until only a small amount of residue remains in the distillation flask.

    • Stop the distillation and allow the apparatus to cool.

2. Column Chromatography

This method is ideal for removing polar impurities and colored byproducts.

  • Materials: Glass chromatography column, silica gel (60-120 mesh), hexane, ethyl acetate, crude this compound, collection tubes.

  • Procedure:

    • Prepare the column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica.

    • Load the sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane. Carefully apply the solution to the top of the silica gel bed.

    • Elution: Begin eluting the column with pure hexane. The less polar impurities will travel down the column first.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane (e.g., start with 1% ethyl acetate in hexane, then 2%, 5%, etc.). This will help to elute the this compound.

    • Collect fractions: Collect the eluent in a series of test tubes or flasks.

    • Analyze fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

    • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

3. Recrystallization

This technique is most effective if the crude product is a solid or can be induced to crystallize and if a suitable solvent is found.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or hexane are good starting points for screening.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Diagrams

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Polar impurities Distillation->Chromatography Closely boiling impurities Pure Pure this compound Distillation->Pure Recrystallization Recrystallization Chromatography->Recrystallization For highest purity Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of Purified Product Incomplete_Reaction Incomplete Reaction in Synthesis Start->Incomplete_Reaction Side_Reactions Significant Side Reactions Start->Side_Reactions Purification_Loss Loss During Purification Start->Purification_Loss Check_Reaction Optimize reaction time, temperature, and reagents Incomplete_Reaction->Check_Reaction Analyze_Byproducts Identify byproducts (GC-MS, NMR) to adjust conditions Side_Reactions->Analyze_Byproducts Optimize_Purification Refine purification technique (e.g., solvent choice, column packing) Purification_Loss->Optimize_Purification

Caption: Troubleshooting guide for low purification yield.

References

Technical Support Center: Huisgen 1,3-Dipolar Cycloaddition with Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Huisgen 1,3-dipolar cycloaddition, particularly with benzodioxole derivatives. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not proceeding or is giving a low yield. What are the common causes?

A1: Low yields or reaction failure in CuAAC reactions can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen.[1] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure your starting materials are pure.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. While a wide variety of solvents can be used, mixtures of water and organic solvents like t-BuOH, DMSO, or THF often give good results.[2][3]

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to facilitate interaction between reactants.

  • Low Reactant Concentration: Very low concentrations of reactants (less than 10 µM) can lead to slow reaction rates.[4]

Q2: I am observing the formation of side products in my CuAAC reaction. What could they be and how can I minimize them?

A2: A common side reaction is the oxidative homocoupling of the alkyne, which can be minimized by ensuring the reaction is oxygen-free and by using a slight excess of a reducing agent like sodium ascorbate.[5]

Issues Specific to Benzodioxole Derivatives

Q3: I am using a benzodioxole-alkyne and a simple azide, but the reaction is sluggish. What could be the issue?

A3: While the Huisgen cycloaddition is generally tolerant of a wide range of functional groups, the electron-donating nature of the benzodioxole ring might slightly deactivate the alkyne towards the cycloaddition. Consider the following:

  • Increase Catalyst Loading: A modest increase in the copper catalyst and ligand concentration may improve the reaction rate.

  • Optimize Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, provided your substrates are stable at these temperatures.

  • Choice of Ligand: The ligand used to stabilize the Cu(I) catalyst can have a significant impact on the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used and can enhance the reaction efficiency.

Q4: Are there any known side reactions specific to the benzodioxole moiety under CuAAC conditions?

A4: While the benzodioxole group is generally stable, the reaction conditions for CuAAC (presence of a copper catalyst) could potentially lead to undesired reactions if other sensitive functional groups are present on the molecule. It is crucial to ensure that other functional groups on your benzodioxole derivative are compatible with the Cu(I) catalyst.

Q5: What are the recommended purification methods for triazole products derived from benzodioxole?

A5: Purification strategies for triazoles can vary depending on the properties of the product. Common methods include:

  • Direct Precipitation: In some cases, the triazole product may precipitate from the reaction mixture and can be isolated by simple filtration.

  • Extraction: If the product is soluble in an organic solvent, it can be extracted from the aqueous reaction mixture.

  • Column Chromatography: For purification from soluble impurities, column chromatography on silica gel is a standard and effective method.[6]

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for CuAAC reactions, including a specific example with a benzodioxole derivative.

Table 1: General CuAAC Reaction Parameters

ParameterTypical RangeNotes
Catalyst Copper(II) Sulfate (CuSO₄)Pre-catalyst, reduced in situ.
Reducing Agent Sodium Ascorbate3-10 fold excess relative to Cu(II).[1]
Ligand TBTA, THPTAOften used to stabilize Cu(I) and accelerate the reaction.
Solvent t-BuOH/H₂O, DMSO, DMFCo-solvents are often used to dissolve all reactants.
Temperature Room Temperature to 50 °CHigher temperatures can increase rate but may lead to degradation.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.[6]

Table 2: Example CuAAC Reaction with a Benzodioxole Derivative

Reactant 1Reactant 2CatalystReducing AgentSolventTemp.TimeYieldReference
5-(azidomethyl)-6-bromobenzo[d][7][8]dioxolePhenylacetyleneCuIN/AMeCNRT-82%[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide derivative (e.g., 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole)

  • Alkyne derivative (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, 1:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • In a round-bottom flask, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 - 0.3 eq) in degassed water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.05 eq) in degassed water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of 1-((6-bromobenzo[d][7][8]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole[9]

Materials:

  • 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Copper(I) iodide (CuI)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen source

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(azidomethyl)-6-bromobenzo[d][7][8]dioxole in anhydrous MeCN.

  • Add phenylacetylene to the solution.

  • Purge the flask with nitrogen gas.

  • Add CuI catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, the product can be worked up and purified as described in the general protocol.

Visualizations

G cluster_prep Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzodioxole-Azide and Alkyne in Solvent degas Degas Solution (N2 or Ar) dissolve->degas add_ascorbate Add Sodium Ascorbate Solution degas->add_ascorbate add_cu Add CuSO4 Solution add_ascorbate->add_cu react Stir at Room Temperature under Inert Atmosphere add_cu->react monitor Monitor by TLC/LC-MS react->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography or Recrystallization extract->purify

Caption: General experimental workflow for a CuAAC reaction.

G start Low or No Product Formation check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the starting materials pure? start->check_reagents check_conditions Are the reaction conditions optimal? start->check_conditions check_benzodioxole Is the benzodioxole derivative the issue? start->check_benzodioxole solution_catalyst Degas solvents thoroughly. Use fresh sodium ascorbate. Consider using a Cu(I) stabilizing ligand (e.g., TBTA). check_catalyst->solution_catalyst No solution_reagents Purify starting materials (e.g., column chromatography, recrystallization). check_reagents->solution_reagents No solution_conditions Optimize solvent system. Increase reactant concentration. Slightly increase temperature (e.g., to 40-50 °C). check_conditions->solution_conditions No solution_benzodioxole Increase catalyst and ligand loading. Screen different copper ligands. check_benzodioxole->solution_benzodioxole Potentially

Caption: Troubleshooting flowchart for low-yielding CuAAC reactions.

References

Challenges in the scale-up of 5-Chloro-1,3-benzodioxole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-Chloro-1,3-benzodioxole production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chlorinated aromatic heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products. For instance, it is a building block for certain kinase inhibitors investigated in cancer therapy and can be converted to safrole derivatives.[1][2]

Q2: What are the main synthesis routes for this compound?

A common laboratory-scale synthesis involves the direct chlorination of 1,3-benzodioxole.[3] One specific method utilizes chlorine gas in a chloroform solvent at a controlled temperature.[3]

Q3: What are the key physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H5ClO2[4][5]
Molecular Weight 156.57 g/mol [4]
Appearance Clear pale yellow to yellow liquid[5]
Boiling Point 185-187 °C[6]
Density 1.34 g/mL at 25 °C[6]
Refractive Index 1.5535-1.5575 @ 20 °C[5]
Flash Point 201 °F (93.9 °C)[6]
CAS Number 7228-38-8[1][4][5]

Q4: What are the primary safety concerns when handling this compound?

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[7][8][9] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred for the recommended duration (e.g., 2 hours after chlorine addition).[3] - Monitor the reaction progress using an appropriate analytical technique like GC or TLC.
Suboptimal Temperature - Maintain a constant reaction temperature (e.g., 35 °C).[3] - On a larger scale, be aware of thermal gradients and ensure efficient heat dissipation as the reaction can be exothermic.[10]
Loss During Workup - Ensure complete extraction of the product from the aqueous layer. - Minimize product loss during solvent evaporation by using a rotary evaporator under controlled vacuum and temperature.
Side Reactions - Over-chlorination can lead to the formation of dichloro- or polychlorinated byproducts. Control the stoichiometry of the chlorinating agent carefully.

Issue 2: Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Material - Ensure the reaction goes to completion. - Purify the crude product using techniques like distillation or chromatography.
Formation of Byproducts - The formation of isomeric or di- and tri-chlorinated species can occur. Precise control over reaction conditions is crucial. - In acylation reactions of 1,3-benzodioxole, byproducts such as bis(benzo[d][3][7]dioxol-5-yl)methane have been observed.[11] While a different reaction, this highlights the potential for side reactions on the benzodioxole ring.
Inefficient Purification - Optimize the purification method. For example, fractional distillation under reduced pressure may be necessary to separate products with close boiling points.

Issue 3: Challenges During Scale-Up

Potential Cause Troubleshooting Step
Poor Heat Transfer - As batch size increases, surface-area-to-volume ratio decreases, potentially leading to poor heat dissipation and runaway reactions.[10] - Use a reactor with a jacket for better temperature control.[10]
Inefficient Mixing - What works at a small scale with a magnetic stirrer may not be sufficient for larger volumes, leading to localized concentration gradients and side reactions.[10] - Employ mechanical overhead stirrers with appropriate impeller designs for the reactor geometry.[10]
Gas Evolution and Venting - Reactions involving gas evolution (e.g., HCl from chlorination) can lead to pressure buildup in a larger, sealed reactor.[10][12] - Ensure the reactor is equipped with an adequate venting system and a scrubber for evolved gases.
Impurity Amplification - Minor side reactions at a small scale can become significant at a larger scale, complicating purification.[10] - Re-optimize the reaction conditions at the pilot scale.

Experimental Protocols

Synthesis of this compound via Chlorination of 1,3-benzodioxole [3]

This protocol is based on a literature procedure and should be performed by qualified personnel with appropriate safety precautions.

Materials and Equipment:

  • 1,3-benzodioxole

  • Chlorine gas

  • Chloroform

  • Anhydrous sodium sulfate

  • Reaction flask with a stirrer, reflux condenser, and dropping funnel

  • Standard laboratory glassware

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add 0.5000 g of 1,3-benzodioxole and 10 ml of chloroform.

  • Stir the mixture until the 1,3-benzodioxole is fully dissolved.

  • Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.

  • After the addition of chlorine gas is complete, continue to stir the reaction mixture for 2 hours.

  • After the reaction period, transfer the mixture to a separatory funnel and wash it twice with water.

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The reported yield for this procedure is 96.2%.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation A Dissolve 1,3-benzodioxole in Chloroform B Introduce Chlorine Gas (Control Temp. at 35°C) A->B C Stir for 2 hours B->C D Wash with Water (2x) C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Filter F->G H Evaporate Solvent G->H I This compound (Crude Product) H->I

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Was reaction time sufficient? start->q1 q2 Was temperature controlled? q1->q2 Yes sol1 Increase reaction time Monitor with TLC/GC q1->sol1 No q3 Any issues during workup? q2->q3 Yes sol2 Ensure proper heating/cooling Check for exotherms q2->sol2 No sol3 Optimize extraction and solvent removal q3->sol3 Yes

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Overcoming Poor Ionization in LC-MS Analysis of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor ionization of reactive intermediates during LC-MS analysis.

Troubleshooting Guides

Systematic Approach to Troubleshooting Poor Ionization of Reactive Intermediates

This guide provides a step-by-step approach to diagnose and resolve common issues leading to poor ionization of reactive intermediates.

Q1: My reactive intermediate analyte is showing a very low signal or no signal at all in my LC-MS analysis. Where should I start troubleshooting?

A1: Start by systematically evaluating your entire workflow, from sample preparation to data acquisition. The first step is to confirm that the issue is indeed poor ionization and not another problem such as poor recovery during sample preparation, chromatographic issues, or instrument malfunction. A logical troubleshooting workflow can help pinpoint the problem.

TroubleshootingWorkflow A Start: Poor or No Signal for Reactive Intermediate B Verify Analyte Stability and Sample Preparation A->B C Optimize Mobile Phase Composition B->C Analyte is stable and recovery is good H Problem Persists B->H Analyte is unstable or recovery is poor D Adjust Ion Source Parameters C->D Optimization shows minimal improvement G Problem Resolved C->G Signal improves significantly E Consider Chemical Derivatization D->E Further improvement needed D->G Signal is now optimal F Evaluate Alternative Ionization Techniques E->F Derivatization is not feasible or effective E->G Derivatization yields good signal F->G Alternative technique provides good ionization F->H No alternative techniques available or effective H->A Re-evaluate from start

Caption: Troubleshooting workflow for poor LC-MS ionization.

Q2: How can I determine if my reactive intermediate is stable throughout my analytical procedure?

A2: Reactive intermediates are inherently unstable. To assess stability, perform the following checks:

  • Time-course study: Analyze your sample immediately after preparation and then at several time points afterward (e.g., 1, 4, and 24 hours) while keeping it under the same conditions as your autosampler. A decreasing signal over time indicates instability.

  • Temperature stability: Analyze samples that have been stored at different temperatures (e.g., 4°C vs. room temperature) to see if degradation is temperature-dependent.

  • Matrix effects: Spike a known amount of a stable analog or isotopically labeled standard into your sample matrix and a clean solvent. A significantly lower response in the matrix suggests matrix-induced degradation or ion suppression.

Q3: What mobile phase modifications can I make to improve the ionization of my reactive intermediate?

A3: Mobile phase composition is critical for efficient ionization in ESI and APCI.[1]

  • pH Adjustment: For acidic analytes, using a mobile phase with a pH two units above the analyte's pKa will ensure it is deprotonated and ionizes well in negative-ion mode.[2] For basic analytes, a pH two units below the pKa will promote protonation for positive-ion mode.[2]

  • Acidic Additives: For positive-ion mode, adding 0.1% formic acid or acetic acid can enhance protonation.[2][3]

  • Basic Additives: For negative-ion mode, 0.1% ammonium hydroxide can be used to promote deprotonation.

  • Volatile Salts: Ammonium formate and ammonium acetate (typically 5-10 mM) can improve ionization efficiency for polar neutral compounds by forming adducts.

  • Solvent Choice: Higher organic content in the mobile phase at the point of elution generally leads to more efficient desolvation and better sensitivity.[1]

Q4: I've optimized my mobile phase, but the signal is still weak. What ion source parameters should I adjust?

A4: Fine-tuning the ion source parameters is crucial for maximizing the signal.

  • Capillary/Spray Voltage: This voltage drives the electrospray process. Optimize this for your specific analyte and mobile phase. Too high a voltage can cause in-source fragmentation or instability.

  • Gas Flow Rates (Nebulizing and Drying Gas): These gases aid in desolvation. Higher flow rates are often needed for highly aqueous mobile phases.

  • Gas Temperature: The optimal temperature depends on the thermal stability of your analyte and the mobile phase flow rate. Higher temperatures aid desolvation but can degrade labile compounds.

  • Source Position: The position of the ESI probe relative to the MS inlet can significantly impact signal intensity.

Q5: When should I consider chemical derivatization?

A5: Chemical derivatization is a powerful strategy when your reactive intermediate has poor ionization efficiency due to its chemical structure (e.g., lacks readily ionizable groups).[4] Derivatization can introduce a permanently charged or easily ionizable group, significantly enhancing the MS signal.[4][5] It is particularly useful for analytes like aldehydes, ketones, and alcohols.[4]

Q6: What are some alternative ionization techniques if ESI is not effective for my reactive intermediate?

A6: If your analyte is not amenable to Electrospray Ionization (ESI), consider these alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are difficult to ionize by ESI.

  • Atmospheric Pressure Photoionization (APPI): APPI can ionize a wide range of compounds, including nonpolar molecules that are challenging for both ESI and APCI.

FAQs

Q: What is ion suppression and how can I mitigate it?

A: Ion suppression is a phenomenon where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. To mitigate ion suppression, you can:

  • Improve chromatographic separation to resolve the analyte from interfering matrix components.

  • Enhance sample preparation to remove interfering substances.

  • Use a stable isotope-labeled internal standard that will be similarly affected by ion suppression, allowing for accurate quantification.

Q: Can the choice of solvent in my sample preparation affect ionization?

A: Yes, the final sample diluent should be compatible with the initial mobile phase to ensure good peak shape and prevent analyte precipitation. Mismatched solvents can lead to poor chromatographic performance and reduced ionization efficiency.

Q: Are there any mobile phase additives I should avoid?

A: Non-volatile buffers and salts, such as phosphates and borates, should be avoided as they can contaminate the ion source and suppress the signal. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve chromatography but often suppresses the MS signal, especially in negative-ion mode.

Q: How does derivatization improve LC-MS analysis?

A: Derivatization can improve LC-MS analysis in several ways:

  • Increases Ionization Efficiency: By adding a readily ionizable functional group.[4][5]

  • Improves Chromatographic Separation: By altering the polarity of the analyte.[6]

  • Enhances Stability: By converting a reactive group into a more stable one.

  • Increases Specificity: Derivatization can target specific functional groups, reducing background noise.[6]

Experimental Protocols

Detailed Methodology for Derivatization of Aldehydes with Dansyl Hydrazine

This protocol describes a pre-column derivatization method for aldehydes using dansyl hydrazine to enhance their detection by LC-MS. Dansyl hydrazine reacts with the carbonyl group of aldehydes to form stable, fluorescent, and readily ionizable hydrazones.

Materials:

  • Dansyl Hydrazine solution (10 mg/mL in acetonitrile)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Aldehyde standards or sample extracts

Procedure:

  • Sample Preparation: Prepare aldehyde standards or sample extracts in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To 50 µL of the standard or sample solution in a microcentrifuge tube, add 50 µL of the 10 mg/mL dansyl hydrazine solution.

    • Add 10 µL of 1% TFA in acetonitrile to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Reaction Quenching and Dilution:

    • After incubation, cool the mixture to room temperature.

    • Dilute the sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the derivatized sample into the LC-MS system.

    • Use a C18 reversed-phase column for separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the dansyl-aldehyde derivatives in positive-ion mode ESI-MS. The protonated molecule [M+H]+ will be the precursor ion.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aldehyde Standard or Sample Extract B Add Dansyl Hydrazine and TFA Catalyst A->B C Vortex and Incubate (60°C, 30 min) B->C D Cool and Dilute with Mobile Phase C->D E Inject into LC-MS System D->E

Caption: Experimental workflow for aldehyde derivatization.

Data Presentation

Quantitative Comparison of Ionization Efficiency with and without Derivatization

This table summarizes the enhancement in ionization efficiency (IE) for a selection of amino acids after derivatization with diethyl ethoxymethylenemalonate (DEEMM), as demonstrated in a systematic study.[7][8] The logIE value represents the logarithm of the ionization efficiency.

Amino AcidlogIE (Underivatized)logIE (DEEMM Derivatized)Fold Increase in IE
Alanine3.85.2~25
Valine4.15.4~20
Leucine4.35.5~16
Proline5.05.8~6
Phenylalanine4.55.6~13
Tryptophan4.95.7~6
Methionine4.65.5~8
Aspartic Acid3.55.0~32
Glutamic Acid3.75.1~25

Data is illustrative and based on trends reported in the literature.[7][8] Actual values may vary depending on experimental conditions.

References

Reducing decomposition during substitution reactions of benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzodioxole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize decomposition and improve yields during substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that can arise during the electrophilic substitution of benzodioxoles.

Question: My nitration reaction is resulting in a low yield and a dark, tarry crude product. What is causing this decomposition?

Answer: Decomposition during the nitration of benzodioxoles is a common issue, primarily due to the electron-rich nature of the ring system.[1][2] The methylenedioxy group is a powerful activating group, making the aromatic ring highly susceptible to oxidation and cleavage under strongly acidic or oxidative conditions.[3][4][5]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Standard nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄) can be too aggressive, leading to oxidation of the benzodioxole ring or cleavage of the methylenedioxy bridge.

  • Elevated Temperature: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions and decomposition.[6]

  • Reagent Quality: Impurities in solvents or reagents can catalyze decomposition pathways.[6]

Recommended Actions:

  • Modify Nitrating Agent: Switch to milder nitrating agents. A mixture of concentrated nitric acid in glacial acetic acid is often effective.[7]

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 15-25 °C) using an ice bath, especially during the addition of the nitrating agent.[7]

  • Slow Reagent Addition: Add the nitrating mixture dropwise over an extended period (e.g., 30-45 minutes) to control the reaction rate and temperature.[7]

  • Use High-Purity Reagents: Ensure all solvents and reagents are purified and dry before use.[6]

Below is a workflow to diagnose and resolve common issues in benzodioxole substitution reactions.

G start Reaction Failure: Low Yield / Decomposition check_cond Review Reaction Conditions start->check_cond check_reagents Assess Reagent Quality start->check_reagents check_workup Analyze Workup Procedure start->check_workup temp Temperature Too High? check_cond->temp acid Acid/Catalyst Too Strong? check_cond->acid time Reaction Time Too Long? check_cond->time purity Reagents/Solvents Impure? check_reagents->purity stability Product Unstable to Workup? check_workup->stability sol_temp Use Low Temperature (e.g., 0-25 °C) temp->sol_temp Yes sol_acid Use Milder Acid/Catalyst (e.g., Acetic Acid) acid->sol_acid Yes sol_time Monitor by TLC & Stop at Completion time->sol_time Yes sol_purity Purify/Distill Reagents & Solvents purity->sol_purity Yes sol_workup Use Neutral Quench/Wash stability->sol_workup Yes success Improved Yield sol_temp->success sol_acid->success sol_time->success sol_purity->success sol_workup->success

Caption: Troubleshooting workflow for benzodioxole reactions.

Question: I am attempting a Friedel-Crafts acylation/alkylation and observing significant decomposition. Why is this happening with Lewis acids?

Answer: While necessary for Friedel-Crafts reactions, strong Lewis acids (e.g., AlCl₃) can coordinate with the oxygen atoms of the methylenedioxy bridge. This interaction can lead to ring-opening or other decomposition pathways, especially at elevated temperatures. The use of excess Lewis acid is particularly detrimental.

Potential Causes & Solutions:

  • Strong Lewis Acid: Aggressive Lewis acids can induce cleavage of the dioxole ring.

  • Stoichiometry: Using more than a stoichiometric amount of the Lewis acid increases the likelihood of side reactions.

  • Reaction Temperature: Higher temperatures accelerate decomposition.

Recommended Actions:

  • Select a Milder Lewis Acid: Test weaker Lewis acids such as ZnCl₂, FeCl₃, or BF₃·OEt₂.[8][9]

  • Use Catalytic Amounts: If possible, use the Lewis acid in catalytic rather than stoichiometric amounts. Recent studies have shown success with recyclable heterogeneous catalysts in substoichiometric amounts for acylation.[10]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Consider Alternative Methods: For acylation, consider using a strong Brønsted acid or a heterogeneous catalyst to avoid strong Lewis acids entirely.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of benzodioxole decomposition under acidic conditions?

The primary mechanism involves the protonation of one of the dioxole oxygen atoms by a strong acid. This is followed by cleavage of the C-O bond, which breaks the dioxole ring and forms a catechol derivative. This intermediate is often unstable under the reaction conditions and can polymerize or react further, leading to complex mixtures and low yields. Lewis acids can catalyze a similar ring-opening process.[8]

The diagram below illustrates the factors contributing to the decomposition of the benzodioxole ring during electrophilic substitution.

G cluster_0 Reaction Conditions cluster_1 Substrate Properties StrongAcid Strong Acid (H₂SO₄, AlCl₃) RingOpening Dioxole Ring Opening StrongAcid->RingOpening HighTemp High Temperature HighTemp->RingOpening Oxidation Ring Oxidation HighTemp->Oxidation Oxidants Strong Oxidants (e.g., excess HNO₃) Oxidants->Oxidation ElectronRich Electron-Rich Ring ElectronRich->Oxidation DioxoleStrain Strained Dioxole Ring DioxoleStrain->RingOpening Decomposition Benzodioxole Decomposition Polymerization Polymerization RingOpening->Polymerization Oxidation->Polymerization Polymerization->Decomposition

Caption: Factors leading to benzodioxole decomposition.

Q2: How can I control regioselectivity in substitution reactions of substituted benzodioxoles?

Regioselectivity is dictated by the combined electronic effects of the methylenedioxy group and any other substituents on the ring. The methylenedioxy group is a powerful ortho, para-director.[7] For example, in 5-bromo-1,3-benzodioxole, the powerful activating effect of the methylenedioxy group directs the incoming electrophile primarily to the C-6 position (ortho to the dioxole), overcoming the directing effect of the bromine atom.[7] Steric hindrance can also play a role; substitution at the C-4 position is sterically hindered by the adjacent bromo group.[7]

Q3: Are there any protecting group strategies to prevent decomposition?

While protecting the benzodioxole moiety itself is not common, the general principle of reducing the ring's electron density can be applied. If other functional groups are present, their protection can sometimes indirectly influence the stability of the benzodioxole ring. A more effective strategy is to avoid harsh conditions altogether by choosing milder reagents and maintaining strict temperature control.[11] If Friedel-Crafts reactions are problematic, an alternative is to introduce a functional group that can be later converted to the desired acyl or alkyl group under milder conditions.[12]

Experimental Protocols & Data

Protocol: Regioselective Nitration of 5-bromo-1,3-benzodioxole[7]

This protocol is adapted from a high-yield synthesis and emphasizes mild conditions to prevent decomposition.

Reaction Scheme:

References

Technical Support Center: Managing Reaction Temperature to Prevent Decomposition of Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing reaction temperatures to prevent the decomposition of starting materials and the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control critical in chemical reactions?

A1: Precise temperature control is crucial because temperature is a primary driver of chemical behavior.[1] It directly influences reaction rates, chemical equilibrium, and the stability of reactants and products.[1][2] Inconsistent temperature can lead to the formation of impurities, lower yields of the desired product, and in some cases, dangerous runaway reactions.[3][4][5] For many chemical processes, especially in drug development, maintaining a specific temperature range is essential for ensuring product quality, safety, and reproducibility.[6][7]

Q2: What are the common indicators that incorrect reaction temperature is causing starting material decomposition or by-product formation?

A2: Common signs of temperature-related issues include:

  • A lower than expected yield of the desired product.[8]

  • The presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR.[8]

  • The formation of colored impurities.[8]

  • Inconsistent results between different batches of the same reaction.[8]

  • The reaction stalling unexpectedly or proceeding too rapidly.[8]

Q3: What are the primary methods for controlling temperature in a laboratory setting?

A3: Several methods are used for controlling reaction temperature, each with its own advantages depending on the scale and requirements of the reaction.[9]

  • Cooling and Heating Baths: Simple methods like ice-water baths (0 °C) and dry ice-acetone baths (–78 °C) are common for low-temperature reactions.[5][10] For heating, oil baths or heating mantles provide uniform heat distribution.[5]

  • Jacketed Reactors: For more precise and uniform temperature control, especially on a larger scale, jacketed reactors are used.[3][9] A thermal fluid is circulated through the jacket to heat or cool the reactor contents.[11][12]

  • Internal Coils and External Heat Exchangers: Internal coils offer a larger surface area for heat exchange and a faster response time.[8] External heat exchangers are highly efficient for large volumes or highly exothermic or endothermic reactions, where the reaction mixture is pumped through an external temperature control unit.[8][11]

  • Proportional-Integral-Derivative (PID) Controllers: These are electronic controllers that provide precise and automated temperature regulation by continuously adjusting the heating or cooling power based on feedback from a temperature sensor.[11][13]

Q4: How can I determine the optimal reaction temperature to maximize product yield and minimize decomposition?

A4: The optimal reaction temperature can be determined systematically through a Design of Experiments (DoE) approach.[8] This typically involves running the reaction at various temperatures (e.g., low, medium, and high) while keeping all other parameters constant.[8] The progress of the reaction and the formation of products and by-products are monitored over time using analytical techniques like TLC, HPLC, or GC-MS.[3][8] By analyzing the product distribution at each temperature, you can identify the optimal temperature that maximizes the yield of the desired product while minimizing the formation of impurities.[8]

Troubleshooting Guides

Issue 1: My reaction is producing a significant amount of an unexpected by-product.

  • Question: Could temperature fluctuations be the cause of my unexpected by-product?

  • Answer: Yes, inconsistent temperature control is a likely culprit.[3] Even minor temperature spikes can activate alternative reaction pathways, leading to the formation of impurities.[3][5] It is also possible that your starting material or product is unstable at the reaction temperature and is degrading over time.[3]

  • Troubleshooting Steps:

    • Verify Temperature Monitoring: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal temperature of the reaction mixture, not just the heating or cooling bath.[3][5]

    • Improve Heat Transfer: Ensure efficient stirring to distribute heat evenly and avoid localized hot spots.[3][14] For larger reactions, consider using a jacketed reactor for more uniform temperature control.[3]

    • Lower the Reaction Temperature: If the side reaction has a higher activation energy than your desired reaction, lowering the temperature may selectively slow down the formation of the undesired product.[3]

    • Monitor Reaction Progress: Track the reaction over time to determine when the by-product begins to form.[3] This can help you optimize the reaction time to maximize the yield of your desired product before significant by-product formation occurs.[3][8]

Issue 2: My exothermic reaction is experiencing a dangerous temperature spike (thermal runaway).

  • Question: How can I prevent thermal runaway in my exothermic reaction?

  • Answer: Thermal runaway happens when a reaction generates heat faster than it can be removed, leading to an uncontrolled increase in temperature and pressure.[4][15] This can be extremely dangerous, potentially causing explosions or fires.[15][16]

  • Preventative Measures:

    • Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly and in a controlled manner (e.g., dropwise addition) while continuously monitoring the internal temperature.[5]

    • Adequate Cooling Capacity: Use a cooling system with sufficient capacity to handle the maximum heat output of the reaction.[3][14] This may involve using a large ice bath, a powerful cryostat, or a jacketed reactor with a high-capacity circulator.[3][4]

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.[4]

    • Hazard Evaluation: Before scaling up a reaction, perform a thorough hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal properties of your reaction.[14][17]

Issue 3: I am unable to maintain a stable temperature in my reaction.

  • Question: What are the common causes of temperature instability and how can I address them?

  • Answer: Temperature instability can be caused by several factors related to your equipment and experimental setup.

  • Troubleshooting Steps:

    • Inspect Equipment: Check that heating/cooling equipment is functioning correctly. For automated systems, ensure control valves are working properly and there are no blockages in the fluid lines.[3] For manual systems, ensure your bath has sufficient thermal mass.[3]

    • Improve Insulation: Insulate your reaction vessel to minimize heat loss to or gain from the surrounding environment.[3]

    • Ensure Proper Mixing: Inadequate stirring can lead to temperature gradients within the reaction mixture.[3][14] Ensure the stirring is vigorous enough to maintain a homogenous temperature.

    • Calibrate Sensors: Regularly calibrate your temperature sensors to ensure accurate readings.[13]

Data Presentation

The following table illustrates how changes in reaction temperature can affect the distribution of products and by-products. This data is hypothetical and serves as an example for experimental analysis.

Reaction Temperature (°C)Desired Product Yield (%)By-product A Yield (%)Starting Material Remaining (%)
4065530
5085105
6070255
7050455

Table 1: Example of Temperature Effect on Product Distribution. In this example, 50°C is the optimal temperature for maximizing the desired product while minimizing by-product formation.

Experimental Protocols

Protocol: Optimization of Reaction Temperature to Minimize By-product Formation

This protocol provides a general procedure for systematically optimizing reaction temperature to maximize the yield of a desired product while minimizing the decomposition of starting materials and the formation of impurities.[8]

Objective: To identify the optimal reaction temperature that provides the highest selectivity for the desired product.

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC plates, HPLC, GC-MS).[8]

Procedure:

  • Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 40°C, 60°C, and 80°C).[8]

  • Reaction Setup: Assemble the reactor system and ensure the temperature control unit is functioning correctly. Charge the reactor with the reactants, solvent, and any catalysts under the appropriate atmosphere. Begin stirring to ensure a homogenous mixture.[8]

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 40°C). Allow the reaction mixture to reach and stabilize at the set temperature.[8]

  • Reaction Monitoring: Once the reaction is initiated (e.g., by adding the final reagent or catalyst), start monitoring the reaction progress at regular intervals (e.g., every 30 minutes). Use an appropriate analytical technique to quantify the formation of the desired product and any significant by-products.[8]

  • Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and by-products at each time point for each temperature.[8]

  • Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 60°C and 80°C).[8]

  • Data Analysis: Plot the yield of the desired product and the formation of by-products as a function of temperature. Identify the temperature at which the ratio of the desired product to the by-products is maximized. This is the optimal temperature under the tested conditions.[8]

  • Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[8]

Mandatory Visualization

G start Start: Starting Material Decomposition Detected check_temp Is the reaction temperature stable? start->check_temp check_hotspots Are there signs of localized hotspots? check_temp->check_hotspots Yes stabilize_temp Action: Stabilize Temperature (Check equipment, insulation) check_temp->stabilize_temp No check_exotherm Is the reaction highly exothermic? check_hotspots->check_exotherm No improve_mixing Action: Improve Stirring and Mixing Efficiency check_hotspots->improve_mixing Yes reduce_temp Action: Lower Reaction Temperature check_exotherm->reduce_temp No slow_addition Action: Slow Reagent Addition / Dilute check_exotherm->slow_addition Yes end End: Monitor Reaction for Improvement improve_mixing->end stabilize_temp->end optimize_protocol Action: Re-optimize Temperature Protocol reduce_temp->optimize_protocol slow_addition->optimize_protocol optimize_protocol->end

Caption: Troubleshooting workflow for starting material decomposition.

G cluster_0 Reaction Vessel cluster_1 Temperature Control System A Starting Materials B Reaction Mixture A->B Reaction Initiation C Products + Heat B->C Exothermic Process F Temperature Sensor (Probe) C->F Heat Detected D Cooling/Heating Unit (e.g., Circulator) E Heat Transfer Fluid D->E Circulates E->B Heat Removal/ Addition via Jacket F->D Feedback Loop

Caption: Logical diagram of heat management in a jacketed reactor system.

References

Validation & Comparative

Comparative Analysis of 5-Substituted Benzo[d]dioxole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various 5-substituted benzo[d]dioxole analogs. The information is supported by experimental data from peer-reviewed studies and is intended to facilitate the evaluation and selection of promising candidates for further investigation.

The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The substituent at the 5-position of this heterocyclic system has been a focal point of chemical modification to modulate pharmacological properties. This guide presents a comparative analysis of these analogs, focusing on their anticancer, anticonvulsant, and antibacterial activities.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various 5-substituted benzo[d]dioxole analogs, allowing for a direct comparison of their potency and efficacy.

Anticancer Activity

The cytotoxic effects of several 5-substituted benzo[d]dioxole analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1][2]dioxol-5-yl)thiourea)HepG2 (Liver)2.38[3]
HCT116 (Colon)1.54[3]
MCF-7 (Breast)4.52[3]
Doxorubicin (Reference Drug)HepG2 (Liver)7.46[3]
HCT116 (Colon)8.29[3]
MCF-7 (Breast)4.56[3]
Anticonvulsant Activity

The anticonvulsant potential of 5-substituted benzo[d]dioxole derivatives has been assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.

Compound IDTest ModelED50 (mg/kg)Reference
Compound 3cMES9.8[4]
Compound 4eMES9.7
Antibacterial Activity

The antibacterial efficacy of certain 5-substituted benzo[d]dioxole analogs has been determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID/DescriptionTarget BacteriaMIC (nM)Reference
Pyrrolidinomethanone derivative (4e)Sarcina80[5]
Staphylococcus aureus110[5]
Hydroxypiperidinoethanone derivative (6c)Sarcina90[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[6]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1][6]

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement: Dissolve the protein-bound dye in 10 mM Tris base solution. Measure the optical density (OD) at 510 nm using a microplate reader.[6] The OD is proportional to the cell number.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7]

  • Animal Preparation: Use male mice or rats, acclimated to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses.

  • Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by delivering a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.[7][8] A topical anesthetic is applied to the corneas prior to electrode placement.[7]

  • Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The ED50 is calculated from the dose-response data.

Agar Diffusion Test for Antibacterial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[9]

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.

  • Inoculation of Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.[9]

  • Application of Test Compound: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is indicative of the compound's antibacterial activity.[10]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of 5-substituted benzo[d]dioxole analogs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway in Cancer.

Anticonvulsant_Mechanism cluster_channel Neuronal_Membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Inactivation Prolongs Inactivated State VGSC->Inactivation Na_ion Na+ Na_ion->VGSC Influx Analog Benzo[d]dioxole Analog Analog->VGSC Action_Potential Reduced Neuronal Excitability Inactivation->Action_Potential

Caption: Anticonvulsant Mechanism of Action.

Antibacterial_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Apply Disks with Benzo[d]dioxole Analogs B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

References

Structure-activity relationship of 5-Chloro-1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5-Chloro-1,3-benzodioxole Derivatives in Drug Discovery

The this compound scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides a comparative analysis of derivatives incorporating this moiety, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and visualize the underlying principles and pathways to offer a comprehensive resource for researchers in drug development.

The this compound Moiety: A Key Pharmacophore

The 1,3-benzodioxole group, often referred to as methylenedioxyphenyl, is a crucial pharmacophore found in compounds with a wide range of applications, including anticancer, antimicrobial, and antidiabetic agents.[1][2][3] The addition of a chlorine atom at the 5-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its potency, selectivity, and pharmacokinetic profile.[4] This substituent can occupy hydrophobic pockets within target enzyme active sites, enhancing binding affinity and overall inhibitory activity.[4]

Below is a diagram illustrating the core structure and its role when incorporated into a larger, active molecule, such as a kinase inhibitor.

G cluster_0 Structure-Activity Relationship Logic cluster_1 Modulation of Properties cluster_2 Example: Kinase Inhibitor Scaffold Core This compound Core Potency Potency & Selectivity Core->Potency Influences PK Pharmacokinetics (CYP Interaction) Core->PK Influences Binding Hydrophobic Binding Core->Binding Influences Quinazoline Quinazoline Core (ATP Mimic) Core->Quinazoline Incorporated Into Hinge Hinge Region Binding (Kinase Domain) Quinazoline->Hinge Binds To

Key roles of the this compound moiety.

Comparative Analysis of Biological Activity

Derivatives of this compound have been successfully developed as potent inhibitors for several key drug targets. The tables below summarize quantitative data for representative compounds against different enzyme classes.

Table 1: c-Src/Abl Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases critical for cancer progression.[5] AZD0530, which features the this compound moiety, is a potent and selective dual inhibitor of c-Src and Abl kinases.[5]

CompoundTarget KinaseIC₅₀ (nM)Selectivity ProfileReference
AZD0530 (Saracatinib)c-Src2.7Highly selective over a broad range of other kinases.[5]
Abl3.0[5]

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine

Table 2: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins and are major targets for non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not all compounds in the cited study contain the 5-chloro substitution, they demonstrate the potential of the broader benzodioxole class as COX inhibitors.

Compound IDTargetIC₅₀ (µM)Cytotoxicity CC₅₀ (µM, HeLa cells)Reference
3e COX-1>100219[1]
COX-21.05[1]
4e COX-11.15345[1]
COX-20.09[1]

Note: Compound structures are detailed in the source publication. These compounds are benzodioxole derivatives evaluated for COX inhibition.

Table 3: α-Amylase Inhibition

α-Amylase is a therapeutic target for managing type 2 diabetes. Inhibitors of this enzyme delay carbohydrate digestion and glucose absorption. Benzodioxole derivatives have shown potent α-amylase inhibitory activity.[2][6]

Compound IDTargetIC₅₀ (µM)In Vivo EffectReference
Compound I α-Amylase2.57 (µg/ml)Decreased blood glucose by 32.4% in mice.[6]
Compound IIc α-Amylase0.68Reduced mice blood glucose from 252.2 to 173.8 mg/dL.[2]

Note: Compound I is methyl 2-(6-(2-bromobenzoyl)benzo[d][5][7]dioxol-5-yl)acetate. Compound IIc is a benzodioxole carboxamide derivative.

Signaling Pathway Intervention: c-Src/Abl Kinase

AZD0530 exerts its anticancer effects by inhibiting the c-Src and Abl tyrosine kinases, which are key nodes in signaling pathways that control cell proliferation, survival, and invasion.[5] The diagram below illustrates the point of intervention.

G cluster_pathway c-Src/Abl Signaling Pathway RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src c-Src RTK->Src Abl Abl RTK->Abl Downstream Downstream Effectors (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes AZD0530 AZD0530 (this compound derivative) AZD0530->Src Inhibits AZD0530->Abl Inhibits

Inhibition of c-Src and Abl kinases by AZD0530.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing the performance of different compounds. Below are summaries of the key experimental protocols used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (for c-Src/Abl)

This protocol is based on methodologies for evaluating kinase inhibitors like AZD0530.[5]

  • Enzyme and Substrate Preparation : Recombinant human c-Src or Abl kinase is used. A synthetic peptide substrate (e.g., poly-Glu-Tyr) is coated onto 96-well microplates.

  • Compound Dilution : Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction : The kinase, test compound, and ATP are added to the substrate-coated wells. The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : The reaction is stopped, and the wells are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • Signal Measurement : After incubation and washing, a chromogenic HRP substrate (e.g., TMB) is added. The colorimetric signal, proportional to kinase activity, is measured using a plate reader.

  • Data Analysis : The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cytotoxicity MTS Assay (for HeLa cells)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2]

  • Cell Seeding : HeLa cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The synthesized benzodioxole derivatives are dissolved in DMSO and diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the cells are incubated for a set period (e.g., 48 or 72 hours).

  • MTS Reagent Addition : The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Measurement : The plates are incubated for 1-4 hours. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ (or IC₅₀) value, the concentration that causes 50% reduction in cell viability, is determined from the dose-response curve.

The general workflow for the discovery and evaluation of these derivatives is outlined in the diagram below.

G cluster_workflow General Experimental Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization InVitro In Vitro Screening (e.g., Enzyme Inhibition Assay) Characterization->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR SAR->Synthesis Iterative Design Cytotoxicity Cell-Based Assays (Cytotoxicity, Proliferation) SAR->Cytotoxicity InVivo In Vivo Animal Models (Efficacy & Toxicology) Cytotoxicity->InVivo PK_ADME Pharmacokinetic (ADME) Studies InVivo->PK_ADME

A typical workflow for drug discovery and development.

References

Comparing the efficacy of different catalysts in benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzodioxole and its derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and fragrances. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts employed in benzodioxole synthesis, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for benzodioxole synthesis is a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes the quantitative performance of several common catalysts under their respective optimal conditions as reported in the literature. It is important to note that direct comparison is challenging due to the varied reaction conditions and substrates used in different studies.

CatalystReactantsTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Yield (%)Reference
HY Zeolite Catechol, Aldehydes/KetonesNot specified5 h>50>97-[1]
Carbon-Based Solid Acid Catechol, Aldehyde/KetoneReflux2-5 h>80>95-[2]
Aquivion-H® 1,3-Benzodioxole, Propionic Anhydride10030 min7362 (of acylated product)60 (of acylated product)[3][4]
Zn-Aquivion 1,3-Benzodioxole, Propionic Anhydride12015 min7022 (of acylated product)-[3]
Polyphosphoric Acid (Microwave) Catechol, Benzoic Acid DerivativesNot specified30-120 s--75.8 - 85[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols for the key catalysts discussed.

HY Zeolite Catalyzed Synthesis

This protocol describes the synthesis of 1,3-benzodioxoles via the acetalization and ketalization of catechol with various aldehydes and ketones using HY zeolite as a catalyst.[1]

Materials:

  • Catechol

  • Aldehyde or Ketone

  • HY Zeolite catalyst

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, combine catechol and the aldehyde or ketone in a molar ratio of 1:1.4.[1]

  • Add HY zeolite as the catalyst, with a loading of 3.5 g per mole of catechol.[1]

  • Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

  • Heat the reaction mixture to reflux and stir for 5 hours.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The filtrate is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or chromatography to obtain the desired benzodioxole derivative.

Carbon-Based Solid Acid Catalyzed Synthesis

This method employs a carbon-based solid acid for the synthesis of 1,3-benzodioxole from catechol and an aldehyde or ketone.[2]

Materials:

  • Catechol

  • Aldehyde or Ketone

  • Carbon-based solid acid catalyst

  • Cyclohexane (entrainer)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a condenser, and a water segregator, add catechol and the aldehyde or ketone (mass ratio of 1:1-1.5).[2]

  • Add cyclohexane as an entrainer and the carbon-based solid acid catalyst (2.0-3.0 g per mole of aldehyde or ketone).[2]

  • Heat the mixture to reflux with stirring. Water generated during the reaction is removed azeotropically with cyclohexane and collected in the water segregator.[2]

  • Monitor the reaction until no more water is collected. Continue refluxing for an additional 2-5 hours.[2]

  • After cooling, filter the catalyst from the reaction mixture.

  • The organic layer is then worked up to isolate the benzodioxole product.

Aquivion® Catalyzed Acylation of 1,3-Benzodioxole

This protocol details the continuous flow acylation of 1,3-benzodioxole using Aquivion-H® as a recyclable heterogeneous catalyst.[3][6]

Catalyst Preparation (Zn-Aquivion):

  • In a 250-mL double-necked flask, add 10 g of Aquivion-H®, 3.8 mmol of zinc salt, and 50 mL of acetonitrile.[3]

  • Heat the mixture under reflux for 48 hours with mechanical stirring.[3]

  • Filter the catalyst, wash with acetonitrile, and dry under vacuum.[3]

Flow Synthesis Procedure:

  • Pack a glass column reactor with the Aquivion® catalyst (e.g., 0.50 g of pure catalyst or a mixture with silica).[3]

  • Use syringe pumps to flow 1,3-benzodioxole and propionic anhydride through the packed bed reactor.[3]

  • Control the molar ratio and residence time by adjusting the flow rates. For optimal results, a 1:1 molar ratio of reactants, a temperature of 100°C, and a residence time of 30 minutes are used with Aquivion-H®.[4]

  • Collect the samples at a steady state (after 2 column volumes).[3]

  • Analyze the product mixture using GC or HPLC to determine conversion and selectivity.

Polyphosphoric Acid (PPA) Catalyzed Microwave-Assisted Synthesis

This protocol describes a rapid, solvent-free synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives using polyphosphoric acid under microwave irradiation.[5]

Materials:

  • Catechol

  • Substituted Benzoic Acid

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a microwave-safe reaction vessel, mix catechol and a substituted benzoic acid.

  • Add polyphosphoric acid, which acts as both the catalyst and the reaction medium.

  • Subject the mixture to microwave irradiation for 30 to 120 seconds.[5]

  • After the reaction, allow the mixture to cool.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent to obtain the pure benzodioxole derivative.

Visualizations

The following diagrams illustrate key aspects of the benzodioxole synthesis process.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Catechol Catechol Nucleophilic_Attack Nucleophilic Attack by Catechol Catechol->Nucleophilic_Attack Aldehyde Aldehyde/Ketone Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Catalyst Acid Catalyst (e.g., HY Zeolite, Solid Acid) Catalyst->Protonation Protonation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization Water Water Dehydration->Water Benzodioxole Benzodioxole Cyclization->Benzodioxole

Caption: General acid-catalyzed mechanism for benzodioxole synthesis.

G cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation Reactants Define Reactants (Catechol, Aldehyde/Ketone) Synthesis Perform Parallel Syntheses Reactants->Synthesis Catalysts Select Catalysts for Comparison (e.g., HY Zeolite, Solid Acid, Aquivion) Catalysts->Synthesis Conditions Define Reaction Conditions (Temperature, Time, Solvent) Conditions->Synthesis Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Synthesis->Monitoring Analysis Analyze Products (Yield, Purity, Selectivity) Monitoring->Analysis Comparison Compare Catalyst Performance (Conversion, Selectivity, TON/TOF) Analysis->Comparison Optimization Identify Optimal Catalyst and Conditions Comparison->Optimization

Caption: General workflow for comparing catalyst efficacy.

References

Validation of 5-Chloro-1,3-benzodioxole as a versatile chemical precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical precursors is a critical step in the synthesis of novel compounds. 5-Chloro-1,3-benzodioxole has emerged as a valuable and versatile building block, particularly in the construction of complex molecular architectures found in pharmaceuticals and biologically active molecules. This guide provides a comprehensive comparison of this compound with a common alternative, 4-chloroveratrole, supported by experimental data. It also details key experimental protocols and visualizes relevant biological signaling pathways.

Performance Comparison: this compound vs. 4-Chloroveratrole

The utility of a chemical precursor is often determined by its performance in key chemical transformations. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The following tables summarize the available data for the performance of this compound and its competitor, 4-chloroveratrole, in these reactions.

It is important to note that a direct, side-by-side comparative study under identical reaction conditions for these two precursors was not found in the reviewed literature. The data presented here is compiled from various sources, and direct comparison of yields should be approached with caution due to the differing reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many drug molecules.

PrecursorCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPdCl2(PPh3)2 / PPh3K2CO3Toluene/EtOH/H2O10012~85% (estimated from similar reactions)
4-Chloroveratrole Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene1001898
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, another important class of compounds in medicinal chemistry.

PrecursorCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd2(dba)3 / XPhosNaOtBuToluene10018~90% (estimated from similar reactions)
4-Chloroveratrole MorpholinePd(OAc)2 / RuPhosNaOtBuToluene1002495

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these precursors in a laboratory setting.

Synthesis of this compound[1]

A straightforward method for the synthesis of this compound involves the direct chlorination of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Chlorine gas

  • Chloroform

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.

  • Slowly bubble chlorine gas (1.05 eq) through the solution while maintaining the reaction temperature at 35 °C. The addition should take approximately 5 minutes.

  • After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.

  • Wash the reaction mixture twice with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.

  • A typical reported yield for this procedure is 96.2%.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (e.g., this compound or 4-chloroveratrole) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • PdCl2(PPh3)2 (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl chloride, arylboronic acid, PdCl2(PPh3)2, PPh3, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl chloride.

Materials:

  • Aryl chloride (e.g., this compound or 4-chloroveratrole) (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Pd2(dba)3 (0.01 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a reaction vessel.

  • Add toluene, followed by the aryl chloride and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The 1,3-benzodioxole moiety is a key component in several biologically active molecules. Understanding the signaling pathways these molecules modulate is crucial for drug development. Furthermore, visualizing experimental workflows can aid in the clear communication of synthetic strategies.

c-Src/Abl Kinase Signaling Pathway

Derivatives of this compound have been utilized in the synthesis of potent inhibitors of c-Src and Abl kinases, which are crucial targets in cancer therapy.[2][3] The drug Saracatinib (AZD0530), a dual c-Src/Abl inhibitor, incorporates a substituted this compound moiety.[2][3]

c_Src_Abl_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor c_Src c-Src Receptor->c_Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) c_Src->Downstream Phosphorylation Abl Abl Abl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction AZD0530 Saracatinib (AZD0530) AZD0530->c_Src Inhibition AZD0530->Abl Inhibition Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin or Synthetic Auxin (1,3-benzodioxole derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

References

A Comparative Guide to the Synthesis of 1,3,4-Oxadiazoles and Their Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged scaffold due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] Its bioisosteric replacement with other five-membered heterocycles is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative overview of the synthesis of 1,3,4-oxadiazoles and two of their prominent bioisosteres: 1,3,4-thiadiazoles and 1,2,4-oxadiazoles.

Key Bioisosteres of 1,3,4-Oxadiazole

1,3,4-Thiadiazole: The direct replacement of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom yields the 1,3,4-thiadiazole moiety. This bioisosteric substitution is among the most common, often resulting in compounds with similar biological activities.[1][2]

1,2,4-Oxadiazole: As a constitutional isomer, the 1,2,4-oxadiazole ring presents a different arrangement of heteroatoms, which can lead to significant changes in physical and pharmaceutical properties, such as hydrogen bond donor and acceptor strength.[3][4] This isomer is often explored to fine-tune a compound's interaction with biological targets and improve properties like metabolic stability.[5][6]

Comparative Synthesis Overview

The synthetic approaches to these heterocycles generally involve the cyclization of open-chain precursors. The choice of starting materials and cyclizing agents is the primary determinant of the resulting heterocyclic core.

dot

G cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_thiadiazole 1,3,4-Thiadiazole Synthesis cluster_iso_oxadiazole 1,2,4-Oxadiazole Synthesis Acylhydrazide Acyl Hydrazide Diacylhydrazine 1,2-Diacylhydrazine Acylhydrazide->Diacylhydrazine Acylation Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Dehydrative Cyclization (e.g., POCl3) Thiosemicarbazide Acyl/Aroyl Thiosemicarbazide Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Dehydrative Cyclization (e.g., H2SO4) Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Amidoxime->O_Acylamidoxime Acylation Iso_Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole O_Acylamidoxime->Iso_Oxadiazole Dehydrative Cyclization

Caption: General synthetic workflows for 1,3,4-oxadiazoles and their common bioisosteres.

Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for representative syntheses of each heterocyclic system, allowing for a direct comparison of reaction conditions and efficiencies.

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Starting MaterialsCyclizing/Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Acylhydrazide & Carboxylic AcidPOCl₃-Reflux1-[7]
DiacylhydrazinePOCl₃----[7]
Acylhydrazide & Carboxylic AcidP₂O₅---89-91[5]
Hydrazide & Substituted AcidPOCl₃---Excellent[8]
Naphthofuran-2-hydrazide & PABAPOCl₃-804-[9]

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Starting MaterialsCyclizing/Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
ThiosemicarbazideConcentrated H₂SO₄--2-[10]
Phenylthiosemicarbazide & Cinnamic AcidPOCl₃-Reflux2-[11]
Thiosemicarbazide & Carboxylic AcidConcentrated H₂SO₄---41-70[12]
4-(4-Nitrophenyl)thiosemicarbazide & CS₂KOHEthanolReflux10-[13]

Table 3: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Amidoxime & AldehydeN-Heterocyclic Carbene-Room Temp12up to 98[1][14]
Amidoxime & Organic NitrilePTSA-ZnCl₂----[4]
Amidoxime & Carboxylic Acid/EsterSuperbase (NaOH)DMSORoom Temp4-24-[6]
N-Benzyl AmidoximeElectrochemical (Anodic Oxidation)Methanol30282.7[15]

Experimental Protocols

Detailed methodologies for the synthesis of each class of heterocycle are provided below.

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Dehydrative Cyclization of a 1,2-Diacylhydrazine

This two-step procedure is a classic and reliable method for the synthesis of 1,3,4-oxadiazoles.

G start Start step1 React acylhydrazide with aroyl chloride to form diacylhydrazine start->step1 step2 Cyclize diacylhydrazine using POCl3 as a dehydrating agent step1->step2 step3 Isolate and purify the 2,5-disubstituted 1,3,4-oxadiazole step2->step3 end End step3->end

Caption: Experimental workflow for 1,3,4-thiadiazole synthesis.

Materials:

  • Substituted thiosemicarbazide (1 equivalent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • Cyclization: Carefully add the substituted thiosemicarbazide (0.05 mol) to concentrated sulfuric acid (10 mL) with cooling. Heat the mixture on a water bath at 90 °C with stirring for 2 hours.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonia solution while keeping the mixture cool.

  • Purification: Filter the precipitated product, wash with water and then with ether. Recrystallize the crude solid from ethanol to yield the pure 2,5-disubstituted 1,3,4-thiadiazole. [10]

Protocol 3: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole from an Amidoxime and an Acyl Chloride

A classical and versatile method for the synthesis of 1,2,4-oxadiazoles.

dot

G start Start step1 Add acyl chloride to a cooled solution of amidoxime in pyridine start->step1 step2 Reflux the reaction mixture step1->step2 step3 Extract the product with an organic solvent step2->step3 step4 Purify by column chromatography step3->step4 end End step4->end

Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.

Materials:

  • Substituted amidoxime (1 equivalent)

  • Substituted acyl chloride (1 equivalent)

  • Pyridine (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation and Cyclization: Dissolve the substituted amidoxime in pyridine and cool the solution to 0 °C. Add the substituted acyl chloride dropwise. Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

References

Unlocking Antitumor Potential: A Comparative Guide to Benzodioxole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in oncological research have highlighted the significant antitumor potential of benzodioxole derivatives. These compounds, characterized by a methylenedioxyphenyl moiety, have demonstrated efficacy across a range of cancer models by targeting various cellular mechanisms. This guide provides a comparative analysis of the performance of notable benzodioxole derivatives from recent antitumor studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways.

Quantitative Efficacy of Benzodioxole Derivatives

The antitumor activity of various benzodioxole derivatives has been quantified in several studies. The following table summarizes the cytotoxic effects (IC50 values) and in vivo tumor inhibition of selected compounds against different cancer cell lines.

Derivative Name/CodeCancer Cell LineIC50 (µM)In Vivo ModelTumor InhibitionReference
YL201 MDA-MB-231 (Breast)4.92 ± 1.09CAM XenograftReduced tumor weight to 8.17 ± 1.17 mg (at 8 µM)[1]
HeLa (Cervical)Not specified[1]
A498 (Kidney)Not specified[1]
HJ1 (Piperine derivative) HeLa (Cervical)4-fold > PiperineCAM XenograftSuppressed tumor angiogenesis and reduced tumor weight[2]
MDA-MB-231 (Breast)10-fold > Piperine[2]
Compound 2a (Carboxamide) Hep3B (Liver)PotentCell Cycle AnalysisInduced G2/M arrest (8.07%)[3][4]
HeLa (Cervical)Low activity[3][4]
Caco-2 (Colorectal)Low activity[3][4]
Compound 2b (Carboxamide) Hep3B (Liver)WeakNot specifiedReduced α-fetoprotein secretion[3][4]
Arsenical Conjugates Various (Leukemia, Breast)Broad spectrumMouse ModelEliminated tumor[5][6][7]
Noscapine Analogs VariousSignificant cytotoxicityNot specifiedTubulin inhibition[8]

Key Antitumor Mechanisms

Benzodioxole derivatives exert their anticancer effects through diverse mechanisms of action. The primary pathways identified include the inhibition of the thioredoxin (Trx) system, disruption of microtubule dynamics via tubulin inhibition, and induction of cell cycle arrest.

Thioredoxin System Inhibition

Certain benzodioxole derivatives, particularly arsenical conjugates, have been shown to inhibit the thioredoxin system, which is overexpressed in many cancer cells.[5][6] This system plays a crucial role in maintaining cellular redox balance and promoting cell proliferation and survival.[5][6] By inhibiting this system, these derivatives induce oxidative stress and trigger apoptosis in cancer cells.

Thioredoxin_System_Inhibition cluster_cell Cancer Cell NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Cell_Survival Cell Survival & Proliferation TrxR->Cell_Survival Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Neutralizes Trx_red->Cell_Survival Promotes Apoptosis Apoptosis ROS->Apoptosis Induces Benzodioxole Benzodioxole Derivative Benzodioxole->TrxR Inhibits

Caption: Inhibition of the Thioredoxin (Trx) System by Benzodioxole Derivatives.

Tubulin Polymerization Inhibition

Another significant mechanism of action for some benzodioxole derivatives, such as noscapine analogs, is the inhibition of tubulin polymerization.[8] Microtubules, which are composed of tubulin polymers, are essential for cell division (mitosis). By disrupting the formation of the mitotic spindle, these compounds lead to cell cycle arrest and ultimately apoptosis.

Tubulin_Polymerization_Inhibition cluster_mitosis Mitosis Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Assembly Cell_Division Cell Division Mitotic_Spindle->Cell_Division Benzodioxole Benzodioxole Derivative Benzodioxole->Tubulin Inhibits Polymerization

Caption: Disruption of Tubulin Polymerization by Benzodioxole Derivatives.

G2/M Cell Cycle Arrest

Several benzodioxole derivatives, including carboxamide-containing compounds, have been shown to induce cell cycle arrest at the G2/M phase.[3][4] This checkpoint prevents cells from entering mitosis with damaged DNA. By arresting the cell cycle at this stage, these compounds can trigger apoptosis in cancer cells.

G2M_Arrest cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase G2M_Checkpoint G2/M Checkpoint G2_Phase->G2M_Checkpoint M_Phase M Phase (Mitosis) G2M_Checkpoint->M_Phase Proceed Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Triggers Benzodioxole Benzodioxole Derivative Benzodioxole->G2M_Checkpoint Induces Arrest

Caption: Induction of G2/M Cell Cycle Arrest by Benzodioxole Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antitumor efficacy of benzodioxole derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the benzodioxole derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Benzodioxole Derivatives A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Tumorigenesis (Colony Formation Assay)

This assay assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Treatment: After 24 hours, the cells are treated with the benzodioxole derivatives for a specified duration.

  • Incubation: The medium is then replaced with fresh medium, and the cells are incubated for 1-2 weeks until visible colonies are formed.

  • Fixation and Staining: The colonies are fixed with methanol and stained with crystal violet.

  • Colony Counting: The number of colonies (typically containing >50 cells) in each well is counted.

Cell Migration and Invasion (Transwell Assay)

The Transwell assay is used to evaluate the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the chamber is not coated.

  • Cell Seeding: Cancer cells, serum-starved overnight, are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained with crystal violet.

  • Quantification: The number of migrated/invaded cells is counted under a microscope in several random fields.

Transwell_Assay_Workflow cluster_workflow Transwell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed cells in upper chamber (serum-free) A->B C Add chemoattractant to lower chamber B->C D Incubate to allow invasion C->D E Remove non-invaded cells D->E F Fix and stain invaded cells E->F G Count invaded cells F->G

Caption: Workflow for the Transwell Invasion Assay.

In Vivo Angiogenesis and Tumor Growth (Chick Embryo Chorioallantoic Membrane - CAM Assay)

The CAM assay is a well-established in vivo model to study angiogenesis and tumor growth.

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Window Creation: A small window is carefully made on the eggshell to expose the CAM.

  • Tumor Cell Implantation: A suspension of cancer cells mixed with Matrigel is implanted onto the CAM.

  • Treatment: The developing tumors are treated with the benzodioxole derivatives.

  • Observation and Analysis: After several days of incubation, the CAM is observed for changes in angiogenesis. The tumors are then excised, weighed, and further analyzed.[1][2]

Conclusion

Benzodioxole derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their diverse mechanisms of action, including inhibition of the thioredoxin system and tubulin polymerization, as well as induction of cell cycle arrest, offer multiple avenues for therapeutic intervention. The data presented in this guide underscores the potent antitumor efficacy of these compounds and provides a foundation for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at harnessing the full therapeutic potential of benzodioxole derivatives.

References

A Researcher's Guide to Orthogonal Analytical Methods for Genotoxic Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. A critical aspect of this is the detection and control of genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations. Regulatory bodies worldwide mandate stringent control of these impurities. This guide provides a comprehensive comparison of orthogonal analytical methods used for the detection of genotoxic impurities, offering a toolkit for a robust risk assessment strategy.

The detection of GTIs is a multi-faceted challenge requiring a combination of techniques to ensure comprehensive screening and accurate quantification. An orthogonal approach, employing multiple, independent methods, is the gold standard. This guide delves into in silico, in vitro, and analytical chemistry techniques, presenting their principles, comparative performance data, and detailed experimental protocols.

At a Glance: Comparison of Orthogonal Methods for Genotoxic Impurity Detection

The selection of an appropriate analytical method depends on the physicochemical properties of the impurity and the required sensitivity. The following table summarizes the typical performance of various orthogonal methods.

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
(Q)SAR Computational models predict mutagenicity based on chemical structure.N/AN/ARapid screening, cost-effective, no physical sample required.Predictive nature, potential for false positives/negatives, requires expert review.
Ames Test Bacterial reverse mutation assay to detect point mutations.Varies by compoundVaries by compoundHigh throughput, cost-effective, widely accepted by regulatory agencies.[1]Bacterial system may not mimic human metabolism, does not detect chromosomal damage.[1]
In Vitro Micronucleus Assay Detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.Varies by compoundVaries by compoundDetects a broader range of genetic damage than the Ames test.[1]More complex and time-consuming than the Ames test.
GC-MS Separates and identifies volatile and semi-volatile impurities.0.05 - 1 ppm0.1 - 5 ppmHigh sensitivity and selectivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Separates and identifies non-volatile and thermally labile impurities.0.05 - 0.5 ppm0.1 - 1.5 ppmHigh sensitivity and specificity for a wide range of compounds.Matrix effects can interfere with ionization.
ICP-MS Detects and quantifies elemental impurities.< 1 µg/L~1-5 µg/LExtremely sensitive for trace metal analysis.Does not provide information on the chemical form (speciation) of the element.

In Silico Assessment: The First Line of Defense

(Quantitative) Structure-Activity Relationship ((Q)SAR) modeling is a computational approach that serves as the initial step in the genotoxicity assessment of impurities, as recommended by the ICH M7 guideline.[2] This in silico method predicts the mutagenic potential of a compound based on its chemical structure.

Two complementary (Q)SAR methodologies are typically employed: one expert rule-based and one statistical-based.[2] The absence of structural alerts from both models is often sufficient to conclude that an impurity is not a mutagenic concern. A positive or equivocal result, however, triggers further testing.

Logical Workflow for (Q)SAR Assessment

G cluster_0 ICH M7 QSAR Workflow start Identify Impurity Structure qsar_analysis Perform (Q)SAR Analysis (Expert Rule-Based & Statistical) start->qsar_analysis review Expert Review of Predictions qsar_analysis->review decision Mutagenicity Prediction review->decision no_concern Class 5: No Mutagenic Concern decision->no_concern Negative further_testing Class 3, 4, or requires further data: Proceed to In Vitro Testing decision->further_testing Positive or Equivocal G cluster_1 In Vitro Genotoxicity Testing start Test Compound ames Ames Test (Detects Gene Mutations) start->ames micronucleus In Vitro Micronucleus Assay (Detects Chromosomal Damage) start->micronucleus result Comprehensive Genotoxicity Profile ames->result micronucleus->result G cluster_2 Analytical Method Selection for GTIs start Characterize Impurity volatility Volatile or Semi-Volatile? start->volatility elemental Elemental? volatility->elemental No gcms GC-MS volatility->gcms Yes lcms LC-MS/MS elemental->lcms No icpms ICP-MS elemental->icpms Yes

References

Evaluating the Druggability of Novel 1,3-Benzodioxole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of novel 1,3-benzodioxole derivatives, evaluating their druggability across anticancer, anti-inflammatory, and neuroprotective applications. By presenting key experimental data, detailed protocols, and visual representations of mechanisms and workflows, this document aims to facilitate the objective assessment of these compounds for further preclinical and clinical development.

Anticancer Activity: Potent and Selective Cytotoxicity

Numerous studies have highlighted the significant anticancer potential of 1,3-benzodioxole derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents like doxorubicin and 5-fluorouracil.[1][2]

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1,3-benzodioxole derivatives against various cancer cell lines, offering a direct comparison with standard anticancer drugs.

Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
YL201 MDA-MB-231 (Breast)4.92 ± 1.09[1]
HeLa (Cervical)Not specified[1]
A498 (Kidney)Not specified[1]
5-Fluorouracil (5-FU) MDA-MB-231 (Breast)18.06 ± 2.33[1]
Compound 5 A549 (Lung)10.67 ± 1.53[2]
C6 (Glioma)4.33 ± 1.04[2]
Compound 2 A549 (Lung)24.0 ± 3.46[2]
C6 (Glioma)23.33 ± 2.08[2]
Compound 3 A549 (Lung)28.0 ± 1.0[2]
C6 (Glioma)49.33 ± 1.15[2]
Compound 9 A549 (Lung)51.5 ± 4.95[2]
C6 (Glioma)25.33 ± 1.53[2]
Compound 10 A549 (Lung)29.67 ± 5.51[2]
C6 (Glioma)12.33 ± 4.93[2]
Doxorubicin A549 (Lung)> 20
C6 (Glioma)Not specified
PZ2 4T1 (Breast)1.5 ± 0.2[3]
A549 (Lung)2.1 ± 0.3[3]
K562 (Leukemia)0.9 ± 0.1[3]
SGC-7901 (Gastric)3.2 ± 0.4[3]
PFZ2 4T1 (Breast)1.2 ± 0.1[3]
A549 (Lung)1.8 ± 0.2[3]
K562 (Leukemia)0.7 ± 0.1[3]
SGC-7901 (Gastric)2.5 ± 0.3[3]

Table 2: Cytotoxicity against Normal Cells

Compound IDNormal Cell LineIC50 (µM)Reference
Compound 5 NIH/3T3 (Fibroblast)> 100[2]
PZ2 L-02 (Hepatocyte)15.6 ± 1.2[3]
3T3-L1 (Fibroblast)> 20[3]
PFZ2 L-02 (Hepatocyte)12.8 ± 1.1[3]
3T3-L1 (Fibroblast)> 20[3]

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism by which 1,3-benzodioxole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, via the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases.[3] Furthermore, some derivatives have been shown to inhibit the thioredoxin (Trx) system, which is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell survival.[3]

cluster_cell Cancer Cell Benzodioxole 1,3-Benzodioxole Derivatives ROS ↑ Reactive Oxygen Species (ROS) Benzodioxole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Benzodioxole->Bcl2 Downregulation TrxR Thioredoxin Reductase (TrxR) Benzodioxole->TrxR Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Caspases Caspase Activation Mitochondrion->Caspases Bcl2->Mitochondrion Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by 1,3-Benzodioxole Derivatives.

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer properties, 1,3-benzodioxole derivatives have shown promise as anti-inflammatory and neuroprotective agents.

Comparative Anti-inflammatory Activity

Certain derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of 1,3-Benzodioxole Derivatives

Compound IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b COX-130008.33
COX-225000
Compound 3c COX-150005
COX-225000
Compound 3k COX-180003.125
COX-225000
Ibuprofen COX-190002.78[4]
COX-225000[4]
Comparative Neuroprotective Activity

Recent studies have explored the neuroprotective effects of these derivatives, particularly in the context of neurodegenerative diseases like Parkinson's. The mechanism often involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Table 4: Neuroprotective Activity of a 1,3-Benzodioxole Derivative (BDZ-P7)

Target (AMPA Receptor Subunit)IC50 (µM)Reference
GluA23.03
GluA1/23.14
GluA2/33.19
GluA13.2

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of 1,3-benzodioxole derivatives, detailed experimental protocols are essential.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

In Vitro α-Amylase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for anti-diabetic drug discovery.

  • Reagent Preparation: Prepare a starch solution (1% w/v in buffer) and an α-amylase solution (in buffer).

  • Incubation: Pre-incubate the 1,3-benzodioxole derivative at various concentrations with the α-amylase solution for 10 minutes at 37°C.

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 540 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Druggability Assessment Workflow

The evaluation of a novel class of compounds like 1,3-benzodioxole derivatives follows a structured workflow from initial screening to preclinical in vivo studies.

cluster_workflow Druggability Assessment Workflow Synthesis Synthesis of 1,3-Benzodioxole Derivatives InVitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->InVitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) InVitro_Screening->Hit_Identification Hit_Identification->InVitro_Screening No Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Yes InVivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->InVivo_Efficacy ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) InVivo_Efficacy->ADMET Preclinical_Candidate Preclinical Candidate Selection ADMET->Preclinical_Candidate

Caption: A general workflow for the preclinical evaluation of novel compounds.

Conclusion

Novel 1,3-benzodioxole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their potent anticancer activity, coupled with emerging evidence of anti-inflammatory and neuroprotective effects, underscores their druggability. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers to objectively evaluate and advance the most promising candidates towards clinical application. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in fully realizing the therapeutic potential of this important chemical scaffold.

References

A Comparative Guide to the Synthetic Routes of Dillapiol from Sesamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dillapiol, a phenylpropanoid found in various plant species, has garnered significant interest in the scientific community due to its potential applications in agriculture and medicine. Its synthesis from readily available precursors is a key area of research. This guide provides a comparative analysis of three distinct synthetic routes to dillapiol starting from sesamol, a natural phenolic compound. The routes are evaluated based on their efficiency, reaction conditions, and overall yield, with detailed experimental data and protocols provided for each.

At a Glance: Comparison of Synthetic Routes

The three primary strategies for the synthesis of dillapiol from sesamol involve different sequences for the introduction of the allyl and methoxy functional groups. The overall efficiency of these routes varies, as summarized in the table below.

RouteKey TransformationsOverall Yield (%)Number of Steps
1 Allylation → Claisen Rearrangement → Formylation → Baeyer-Villiger Oxidation → MethylationData not available5
2 Protection (MOM) → ortho-Metalation & Formylation → Baeyer-Villiger Oxidation → Methylation → Deprotection → Allylation → Claisen Rearrangement → Methylation198
3 Allylation → ortho-Metalation & Formylation → Baeyer-Villiger Oxidation → MethylationData not available4

Synthetic Route 1: Allylation Followed by Ring Functionalization

This route commences with the introduction of the allyl group to sesamol, followed by a series of reactions to build the required methoxy group.

Logical Workflow for Route 1

Sesamol Sesamol Allyl_Sesamol Allyl_Sesamol Sesamol->Allyl_Sesamol Allylation Intermediate_1 Intermediate_1 Allyl_Sesamol->Intermediate_1 Claisen Rearrangement Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Formylation Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Baeyer-Villiger Oxidation Dillapiol Dillapiol Intermediate_3->Dillapiol Methylation

Caption: Synthetic pathway of Route 1.

Experimental Protocols for Route 1

Step 1: Allylation of Sesamol

  • Procedure: To a solution of sesamol in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (K₂CO₃). Allyl bromide is then added, and the mixture is heated to reflux.

  • Work-up: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified.

Step 2: Claisen Rearrangement

  • Procedure: The resulting allyl sesamol ether is heated in a high-boiling solvent, for instance, N,N-dimethylformamide (DMF), to induce the[1][1]-sigmatropic rearrangement of the allyl group to the ortho position of the phenol.

  • Work-up: The solvent is removed, and the product, 6-allyl-benzo[1][2]dioxol-5-ol, is purified.

(Detailed experimental data for the subsequent steps of formylation, Baeyer-Villiger oxidation, and methylation in this specific sequence were not available in the searched literature.)

Synthetic Route 2: Protection Strategy for Directed Functionalization

This pathway employs a protecting group strategy to facilitate the selective introduction of the formyl group via ortho-metalation.

Logical Workflow for Route 2

Sesamol Sesamol MOM_Sesamol MOM_Sesamol Sesamol->MOM_Sesamol Protection (MOM) Formyl_MOM_Sesamol Formyl_MOM_Sesamol MOM_Sesamol->Formyl_MOM_Sesamol ortho-Metalation & Formylation Hydroxy_MOM_Sesamol Hydroxy_MOM_Sesamol Formyl_MOM_Sesamol->Hydroxy_MOM_Sesamol Baeyer-Villiger Oxidation Methoxy_MOM_Sesamol Methoxy_MOM_Sesamol Hydroxy_MOM_Sesamol->Methoxy_MOM_Sesamol Methylation Methoxy_Sesamol Methoxy_Sesamol Methoxy_MOM_Sesamol->Methoxy_Sesamol Deprotection Allyl_Ether Allyl_Ether Methoxy_Sesamol->Allyl_Ether Allylation Allyl_Phenol Allyl_Phenol Allyl_Ether->Allyl_Phenol Claisen Rearrangement Dillapiol Dillapiol Allyl_Phenol->Dillapiol Methylation

Caption: Synthetic pathway of Route 2.

Experimental Protocols for Route 2

Step 1: Protection of Sesamol

  • Procedure: Sesamol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).

Step 2: ortho-Metalation and Formylation

  • Procedure: The MOM-protected sesamol is treated with a strong base like tert-butyllithium in an ethereal solvent at low temperature, followed by the addition of a formylating agent such as N,N-dimethylformamide (DMF).

Step 3: Baeyer-Villiger Oxidation

  • Procedure: The resulting aldehyde is oxidized using a peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.[1][3] This reaction converts the formyl group into a formate ester.

  • Work-up: The reaction is typically quenched with a reducing agent solution (e.g., sodium sulfite), and the product is extracted and purified.

Step 4 & 8: Methylation

  • Procedure: The hydroxyl group is methylated using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent.

Step 5: Deprotection

  • Procedure: The MOM protecting group is removed under acidic conditions, for example, with hydrochloric acid in an alcohol solvent.

Step 6 & 7: Allylation and Claisen Rearrangement

  • Procedure: These steps are carried out similarly to the procedures described in Route 1.

Synthetic Route 3: A More Direct Approach

This route aims to introduce the allyl and formyl groups in a more direct sequence, potentially reducing the number of synthetic steps.

Logical Workflow for Route 3

Sesamol Sesamol Allyl_Sesamol Allyl_Sesamol Sesamol->Allyl_Sesamol Allylation Formyl_Allyl_Sesamol Formyl_Allyl_Sesamol Allyl_Sesamol->Formyl_Allyl_Sesamol ortho-Metalation & Formylation Hydroxy_Allyl_Sesamol Hydroxy_Allyl_Sesamol Formyl_Allyl_Sesamol->Hydroxy_Allyl_Sesamol Baeyer-Villiger Oxidation Dillapiol Dillapiol Hydroxy_Allyl_Sesamol->Dillapiol Methylation

Caption: Synthetic pathway of Route 3.

Experimental Protocols for Route 3

(Detailed experimental procedures and yields for this specific synthetic sequence were not available in the searched literature. The individual steps would likely follow similar protocols to those described in the other routes.)

Discussion

The choice of synthetic route to dillapiol from sesamol depends on several factors, including the desired overall yield, the availability of reagents, and the scalability of the process. Route 2, while being the longest in terms of the number of steps, is the only one for which a modest overall yield of 19% has been reported in the reviewed literature. This suggests that despite its length, the individual steps are likely to be relatively efficient and reliable.

The other two routes, in theory, offer more concise pathways. However, the lack of reported yields and detailed experimental conditions in the available literature makes their practical feasibility difficult to assess without further experimental investigation. The success of Route 1 and Route 3 would heavily depend on the chemoselectivity of the formylation and Baeyer-Villiger oxidation steps in the presence of the allyl group. Potential side reactions, such as oxidation of the allyl double bond, could lower the yield and complicate purification.

For researchers aiming to synthesize dillapiol from sesamol, Route 2 currently represents the most well-documented and predictable approach. Further research to optimize the shorter Routes 1 and 3 by carefully selecting reagents and reaction conditions could lead to more efficient and atom-economical syntheses of this valuable compound.

References

A Comparative Analysis of c-Src/Abl Kinase Inhibitors: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of kinase inhibitors is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of prominent c-Src/Abl kinase inhibitors, focusing on dasatinib, imatinib, and bosutinib. By presenting supporting experimental data, detailed methodologies, and visual aids, we aim to facilitate a deeper understanding of their therapeutic promise and limitations.

The c-Src and Abl non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, survival, and migration. Their aberrant activation is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein drives leukemogenesis. Consequently, targeting these kinases has become a cornerstone of modern cancer therapy. This guide delves into the comparative efficacy of three key inhibitors, examining their performance in controlled laboratory settings versus complex biological systems.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of dasatinib, imatinib, and bosutinib against their target kinases in biochemical assays (in vitro) and their growth-inhibitory effects on cancer cell lines (in cellulo). This data provides a direct comparison of their potency at the molecular and cellular levels.

InhibitorTarget KinaseIn Vitro IC50 (nM)Cell LineIn Cellulo GI50/IC50 (nM)
Dasatinib c-Abl<1[1]BCPAP, SW1736, K1G1 arrest at 10-50[1]
c-Src0.8[1]Mo7e-KitD816H5[2]
Bcr-Abl<1[1]Imatinib-resistant CML cells-
Imatinib c-Abl~400[3]--
Bcr-Abl-Imatinib-sensitive CML cells-
Bosutinib c-Abl1[4][5]K562, KU812Potent antiproliferative[6]
c-Src1.2[5]Rat fibroblasts (Src-dependent)100[7]
Bcr-Abl-Imatinib-resistant Bcr-Abl+ cells-

In Vivo Efficacy in Preclinical Models

Translating in vitro potency to in vivo efficacy is a critical hurdle in drug development. The following table summarizes the in vivo activity of the selected inhibitors in various mouse models, highlighting the tumor type, dosing regimen, and observed anti-tumor effects.

InhibitorMouse ModelTumor TypeDosing RegimenKey In Vivo Findings
Dasatinib SCID mice (PDX model)Lung Cancer30 mg/kg/day (gavage)Significantly inhibited tumor growth.[8][9]
Nude mice (orthotopic)Neuroblastoma (HTLA-230)30 mg/kg/daySignificantly inhibited tumor growth.[10]
Syngeneic mouse modelsMelanoma, Sarcoma, Colon, Breast Carcinoma30 mg/kg/daySignificant decrease in tumor growth.[11]
Imatinib NCr nude (nu/nu) mice (xenograft)Small Cell Lung Cancer100 mg/kg twice/day (gavage)Limited activity despite achieving therapeutic concentrations.[12]
Collagen-induced arthritis (CIA) modelAutoimmune Arthritis33 or 100 mg/kgInhibited the progression of established arthritis.[13]
Bosutinib Orthotopic xenograft NB mouse modelNeuroblastoma (SH-SY5Y)30 mg/kg/day (i.p.)Significantly suppressed tumor growth.[14]
Human pancreas cancer xenograftsPancreatic Cancer100 mg/kg/day (gavage)Showed a range of tumor growth inhibition.[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) Grb2_Sos Grb2/Sos RTK->Grb2_Sos c_Src c-Src PI3K PI3K c_Src->PI3K STAT STAT c_Src->STAT c_Abl c-Abl c_Abl->Grb2_Sos Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->Grb2_Sos Bcr_Abl->PI3K Bcr_Abl->STAT Ras Ras Grb2_Sos->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression STAT->Gene_Expression MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK mTOR->Gene_Expression Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration

Caption: Simplified c-Src/Abl signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) Cell_Culture->Cell_Viability Animal_Model Animal Model Selection (e.g., Xenograft, PDX) Cell_Viability->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration Inhibitor Administration (Dose & Schedule) Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (e.g., IHC, Western Blot) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant active c-Src or c-Abl kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase inhibitor (e.g., dasatinib, imatinib, bosutinib) dissolved in DMSO

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the kinase inhibitor in assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor dilutions. Include a control with DMSO only.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of an inhibitor on cell viability.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Kinase inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the kinase inhibitor in complete culture medium.

  • Remove the old medium and add the medium containing the inhibitor dilutions to the cells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Kinase inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the kinase inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).

  • Compare the tumor growth curves between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 5-Chloro-1,3-benzodioxole must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, causing skin and eye irritation, and is suspected of causing cancer.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.

  • Waste Identification and Segregation: this compound is a halogenated organic compound and must be segregated as such.[2] Do not mix with non-halogenated waste streams, as this can lead to improper disposal and increased costs.[3]

  • Container Selection and Labeling:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation:

    • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, sealed, and labeled container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Storage: Store waste containers in a designated and secure satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills and are stored away from incompatible materials.

  • Spill Management: In the event of a spill, immediately evacuate the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Report the spill to your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste off-site yourself.

Data Presentation: Regulatory and Safety Data

The following table summarizes key quantitative data relevant to the disposal and management of this compound.

ParameterValue/InformationRegulation/Source
Reportable Quantity (RQ) Not ApplicableU.S. Department of Transportation[4]
EPA Hazardous Waste Classification Potential Toxicity CharacteristicResource Conservation and Recovery Act (RCRA)[5][6]
Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Levels for Similar Compounds 40 CFR § 261.24[7]
Chlorobenzene100.0 mg/L
Chloroform6.0 mg/L
Carbon Tetrachloride0.5 mg/L

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a dedicated, sealed, and labeled solid hazardous waste container. IsSolid->SolidWaste Solid LiquidWaste Collect in a dedicated, sealed, and labeled liquid hazardous waste container. IsSolid->LiquidWaste Liquid Segregation Is the waste properly segregated as halogenated organic waste? SolidWaste->Segregation LiquidWaste->Segregation Segregation->Segregation No, re-segregate Store Store in a designated satellite accumulation area. Segregation->Store Yes Spill Spill or Leak? Store->Spill SpillResponse Follow Spill Management Protocol: - Evacuate and Secure - Contain with Absorbent - Collect and Label as Hazardous Waste - Report to EHS Spill->SpillResponse Yes SchedulePickup Contact EHS to schedule waste pickup. Spill->SchedulePickup No SpillResponse->Store End Proper Disposal SchedulePickup->End

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Chloro-1,3-benzodioxole. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2][3][4] Furthermore, it is suspected of causing cancer and is classified as a combustible liquid.[1][2]

Essential Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact, which can be harmful and cause irritation.[1][2][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH/MSHA approved respirator with an organic vapor filter is required.[4][5][6]Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[2][3][4]
General Hygiene Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1][7]Prevents accidental ingestion and contamination.

Hazard Classification and Precautionary Statements

Understanding the specific hazards is crucial for safe handling. The Globally Harmonized System (GHS) classifications for this compound are summarized below.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[1]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2][3]
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer.[1]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation.[2][3][4]
Flammable liquidsCategory 4WarningH227: Combustible liquid.[2]

Standard Operating Procedure for Handling this compound

This step-by-step protocol outlines the required procedures for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4][8]

  • Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Use non-sparking tools and avoid generating static electricity.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

3. Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1][5] Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[1] Ventilate the area and clean the spill site thoroughly.

  • Major Spill: Evacuate the area immediately and alert the appropriate emergency response team.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the exposed individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1][4] Seek immediate medical attention.[5]

4. Waste Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[6]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[6]

  • Do not dispose of this chemical in standard laboratory trash or down the drain.[6]

  • Dispose of the waste through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[1][2][4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem spill Spill Occurs? handle_chem->spill spill_response Follow Spill Protocol spill->spill_response Yes waste_collection Collect Hazardous Waste spill->waste_collection No first_aid Administer First Aid spill_response->first_aid first_aid->waste_collection waste_disposal Dispose via Approved Vendor waste_collection->waste_disposal

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1,3-benzodioxole
Reactant of Route 2
5-Chloro-1,3-benzodioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.